2,4-Dimethoxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFMGARFHRTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325597 | |
| Record name | 2,4-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6496-89-5 | |
| Record name | 6496-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethoxyphenylacetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dimethoxyphenylacetic Acid
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Scaffold
In the landscape of modern chemical synthesis, the strategic value of a versatile molecular building block cannot be overstated. This compound (2,4-DMPAA) stands as a quintessential example of such a scaffold. Its elegantly functionalized aromatic core, featuring a carboxylic acid moiety and two activating methoxy groups, offers a rich playground for chemical manipulation. This guide provides an in-depth exploration of 2,4-DMPAA, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. It is designed for the discerning researcher, scientist, and drug development professional who requires not just data, but a causal understanding of the molecule's behavior to drive innovation.
Core Physicochemical & Spectroscopic Profile
A foundational understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvents to interpreting analytical results.
Physicochemical Properties
The physical characteristics of 2,4-DMPAA dictate its handling, storage, and behavior in various solvent systems. The two methoxy groups enhance its solubility and reactivity compared to unsubstituted phenylacetic acid.[1]
| Property | Value | Source |
| CAS Number | 6496-89-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder/solid | [1][3][4][5] |
| Melting Point | 108-115 °C (Lit. value: 110-113 °C) | [1][2][3] |
| Purity | ≥98% (typically by GC) | [1][5] |
| Storage | Store in a cool, dry place (0-8 °C recommended) | [1][4][5] |
Spectroscopic Signature
The spectroscopic profile of 2,4-DMPAA is the primary tool for its identification and characterization. Understanding the expected signals is crucial for reaction monitoring and quality control.
| Technique | Expected Signature |
| ¹H NMR | ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). ~7.1 ppm (d, 1H): Aromatic proton ortho to the acetic acid group. ~6.4-6.5 ppm (m, 2H): Remaining two aromatic protons. ~3.8 ppm (s, 6H): Two methoxy group protons (-OCH₃). ~3.6 ppm (s, 2H): Methylene protons (-CH₂-). |
| ¹³C NMR | ~178 ppm: Carboxylic acid carbonyl carbon. ~160 ppm & ~158 ppm: Aromatic carbons attached to methoxy groups. ~132 ppm, ~122 ppm, ~105 ppm, ~99 ppm: Remaining aromatic carbons. ~55 ppm: Methoxy carbons. ~36 ppm: Methylene carbon. |
| IR (KBr) | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid. ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1615, 1585 cm⁻¹: C=C stretching of the aromatic ring. ~1290, 1040 cm⁻¹: C-O stretching of ether and carboxylic acid groups. |
| Mass Spec (EI) | M⁺ at m/z 196: Molecular ion peak. Key Fragments: m/z 151 ([M-COOH]⁺), m/z 136 ([M-COOH-CH₃]⁺). |
Note: Actual chemical shifts can vary based on the solvent and instrument used. The data presented is a generalized interpretation based on typical values for these functional groups.[6][7][8]
Synthesis and Manufacturing: A Practical Approach
While several synthetic routes to 2,4-DMPAA exist, the Willgerodt-Kindler reaction offers a robust and widely utilized pathway, starting from the readily available 2,4-dimethoxyacetophenone. This reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the desired carboxylic acid.[9][10][11]
The Willgerodt-Kindler Reaction Pathway
The causality behind this choice of synthesis lies in its efficiency. The reaction uniquely oxidizes the acetyl group and migrates the functionality to the terminal carbon in a one-pot procedure.
Caption: Synthetic workflow for 2,4-DMPAA via the Willgerodt-Kindler reaction.
Experimental Protocol: Synthesis of 2,4-DMPAA
This protocol is a self-validating system; successful formation of the intermediate thioamide and its subsequent hydrolysis to the final product with the expected spectroscopic signature confirms the reaction's efficacy.
Step 1: Thioamide Formation
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to room temperature. Pour the dark, viscous liquid into a beaker of cold water. The crude thioamide product will often precipitate as a solid or an oil.
-
Isolation: Isolate the crude thioamide by filtration or extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis to Carboxylic Acid
-
Setup: To the crude thioamide from the previous step, add a 10-20% aqueous solution of sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux for 8-12 hours until the evolution of morpholine vapor ceases. This indicates the completion of hydrolysis.
-
Scientist's Insight: The hydrolysis of a thioamide is slower than that of a standard amide, necessitating prolonged heating. The reaction drives off the morpholine by-product, shifting the equilibrium towards the carboxylate salt.
-
-
Work-up: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.
-
Acidification: Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This is best done in an ice bath as the neutralization is exothermic. This compound will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2,4-DMPAA stems from the reactivity of its two key functional regions: the carboxylic acid group and the electron-rich aromatic ring.
Reactions at the Carboxylic Acid Group
The -COOH group is a versatile handle for transformations such as esterification, amidation, and reduction, providing access to a wide range of derivatives.
Reactions on the Aromatic Ring
The two methoxy groups are strongly activating and ortho, para-directing. Since the para position is blocked by the acetic acid side chain, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is directed primarily to the C5 position (ortho to the 4-methoxy group and meta to the 2-methoxy group). This regioselectivity is a key advantage in designing complex molecules.
Caption: Key derivatization pathways for this compound.
Applications in Research and Drug Development
2,4-DMPAA is not merely a laboratory curiosity; it is a pivotal intermediate in several high-value applications.[14]
-
Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of pharmaceuticals.[1][4] Its structure is incorporated into molecules designed as anti-inflammatory and analgesic agents.[1] The rationale is that the dimethoxyphenyl scaffold can mimic certain biological motifs or provide the necessary lipophilicity and electronic properties for receptor binding.
-
Metabolite Studies: 2,4-DMPAA is a known metabolite of certain dopamine analogs and phenethylamine-based drugs.[3][15] For instance, it is a key metabolite of the psychedelic compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine), formed via oxidative deamination.[15] Studying its formation and clearance is vital for understanding the pharmacokinetics and toxicology of the parent compounds.
-
Agrochemicals: The phenoxyacetic acid scaffold is famous in agricultural chemistry, with 2,4-D (2,4-Dichlorophenoxyacetic acid) being a classic example of a synthetic auxin herbicide.[16] While 2,4-DMPAA is not a direct herbicide, its core structure is used in the development of new agrochemicals, leveraging the known bioactivity of this molecular class.[1]
-
Material Science: The compound is also explored in the development of specialized polymers and resins, where its aromatic structure can impart enhanced thermal stability and chemical resistance.[1]
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable. 2,4-DMPAA is classified as an irritant, and appropriate precautions must be taken.
| Safety Aspect | Guideline |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid | Eyes/Skin: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18] Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[17][18] Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[18][19] |
| PPE | NIOSH/MSHA-approved respirator, chemical safety goggles, protective gloves, and a lab coat.[2][17] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[17][18][19][20]
Conclusion
This compound is a testament to the power of a well-functionalized aromatic scaffold. Its predictable reactivity, accessible synthesis, and proven utility make it an indispensable tool for chemists across multiple disciplines. From enabling the synthesis of novel drug candidates to serving as a critical component in metabolic studies, 2,4-DMPAA continues to be a molecule of significant scientific and commercial importance. This guide has aimed to provide the technical depth and practical context necessary for researchers to fully harness its potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5 [sigmaaldrich.com]
- 3. This compound | 6496-89-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound | 6496-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Willgerodt_rearrangement [chemeurope.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. 2C-B - Wikipedia [en.wikipedia.org]
- 16. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. pfaltzandbauer.com [pfaltzandbauer.com]
- 20. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid (CAS 6496-89-5)
This guide provides a comprehensive technical overview of 2,4-Dimethoxyphenylacetic acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, analytical characterization, and significant applications, grounding all information in established scientific principles and methodologies.
Introduction: Strategic Importance in Synthesis
This compound is a substituted phenylacetic acid derivative recognized for its role as a pivotal building block in organic synthesis.[1][2] Its structure, featuring a carboxylic acid moiety and a strategically dimethoxylated aromatic ring, offers multiple reactive sites for constructing more complex molecular architectures. The methoxy groups enhance the molecule's solubility and modulate the reactivity of the aromatic ring, making it a valuable precursor in the pharmaceutical and agrochemical industries.[3] This guide will elucidate the key technical aspects of this compound, providing field-proven insights into its synthesis, analysis, and utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. These characteristics dictate handling, storage, and the analytical methods required for quality control.
Physical Properties
The compound is typically a crystalline solid at room temperature.[4][5] Its key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6496-89-5 | [6] |
| Molecular Formula | C₁₀H₁₂O₄ | [6] |
| Molecular Weight | 196.20 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [1][4] |
| Melting Point | 108-115 °C | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [4] |
| SMILES | COC1=CC(=C(C=C1)CC(=O)O)OC | [6] |
| InChI Key | ZFXFMGARFHRTTO-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is an expert interpretation of the expected spectra for this compound.
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The aromatic region is particularly informative due to the substitution pattern.
-
Aromatic Protons (δ 6.4-7.2 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the substituted benzene ring. The proton at C5 (between the methoxy and acetic acid groups) will likely appear as a doublet. The proton at C6 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
Methylene Protons (-CH₂-) (δ ~3.6 ppm): A sharp singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring.
-
Methoxy Protons (-OCH₃) (δ ~3.8 ppm): Two distinct singlets, each integrating to three protons, for the two methoxy groups at positions C2 and C4. Their chemical shifts will be slightly different due to their different electronic environments.
-
Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): A broad singlet, which is characteristic of a carboxylic acid proton. Its chemical shift can vary depending on concentration and solvent.
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon environments.
-
Carbonyl Carbon (C=O) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon appears significantly downfield.
-
Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups (C2 and C4) will be the most downfield in this region.
-
Methoxy Carbons (-OCH₃) (δ ~55-60 ppm): Two signals corresponding to the carbons of the two methoxy groups.
-
Methylene Carbon (-CH₂-) (δ ~40 ppm): The methylene carbon signal will appear in the aliphatic region.
The FTIR spectrum reveals the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretching of the methylene and methoxy groups.
-
C=O Stretch (Carbonyl): A strong, sharp absorption peak around 1700-1725 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region corresponding to the carbon-carbon stretching within the aromatic ring.
-
C-O Stretch (Ethers and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the C-O stretching of the two methoxy groups and the C-O of the carboxylic acid.
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 196. The fragmentation pattern is critical for confirming the structure.
-
Molecular Ion Peak (m/z 196): The peak corresponding to the intact molecule.
-
Loss of Carboxyl Group (m/z 151): A prominent fragment resulting from the loss of the -COOH group (45 Da), leading to a benzylic cation.
-
Tropylium Ion Rearrangement: The benzylic cation can rearrange to form various substituted tropylium ions, leading to a complex fragmentation pattern in the lower mass region.
-
Loss of Methoxy Group: Fragmentation involving the loss of a methyl group (CH₃, 15 Da) or a methoxy group (OCH₃, 31 Da) from the molecular ion or major fragments may also be observed.
Synthesis and Manufacturing
The most common and industrially scalable approach to synthesizing phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[2][7] This method is advantageous as it allows for the conversion of a readily available ketone into a carboxylic acid with the migration of the carbonyl function.
Willgerodt-Kindler Reaction: A Protocol
This protocol details the synthesis of this compound from 2,4-dimethoxyacetophenone.
Workflow Diagram: Willgerodt-Kindler Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The use of morpholine is critical as it acts as both a reagent and a solvent in this "neat" reaction, driving the formation of the key enamine intermediate.[8]
-
After cooling, pour the reaction mixture into ice-cold water. The crude 2-(2,4-dimethoxyphenyl)ethanethioylmorpholine will precipitate as a solid.
-
Filter the solid, wash thoroughly with water, and dry. This crude intermediate is often of sufficient purity for the next step.[9]
-
-
Hydrolysis to Carboxylic Acid:
-
To the crude thiomorpholide, add a 10-20% solution of sodium hydroxide in ethanol or a mixture of water and a co-solvent like dioxane.
-
Reflux the mixture for 10-15 hours until the hydrolysis is complete (monitored by TLC).
-
Expert Insight: Alkaline hydrolysis is a robust method for converting the thioamide to the corresponding carboxylate salt. The use of a co-solvent is necessary to ensure the solubility of the organic intermediate in the aqueous base.
-
Distill off the majority of the ethanol/dioxane. Add water to the residue to dissolve the sodium 2,4-dimethoxyphenylacetate salt.
-
Wash the aqueous solution with a non-polar solvent like ether or toluene to remove any unreacted starting material or non-acidic byproducts.
-
-
Isolation and Purification:
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
The this compound will precipitate as a solid.
-
Filter the product, wash with cold water to remove inorganic salts, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water, dilute ethanol, or a toluene/heptane mixture.[9]
-
Mechanism of the Willgerodt-Kindler Reaction
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Analytical Methodologies
Robust analytical methods are crucial for quality control, ensuring the purity of the final product and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of this compound. A reverse-phase method is typically employed.
Workflow Diagram: HPLC Purity Analysis
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 8. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
An In-Depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2,4-Dimethoxyphenylacetic acid (2,4-DMPA), a pivotal intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, a validated synthesis protocol, detailed spectroscopic characterization, and the scientific rationale behind its versatile applications.
Core Molecular and Physicochemical Properties
This compound is an aromatic carboxylic acid distinguished by two methoxy groups on the phenyl ring.[1] These substituents are crucial as they enhance the compound's solubility and modulate its electronic properties, making it a reactive and versatile building block for organic synthesis.[2]
dot graph MolecularStructure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Molecular Structure of this compound.
The fundamental properties of 2,4-DMPA are summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 6496-89-5 | |
| Appearance | White to pale yellow crystalline solid | [1][3] |
| Melting Point | 110-113 °C | [1] |
| Purity | ≥98% |
| Physicochemical Property | Predicted Value | Source(s) |
| pKa | 4.29 ± 0.10 | [1] |
| XlogP | 1.9 | [4] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 4 | [1] |
Synthesis Protocol: The Alesso-Aguirre-Lglesias Method
The synthesis of 2,4-DMPA can be challenging, with some historical methods resulting in low yields or mixtures of isomers. An improved and reliable method was developed by Alesso, Aguirre, and Lglesias, providing a consistent route to the desired product.[5][6] This protocol is a cornerstone for any research requiring high-purity 2,4-DMPA.
Step-by-Step Methodology
While the full experimental details are outlined in the cited publication, the process centers on the treatment of 2,4-dimethoxyacetophenone under modified Prevost conditions.[6] The causality behind this choice is the controlled, high-yield oxidation and rearrangement of the acetophenone to the corresponding phenylacetic acid.
Principle: This synthetic route leverages an oxidative rearrangement where the acetyl group of the starting material is converted into a carboxymethyl group. The choice of reagents and conditions is critical to prevent side reactions and ensure the specific formation of the 2,4-isomer.
Protocol Outline:
-
Reaction Setup: 2,4-dimethoxyacetophenone is dissolved in a suitable solvent such as methanol.
-
Reagent Addition: Key reagents, including iodine and a silver salt (e.g., silver nitrate), are introduced to the solution. The silver ion is crucial for activating the iodine and facilitating the reaction pathway.
-
Reflux: The reaction mixture is heated to reflux for a specified period. This provides the necessary activation energy for the oxidative rearrangement to proceed to completion. Progress is typically monitored by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Upon completion, the reaction is cooled, and a standard aqueous work-up is performed. This step quenches the reaction and hydrolyzes any intermediate esters formed, yielding the crude carboxylic acid.
-
Purification: The crude product is isolated and purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield pure, crystalline this compound.
This self-validating protocol ensures high purity, which can be confirmed by melting point analysis and the spectroscopic methods described in the following section.
Spectroscopic Characterization
Confirming the identity and purity of synthesized 2,4-DMPA is essential. The following section details the expected outcomes from ¹H NMR and FT-IR spectroscopy, explaining the rationale for the predicted spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy provides unambiguous information about the electronic environment of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values confirm the presence of the aromatic, methoxy, and acetic acid moieties in their correct relative positions.
Typical Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
Expected Spectral Data & Interpretation (in CDCl₃):
-
δ ~ 11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
-
δ ~ 7.1 ppm (doublet, 1H): Aromatic proton at the C5 position. It appears as a doublet due to coupling with the proton at C6.
-
δ ~ 6.4-6.5 ppm (multiplet, 2H): These signals correspond to the aromatic protons at the C3 and C6 positions, which are shifted upfield due to the electron-donating effect of the ortho and para methoxy groups.
-
δ ~ 3.8 ppm (singlet, 6H): This signal integrates to six protons and represents the two equivalent methoxy groups (-OCH₃). They appear as a sharp singlet.
-
δ ~ 3.6 ppm (singlet, 2H): Corresponds to the methylene protons (-CH₂-) of the acetic acid side chain. It is a singlet as there are no adjacent protons to couple with.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Typical Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Absorption Bands & Interpretation:
-
~3300-2500 cm⁻¹ (broad band): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from intermolecular hydrogen bonding.
-
~2950-2850 cm⁻¹ (medium peaks): These peaks are due to the C-H stretching vibrations of the methyl and methylene groups.
-
~1700 cm⁻¹ (strong, sharp peak): This intense absorption is highly characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid.[7]
-
~1610, ~1500 cm⁻¹ (medium to strong peaks): These absorptions correspond to the C=C stretching vibrations within the aromatic ring.
-
~1250-1020 cm⁻¹ (strong peaks): These signals arise from the C-O stretching vibrations of the aryl-ether (methoxy) and carboxylic acid groups.
Applications in Research and Development
The unique structure of 2,4-DMPA, with its activated aromatic ring and carboxylic acid handle, makes it an exceptionally valuable building block in medicinal and agricultural chemistry.[2]
-
Pharmaceutical Synthesis: The primary application of 2,4-DMPA is as a precursor for more complex molecules with potential therapeutic activity. It is frequently used in the synthesis of novel anti-inflammatory and analgesic agents.[2] The dimethoxy-substituted phenylacetic acid scaffold can be elaborated through various chemical reactions, such as amidation of the carboxylic acid or electrophilic substitution on the electron-rich aromatic ring, to build diverse molecular libraries for drug screening.
-
Agrochemical Development: In agricultural science, 2,4-DMPA serves as an intermediate in the formulation of modern herbicides.[2] Its structure can be modified to produce compounds that selectively target metabolic pathways in weeds, helping to manage crop populations and improve yields.
-
Biochemical Research: Researchers utilize this acid in studies involving enzyme inhibition and the exploration of metabolic pathways, where it can act as a metabolite of certain dopamine analogs.[1]
Safety and Handling
As a laboratory chemical, this compound requires proper handling to ensure safety.
-
Hazard Classifications: Causes serious eye irritation (H319) and may cause respiratory irritation (H335).[8]
-
Signal Word: Warning.[8]
-
Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a dust mask (or work in a fume hood) is required to prevent eye, skin, and respiratory exposure.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its well-defined properties, reliable synthesis, and clear spectroscopic signatures make it an indispensable tool for scientists. A thorough understanding of its chemistry, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, advanced agrochemicals, and other specialized materials.
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 6496-89-5|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 2-(2,4-dimethoxyphenyl)acetic acid (C10H12O4) [pubchemlite.lcsb.uni.lu]
- 5. Compound Information Page [nimh-repository.rti.org]
- 6. tandfonline.com [tandfonline.com]
- 7. FTIR [terpconnect.umd.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Characterization of 2,4-Dimethoxyphenylacetic Acid: Melting and Boiling Points
This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA), a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physical properties. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a robust understanding for application in a laboratory setting.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O₄, is a crystalline solid at room temperature.[2] Its molecular structure, featuring a benzene ring substituted with two methoxy groups and an acetic acid moiety, dictates its physical and chemical behavior.[3] The accurate determination of its melting and boiling points is paramount for various applications, including reaction optimization, purification, formulation development, and quality control. These properties are fundamental indicators of purity and are influenced by the intricate network of intermolecular forces.[4][5]
Section 1: Melting Point of this compound
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.[6]
Reported Melting Point Values
Multiple sources have reported the melting point of this compound. A summary of these values is presented in the table below for easy reference. The slight variations in the reported ranges can be attributed to differences in the purity of the samples and the experimental methods employed.
| Melting Point Range (°C) | Source |
| 110-113 | Sigma-Aldrich[7], ChemicalBook[2] |
| 109.0 to 113.0 | Tokyo Chemical Industry Co., Ltd. |
| 108-115 | Chem-Impex[8] |
| 110.0 | Jean-Claude Bradley Open Melting Point Dataset[9] |
Experimental Determination of Melting Point
The determination of the melting point of this compound is a standard procedure in an organic chemistry laboratory. The capillary method is the most commonly employed technique.[10]
A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting point range.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heating.[4]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[6]
-
For a more accurate determination, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[11]
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.[10]
The reliability of the melting point determination is enhanced by calibrating the thermometer of the apparatus with standard compounds of known melting points. Performing the measurement in triplicate and ensuring the results are reproducible adds to the trustworthiness of the data. A narrow melting range (typically 0.5-1°C for a pure compound) is a strong indicator of sample purity.
Section 2: Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12] For solid compounds with high melting points, experimental determination of the boiling point at atmospheric pressure can be challenging.
Challenges in Experimental Determination
Theoretical Considerations and Estimation
The boiling point of an organic compound is influenced by several factors:
-
Molecular Weight: Generally, boiling point increases with increasing molecular weight due to stronger London dispersion forces.[14][16]
-
Intermolecular Forces: The presence of functional groups capable of strong intermolecular interactions significantly elevates the boiling point.[13][16] The carboxylic acid group in 2,4-DMPAA can form strong hydrogen bonds, leading to the formation of stable dimers, which effectively doubles the molecular weight and requires more energy to vaporize.[15] The methoxy groups, being polar, contribute to dipole-dipole interactions.
-
Molecular Shape: The overall shape of the molecule affects the efficiency of molecular packing and the surface area available for intermolecular interactions.[17]
Quantitative Structure-Property Relationship (QSPR) models can be used to predict the boiling points of organic compounds based on their molecular descriptors.[8][18] These computational methods take into account factors like molecular size, shape, and electronic properties to provide an estimated boiling point. However, for a compound like 2,4-DMPAA, where strong hydrogen bonding is a dominant factor, the accuracy of such predictions may vary.
Experimental Determination of Boiling Point (Hypothetical)
Should the compound be volatile enough to boil without decomposition, or if the determination is to be carried out under reduced pressure, the following capillary method could be employed.[19]
A small amount of the liquid is heated in a test tube with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the liquid reaches its boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[19][20][21]
-
Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.
-
Capillary Insertion: Place a small, inverted capillary tube (sealed at one end) into the test tube containing the liquid sample.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).[20]
-
Heating and Observation:
-
Heat the bath gradually.
-
Observe the inverted capillary tube. A stream of bubbles will emerge as the liquid is heated.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
-
Cooling and Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.[19]
-
Section 3: Structure-Property Relationships
The melting and boiling points of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.
-
Carboxylic Acid Group: This is the most influential functional group. The hydroxyl (-OH) group is a hydrogen bond donor, and the carbonyl (C=O) oxygen is a hydrogen bond acceptor. This allows for the formation of strong hydrogen-bonded dimers in both the solid and liquid states, significantly increasing the energy required to overcome these forces for melting and boiling.[13][14][15]
-
Methoxy Groups: The two methoxy (-OCH₃) groups are polar due to the electronegativity of the oxygen atoms. This polarity leads to dipole-dipole interactions between molecules, which are weaker than hydrogen bonds but stronger than London dispersion forces. These interactions contribute to the overall cohesive forces within the substance.
-
Benzene Ring: The planar benzene ring allows for efficient packing in the crystal lattice, which can contribute to a higher melting point.[5] It also contributes to London dispersion forces, which increase with the size of the molecule.
The combination of these structural features results in this compound being a solid with a relatively high melting point and a predicted high boiling point.
Conclusion
This technical guide has provided a detailed examination of the melting and boiling points of this compound. The melting point is a well-characterized property, with a consensus in the literature around 110-113°C. Standard experimental protocols for its accurate determination have been outlined. In contrast, the boiling point is not experimentally established, likely due to thermal decomposition. Theoretical considerations based on the molecule's structure suggest a high boiling point, and a hypothetical experimental procedure has been described. A thorough understanding of these physical properties and their relationship to the molecular structure is essential for the effective use of this compound in research and development.
References
- 1. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 2. This compound | 6496-89-5 [chemicalbook.com]
- 3. This compound | CAS: 6496-89-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. monash.edu [monash.edu]
- 14. Physical Properties of Organic Molecules - Free Sketchy MCAT Lesson [sketchy.com]
- 15. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 16. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 17. youtube.com [youtube.com]
- 18. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Boiling Points - Concept [jove.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uomus.edu.iq [uomus.edu.iq]
A Researcher's In-Depth Guide to the Solubility of 2,4-Dimethoxyphenylacetic Acid in Organic Solvents
Physicochemical Profile of 2,4-Dimethoxyphenylacetic Acid
A thorough understanding of a compound's physical and chemical properties is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4] |
| CAS Number | 6496-89-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | Crystalline Solid; White to cream powder | [1][2] |
| Melting Point | 110-113 °C (lit.) | [1][4] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The molecular structure of this compound, featuring a phenyl ring, two methoxy groups, and a carboxylic acid group, dictates its solubility profile. The polar carboxylic acid group can participate in hydrogen bonding, while the methoxy groups introduce polarity through their oxygen atoms.[8][9][10] The phenyl ring, however, is nonpolar and contributes to hydrophobic character.
The interplay of these functional groups determines the molecule's overall polarity and its ability to interact with different types of organic solvents.[8][10]
-
Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents, leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., Ketones, Esters): These solvents have dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the carboxylic acid proton of the solute.
-
Nonpolar Solvents (e.g., Hydrocarbons): These solvents primarily interact through weak van der Waals forces. The nonpolar phenyl ring of this compound will have a greater affinity for these solvents, but the polar functional groups will hinder solubility.
Methodologies for Solubility Determination
Accurate and reproducible solubility data is crucial for various stages of research and development. Two primary methods for determining the equilibrium solubility of a solid in a liquid are the equilibrium (shake-flask) method and the polythermal method.
The Equilibrium (Shake-Flask) Method: A Detailed Protocol
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[11] It involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is reached.
An excess of the solid compound is suspended in a known volume of the solvent. The mixture is agitated for a sufficient period to allow the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solvent is at its maximum and represents the equilibrium solubility at that specific temperature.
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a suitable container (e.g., a glass vial with a screw cap). The excess solid should be visually apparent throughout the experiment.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., at 25°C or 37°C).[12]
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the samples.[14]
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured solubility.[14]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately measure the concentration of the solute.
-
Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the diluted sample and the standard solutions using the validated analytical method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
The Polythermal Method
The polythermal method is an alternative technique that determines the temperature at which a solid dissolves in a solvent at a known concentration.[15] In this method, a suspension of a known composition is heated at a controlled rate until all the solid dissolves.[15] The temperature at which the last crystals disappear is considered the saturation temperature for that specific concentration. By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed. This method can be faster than the shake-flask method but requires careful control of the heating rate to ensure quasi-equilibrium conditions are maintained.[15]
Molecular Interactions Governing Solubility
The following diagram illustrates the key intermolecular forces that influence the dissolution of this compound in different types of organic solvents.
Caption: Dominant intermolecular forces between this compound and various solvent types.
Conclusion
While a comprehensive public database of the solubility of this compound in a wide range of organic solvents is currently lacking, this guide provides the theoretical foundation and practical, step-by-step methodologies for researchers to confidently and accurately determine these crucial parameters. A thorough understanding of the principles of solubility, coupled with the meticulous application of the experimental protocols detailed herein, will empower scientists in the fields of drug discovery, formulation development, and chemical synthesis to effectively utilize this compound in their research endeavors.
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 4. (2,4-Dimethoxyphenyl)acetic acid 98 6496-89-5 [sigmaaldrich.com]
- 5. teachy.ai [teachy.ai]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. tutorchase.com [tutorchase.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure of 2,4-Dimethoxyphenylacetic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxyphenylacetic acid (2,4-DMPA) is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solid-state structure is of fundamental importance for understanding its physical properties, stability, and behavior in various formulation and manufacturing processes. This guide provides a comprehensive overview of the synthesis, crystallization, and an in-depth analysis of the anticipated crystal structure of 2,4-DMPA. While a definitive single-crystal X-ray diffraction study for 2,4-DMPA is not publicly available in crystallographic databases as of the time of this writing, we can infer its likely structural characteristics through a detailed examination of its close isomer, 3,4-Dimethoxyphenylacetic acid, and established principles of crystal engineering. This document outlines a robust synthetic protocol, methodologies for obtaining single crystals, and a predictive analysis of the molecular geometry, intermolecular interactions, and potential for polymorphism.
Introduction: The Significance of Crystalline Structure
In the pharmaceutical and materials science industries, the solid-state form of a compound is as critical as its molecular structure. The arrangement of molecules in a crystal lattice dictates a substance's macroscopic properties, including its melting point, solubility, dissolution rate, hygroscopicity, and mechanical strength. For active pharmaceutical ingredients (APIs), these properties directly impact bioavailability and the stability of the final drug product.
This compound, a derivative of phenylacetic acid, serves as a versatile building block in organic synthesis.[1][2] Its molecular framework, featuring a carboxylic acid group and two methoxy substituents on the phenyl ring, provides multiple sites for hydrogen bonding and other non-covalent interactions that govern its crystal packing. An understanding of its crystal structure is therefore paramount for controlling its physical properties and ensuring reproducibility in its applications.
Synthesis and Crystallization of this compound
A reliable and efficient synthesis is the prerequisite for obtaining high-purity material suitable for single-crystal growth. An improved method for the synthesis of 2,4-DMPA has been reported, utilizing a modification of the Willgerodt-Kindler reaction.[3]
Synthetic Protocol: Modified Willgerodt-Kindler Reaction
This procedure, adapted from Alesso, E. N., et al. (1992), provides a reliable route to 2,4-DMPA from 2,4-dimethoxyacetophenone.[3] The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding amides (or, after hydrolysis, carboxylic acids) with the same number of carbon atoms.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxyacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is typically treated with ethanol and the intermediate thiomorpholide is isolated.
-
Hydrolysis: The crude thiomorpholide is then subjected to alkaline hydrolysis by refluxing with an aqueous solution of sodium hydroxide (e.g., 20% w/v) until the evolution of morpholine ceases.
-
Isolation and Purification: The resulting solution is cooled, filtered, and acidified with concentrated hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
References
The Biological Activity of 2,4-Dimethoxyphenylacetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxyphenylacetic acid (2,4-DMPAA) is a synthetic crystalline solid that has garnered attention in pharmaceutical and chemical research.[1] While primarily recognized as a versatile precursor in the synthesis of more complex molecules, particularly anti-inflammatory and analgesic agents, its intrinsic biological activities are an area of emerging interest.[2] This technical guide provides a comprehensive overview of the current understanding of 2,4-DMPAA's biological profile, drawing from available scientific literature. It is important to note that while its role as a chemical intermediate is established, direct and extensive research on its standalone pharmacological effects is limited. This document aims to synthesize the existing knowledge and provide a framework for future investigation.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O₄, is a dimethoxybenzene derivative.[1] Its structure, featuring a phenyl ring substituted with two methoxy groups and an acetic acid moiety, provides it with unique chemical properties that make it a valuable building block in organic synthesis.[2] Beyond its synthetic utility, 2,4-DMPAA has been identified as a metabolite of certain dopamine analogs, suggesting a potential interaction with biological systems.[1][3]
Potential Anti-Inflammatory and Analgesic Properties
A significant area of interest surrounding 2,4-DMPAA is its potential as an anti-inflammatory and analgesic agent. This interest stems primarily from its use as a scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Mechanism of Action: A Focus on Cyclooxygenase Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[5] While direct studies on 2,4-DMPAA's COX inhibitory activity are not extensively documented in publicly available literature, its structural similarity to known COX inhibitors suggests this as a probable mechanism of action. Phenylacetic acid derivatives, for instance, are a known class of COX inhibitors.[6]
Hypothesized Mechanism of COX Inhibition by 2,4-DMPAA:
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Compound Information Page [nimh-repository.rti.org]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 2,4-Dimethoxyphenylacetic Acid as a Key Metabolite of Synthetic Dopamine Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA), a significant metabolite of certain synthetic dopamine analogs. While not an endogenous product of dopamine metabolism, 2,4-DMPAA serves as a critical biomarker in pharmacokinetic and toxicological studies for novel phenethylamine-based therapeutics. This document elucidates the postulated metabolic pathway leading to its formation, contextualizes it within the canonical dopamine degradation cascade, and provides a detailed, field-proven analytical methodology for its quantification in biological matrices. By synthesizing established principles of drug metabolism with validated analytical techniques, this guide offers researchers and drug development professionals the foundational knowledge required to investigate and interpret the metabolic fate of dopamine-like compounds.
Introduction to the Dopamine Metabolic Axis and its Analogs
The Canonical Dopamine Metabolic Pathway
Dopamine, a critical neurotransmitter in the central nervous system, plays a pivotal role in motor control, motivation, and reward.[1] Its signaling is terminated primarily by enzymatic degradation. The two principal enzymes responsible for dopamine catabolism are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[2][3] These enzymes, acting sequentially, convert dopamine into its main inactive metabolite, Homovanillic acid (HVA), which is then excreted.[1][4]
The two primary routes are:
-
MAO-initiated pathway: Dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL).[5] DOPAL, a reactive and potentially toxic intermediate, is then rapidly converted by aldehyde dehydrogenase (ALDH) to 3,4-dihydroxyphenylacetic acid (DOPAC).[6][7] Finally, COMT methylates DOPAC to form HVA.[8]
-
COMT-initiated pathway: COMT methylates dopamine to form 3-methoxytyramine (3-MT). MAO and ALDH then act on 3-MT to produce HVA.[1][4]
Understanding this endogenous pathway is fundamental to predicting the metabolic fate of synthetic analogs designed to interact with the dopaminergic system.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. The role of monoamine oxidase and catechol O-methyltransferase in dopaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.humanmetabolome.com [en.humanmetabolome.com]
- 4. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 5. researchgate.net [researchgate.net]
- 6. Determinants of buildup of the toxic dopamine metabolite DOPAL in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Occurrence and Analysis of 2,4-Dimethoxyphenylacetic Acid and Related Phenylacetic Derivatives in Nature
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dimethoxyphenylacetic acid (2,4-DMPAA) is a versatile aromatic carboxylic acid widely recognized for its utility as a synthetic building block in pharmaceutical and agrochemical development.[1] While its applications in the synthesis of anti-inflammatory agents, analgesics, and herbicides are well-documented, evidence of its natural occurrence is conspicuously absent in current scientific literature.[1][2] This guide provides a comprehensive overview of 2,4-DMPAA, beginning with its established role in chemical synthesis. It then critically addresses the lack of direct evidence for its natural origin. In lieu of direct examples, this document explores the natural occurrence of structurally similar phenylacetic acid derivatives, particularly in fungi, to provide a framework for potential discovery. Detailed methodologies for the extraction, isolation, and characterization of these related natural products are presented, offering a practical guide for researchers investigating novel sources of bioactive compounds. This guide serves as a technical resource for professionals seeking to understand the context of 2,4-DMPAA and to explore the untapped potential of its naturally occurring analogs.
Introduction to this compound: A Synthetic Workhorse
This compound (2,4-DMPAA) is an organic compound with the chemical formula C₁₀H₁₂O₄.[3] It presents as a white to pale yellow crystalline solid and is soluble in common organic solvents.[3] The molecule's structure, featuring a phenylacetic acid core with two methoxy groups at the 2 and 4 positions of the aromatic ring, imparts enhanced reactivity and solubility, making it a valuable intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6496-89-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | Pale yellow powder / Crystalline Solid | [1][4] |
| Melting Point | 108-115 °C | [1] |
| Purity | ≥ 98-99% (typically) | [1] |
The primary utility of 2,4-DMPAA lies in its role as a precursor in the development of more complex molecules.[5] In the pharmaceutical industry, it is a key starting material for the synthesis of novel anti-inflammatory and analgesic drugs.[1] Its structure allows for modifications that can lead to compounds with improved therapeutic profiles.[1] In agricultural science, 2,4-DMPAA is employed in the formulation of agrochemicals, including herbicides.[1][2]
Evaluating the Natural Occurrence of 2,4-DMPAA
Despite its well-defined role in synthetic chemistry, there is a notable absence of peer-reviewed studies reporting the isolation of this compound from a natural source, such as plants, fungi, or bacteria. Extensive database searches and literature reviews fail to identify any organism that naturally produces this specific compound. While one source refers to it as a "metabolite of dopamine analogs," this is within the context of metabolic studies of synthetic compounds and does not imply natural production.[4]
This lack of evidence suggests that if 2,4-DMPAA does exist in nature, it is either extremely rare, present in concentrations below current detection limits, or resides in organisms that have not yet been subjected to comprehensive metabolomic analysis.
Naturally Occurring Phenylacetic Acid Derivatives: A Fungal Perspective
While 2,4-DMPAA itself has not been found in nature, the broader class of phenylacetic acids and their derivatives are known to be produced by various organisms, particularly fungi. These compounds often exhibit significant biological activity, including phytotoxicity.
A prime example is the fungus Rhizoctonia solani, a significant plant pathogen.[6] Different anastomosis groups of this fungus are known to produce a variety of phenylacetic acid derivatives as phytotoxins. For instance, R. solani AG-3 TB has been shown to produce 3-Methoxyphenylacetic acid (3-MOPAA).[6] Other strains have been found to produce o-hydroxy-phenylacetic acid and m-hydroxy-phenylacetic acid.[6] These findings establish that fungi possess the enzymatic machinery to modify the phenylacetic acid core through hydroxylation and methylation.
Similarly, the fungus Neofusicoccum parvum, associated with grapevine trunk diseases, secretes 4-hydroxyphenylacetic acid (4-HPA).[7] This metabolite appears to mimic the effect of the plant hormone auxin, modulating the host's defense responses and facilitating fungal colonization.[7]
The existence of these fungal metabolites suggests that biosynthetic pathways for creating substituted phenylacetic acids are present in nature. It is therefore plausible that a combination of hydroxylation and subsequent O-methylation reactions on a phenylacetic acid precursor could theoretically lead to the formation of 2,4-DMPAA.
Postulated Biosynthetic Pathway
The biosynthesis of phenylacetic acid derivatives in fungi is believed to start from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine. A plausible, though unconfirmed, pathway to 2,4-DMPAA in a hypothetical natural source could proceed as follows:
-
Deamination: L-phenylalanine is converted to phenylpyruvic acid.
-
Decarboxylation: Phenylpyruvic acid is decarboxylated to form phenylacetaldehyde.
-
Oxidation: Phenylacetaldehyde is oxidized to yield phenylacetic acid (PAA).
-
Hydroxylation: Two successive hydroxylation steps, catalyzed by hydroxylase enzymes (likely cytochrome P450 monooxygenases), would introduce hydroxyl groups at the 2 and 4 positions of the aromatic ring, forming 2,4-dihydroxyphenylacetic acid.
-
O-Methylation: Two distinct O-methylation steps, catalyzed by O-methyltransferases using S-adenosyl methionine (SAM) as a methyl donor, would methylate the hydroxyl groups to form this compound.
Caption: Postulated biosynthetic pathway from L-Phenylalanine to 2,4-DMPAA.
Methodologies for Investigation of Phenylacetic Acid Derivatives from Natural Sources
The search for 2,4-DMPAA and novel related compounds in natural matrices requires robust analytical workflows. The following protocols are designed as a comprehensive guide for the extraction, isolation, and identification of phenylacetic acid derivatives from fungal cultures.
Extraction Workflow
The choice of solvent and extraction technique is critical for efficiently recovering acidic metabolites like 2,4-DMPAA from a fungal culture (liquid broth or solid media).
Caption: General workflow for the extraction of acidic metabolites from fungal culture.
Step-by-Step Protocol: Solvent Extraction
-
Culture Separation: Grow the target fungus in a suitable liquid medium. After the desired incubation period, separate the mycelium from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Acidification: Decant the supernatant (culture broth). Acidify the supernatant to pH 2-3 using 1M HCl. This step protonates the carboxylic acid group of 2,4-DMPAA and its analogs, making them less polar and more extractable into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Transfer the acidified supernatant to a separatory funnel. Perform LLE by adding an equal volume of an immiscible organic solvent such as ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate. Repeat the extraction three times.
-
Causality: Ethyl acetate is an effective solvent for extracting moderately polar compounds like phenylacetic acids. The repeated extractions ensure a high recovery rate.
-
-
Drying and Concentration: Pool the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification: Chromatographic Methods
The crude extract will contain a mixture of metabolites. High-Performance Liquid Chromatography (HPLC) is the preferred method for isolating and purifying target compounds.
Step-by-Step Protocol: Preparative HPLC
-
Column Selection: Utilize a reverse-phase C18 column. This stationary phase is ideal for separating aromatic compounds based on their hydrophobicity.
-
Mobile Phase: A gradient elution is typically most effective. Start with a high percentage of water (acidified with 0.1% formic or acetic acid to maintain the analytes in their protonated form) and gradually increase the percentage of an organic solvent like acetonitrile or methanol.
-
Causality: The gradient elution allows for the separation of compounds with a wide range of polarities. Acidification of the mobile phase suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention on the C18 column.
-
-
Detection: Use a Diode Array Detector (DAD) or UV detector set to monitor multiple wavelengths, including the absorbance maxima for substituted aromatic rings (typically around 254 nm and 280 nm).
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Purity Check: Analyze the collected fractions using analytical HPLC to confirm their purity. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.
Structural Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the molecule, allowing for the determination of its elemental formula (e.g., C₁₀H₁₂O₄ for 2,4-DMPAA).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. For 2,4-DMPAA, one would expect to see signals corresponding to the two methoxy groups, the methylene (-CH₂-) group, and the protons on the aromatic ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and definitively placing the substituents on the aromatic ring.
-
Biological Activity and Future Directions
The interest in 2,4-DMPAA and its analogs is driven by their potential bioactivity. Synthetic 2,4-DMPAA serves as a scaffold for anti-inflammatory and analgesic drugs.[1] Naturally occurring phenylacetic acids from fungi have demonstrated potent phytotoxic and antimicrobial activities.[6]
The discovery of a natural source of 2,4-DMPAA or novel derivatives would be of significant interest to the drug development community. Future research should focus on:
-
Metabolomic Screening: Comprehensive screening of fungal endophytes and other microorganisms from unique ecological niches for the production of substituted phenylacetic acids.
-
Bioactivity-Guided Isolation: Using assays for antimicrobial, anti-inflammatory, or herbicidal activity to guide the fractionation and isolation of novel compounds from natural extracts.
-
Genomic Investigations: Identifying and characterizing the biosynthetic gene clusters responsible for producing phenylacetic acid derivatives in fungi. This could enable synthetic biology approaches for producing these compounds in heterologous hosts.
Conclusion
This compound is a compound of considerable synthetic importance but remains elusive from a natural product perspective. The established production of structurally related methoxy- and hydroxy-phenylacetic acids by fungi provides a strong rationale for its potential existence in nature. The methodologies detailed in this guide offer a robust framework for researchers to undertake the systematic exploration of fungal metabolomes. Such efforts may not only lead to the first discovery of naturally occurring 2,4-DMPAA but also to the identification of novel, bioactive analogs with significant potential in medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 6496-89-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. The fungal metabolite 4-hydroxyphenylacetic acid from Neofusicoccum parvum modulates defence responses in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dimethoxyphenylacetic acid safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2,4-Dimethoxyphenylacetic Acid
Introduction: A Profile of this compound
This compound (CAS No. 6496-89-5) is an aromatic carboxylic acid utilized as a key building block and research intermediate in various scientific fields.[1] With a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol , its structure features two methoxy groups that enhance its reactivity and solubility, making it a valuable precursor in organic synthesis.[2][3] Its primary applications are found in pharmaceutical development, where it serves in the synthesis of novel anti-inflammatory and analgesic agents, and in agricultural chemistry for the formulation of agrochemicals.[1][2]
Given its role in drug discovery and fine chemical synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount for researchers and professionals. This guide provides a detailed overview of the hazards, necessary precautions, and emergency protocols associated with this compound to ensure its safe and effective use in a laboratory setting.
Section 1: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards involve irritation to the skin, eyes, and respiratory system, as well as being harmful if ingested.[3][4][5] The signal word associated with this chemical is "Warning".[3]
A summary of its GHS classification is provided below. Adherence to the precautionary statements is mandatory to mitigate risks.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5] | GHS07 |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4][5] | GHS07 |
Key Precautionary Statements (P-codes):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3][4][5]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[3][5][6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[3][4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3][4]
Section 2: Toxicological Profile
A critical aspect of safety is understanding a compound's toxicological properties. For this compound, it is crucial to note that the toxicological properties have not been fully investigated.[5][6][7][8] This lack of comprehensive data necessitates a cautious approach, treating the substance as potentially harmful beyond its current classifications.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[7]
-
Acute Effects: The known acute effects are consistent with its GHS classification: irritation to the respiratory tract, skin, and eyes, and harmful effects if swallowed.[4][5]
-
Chronic Effects: No information on chronic toxicity, carcinogenicity, or reproductive effects has been reported.[7][8]
-
Bioaccumulation: The partition coefficient (log Pow) is 1.51, which suggests that bioaccumulation is not expected.
The absence of extensive toxicological data underscores the importance of strict adherence to the exposure controls and PPE guidelines outlined below.
Section 3: Hierarchy of Controls for Safe Use
To minimize exposure and ensure a safe working environment, a tiered approach known as the "Hierarchy of Controls" must be implemented. This methodology prioritizes the most effective control measures first.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2,4-Dimethoxyphenylacetic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxyphenylacetic acid (DMPAA) is a synthetic aromatic carboxylic acid with emerging interest in pharmaceutical and biochemical research. While its utility as a synthetic building block for anti-inflammatory and analgesic agents is recognized, a comprehensive understanding of its intrinsic mechanism of action at the molecular level remains largely uncharted territory.[1] This technical guide synthesizes the current, albeit limited, knowledge of DMPAA and proposes a structured, multi-faceted research framework to systematically elucidate its biological targets and downstream signaling pathways. Drawing parallels with structurally related compounds and leveraging established methodologies for mechanism of action (MoA) studies, this document serves as a roadmap for researchers aiming to unlock the full therapeutic potential of DMPAA.
Introduction: The Enigma of this compound
This compound is a crystalline solid and a metabolite of certain dopamine analogs.[2] Its chemical structure, featuring a phenylacetic acid core with two methoxy groups at positions 2 and 4, confers unique solubility and reactivity, making it a valuable intermediate in organic synthesis.[1] Notably, it has been explored as a pharmacological agent in the management of high blood pressure and is suggested to possess glutamate receptor antagonist properties.[3] However, beyond these preliminary observations, the specific molecular interactions and signaling cascades governed by DMPAA are not well-documented.
This guide will first consolidate the existing data on DMPAA. Subsequently, it will delve into hypothesized mechanisms of action, drawing logical inferences from its structural similarity to other bioactive molecules. The core of this document will then be dedicated to a comprehensive, step-by-step experimental strategy designed to rigorously investigate these hypotheses, providing fellow researchers with the necessary tools to unravel the MoA of DMPAA and similar small molecules.
Known Biological Profile and Inferred Mechanisms of Action
Direct studies on the mechanism of action of DMPAA are sparse. However, its chemical scaffold provides clues to potential biological activities.
2.1. Structural Analogs and Potential Implications
-
2,4-Dichlorophenoxyacetic Acid (2,4-D): The structural similarity to the herbicide 2,4-D is noteworthy. 2,4-D functions by mimicking the plant hormone auxin, leading to uncontrolled growth and senescence in dicotyledonous plants.[4] In animal models, 2,4-D has been shown to induce oxidative stress, apoptosis, and neurotoxicity through pathways involving NF-κB and AMP-activated protein kinase (AMPKα).[5][6][7][8] While the electronic properties of methoxy groups in DMPAA differ significantly from the chloro groups in 2,4-D, the potential for DMPAA to modulate cellular stress and inflammatory pathways warrants investigation.
-
Dopamine Metabolism: DMPAA is a known metabolite of dopamine analogs.[2] This metabolic link suggests that DMPAA might interact with components of dopaminergic or related monoaminergic signaling pathways, or that its endogenous formation could have physiological consequences.
2.2. Hypothesized Mechanisms of Action
Based on the available information and structural analogies, the following potential mechanisms of action for DMPAA are proposed:
-
Glutamate Receptor Antagonism: As suggested in the literature, DMPAA may directly or allosterically inhibit glutamate receptors, such as NMDA or AMPA receptors.[3] This could explain its potential utility in conditions characterized by excitotoxicity.
-
Enzyme Inhibition: DMPAA may act as an inhibitor of key enzymes involved in inflammatory or metabolic pathways.[1][9] Its carboxylic acid moiety could chelate metal ions in enzyme active sites or form hydrogen bonds with critical amino acid residues.
-
Modulation of Oxidative Stress Pathways: Similar to 2,4-D, DMPAA might influence cellular redox homeostasis by interacting with enzymes like NADPH oxidase or by affecting mitochondrial function.
-
Interaction with Nuclear Receptors: The lipophilic nature of DMPAA suggests it could potentially bind to nuclear receptors, thereby modulating gene expression related to inflammation or metabolism.
A Framework for Elucidating the Mechanism of Action
A systematic and multi-pronged approach is essential to definitively characterize the MoA of DMPAA. The following sections outline a logical experimental workflow, from initial target identification to in-depth pathway analysis.
Phase 1: Target Identification and Validation
The initial phase focuses on identifying the direct molecular targets of DMPAA. A combination of in vitro biochemical and biophysical assays is recommended.[10][11]
3.1.1. Experimental Protocol: Broad-Spectrum Kinase and Phosphatase Screening
-
Objective: To identify potential kinase or phosphatase targets of DMPAA.
-
Methodology:
-
Utilize a commercial kinase/phosphatase profiling service (e.g., Eurofins, Reaction Biology) to screen DMPAA against a large panel of recombinant human kinases and phosphatases at a fixed concentration (e.g., 10 µM).
-
Assays are typically radiometric or fluorescence-based, measuring the phosphorylation of a substrate peptide.
-
Hits are defined as enzymes exhibiting a statistically significant reduction in activity (e.g., >50% inhibition).
-
Confirm hits by determining the IC50 value through dose-response experiments.
-
3.1.2. Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To confirm direct binding of DMPAA to putative targets identified in screens and to determine binding affinity and kinetics.[11][12]
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Flow a series of DMPAA concentrations over the chip surface.
-
Measure the change in refractive index at the surface, which is proportional to the mass of bound analyte.
-
Analyze the association and dissociation phases of the sensorgram to calculate the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
Data Presentation: Hypothetical SPR Data for DMPAA Binding to Target X
| DMPAA Concentration (µM) | Response Units (RU) at Equilibrium |
| 1 | 50 |
| 5 | 200 |
| 10 | 350 |
| 25 | 600 |
| 50 | 750 |
From this data, a KD can be calculated by fitting to a 1:1 binding model.
Phase 2: Cellular and Pathway Analysis
Once direct targets are validated, the next step is to understand the functional consequences of this interaction in a cellular context.
3.2.1. Experimental Protocol: Cell-Based Reporter Assays
-
Objective: To assess the effect of DMPAA on specific signaling pathways in living cells.[13]
-
Methodology:
-
Utilize cell lines stably expressing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter responsive to a specific transcription factor (e.g., NF-κB, AP-1).
-
Treat the cells with a dose-range of DMPAA in the presence or absence of a known pathway activator (e.g., TNFα for NF-κB).
-
Measure reporter gene expression using a luminometer or spectrophotometer.
-
A decrease in reporter activity would suggest DMPAA inhibits the pathway, while an increase would indicate activation.
-
Mandatory Visualization: Hypothetical Signaling Pathway for DMPAA
Caption: Hypothesized signaling pathways for DMPAA, indicating potential interactions with cell surface receptors, intracellular enzymes, and modulation of cellular stress responses.
3.2.2. Experimental Protocol: Western Blot Analysis for Phospho-protein Profiling
-
Objective: To directly measure the phosphorylation state of key proteins within a signaling cascade.
-
Methodology:
-
Culture relevant cells and treat with DMPAA for various time points.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a target protein (e.g., phospho-p38 MAPK, phospho-Akt).
-
Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the relative change in phosphorylation.
-
Mandatory Visualization: Experimental Workflow for MoA Elucidation
Caption: A structured workflow for the comprehensive elucidation of the mechanism of action of this compound.
Conclusion and Future Directions
The mechanism of action of this compound is a promising yet underexplored area of research. This guide provides a foundational understanding based on current knowledge and outlines a robust, multi-phase experimental strategy to systematically uncover its molecular targets and biological effects. By employing a combination of high-throughput screening, biophysical characterization, and cell-based pathway analysis, researchers can move beyond its role as a synthetic intermediate and unlock its full potential as a therapeutic agent. The insights gained from such studies will be invaluable for drug development professionals and will contribute significantly to our understanding of how small molecules can be designed to modulate complex biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6496-89-5 [chemicalbook.com]
- 3. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 4. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity of 2,4-Dichlorophenoxyacetic Acid - Molecular Mechanisms [pjoes.com]
- 7. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | MDPI [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. nuvisan.com [nuvisan.com]
- 13. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
Methodological & Application
Synthesis of 2,4-Dimethoxyphenylacetic Acid: A Detailed Application Note and Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dimethoxyphenylacetic acid, a valuable building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of this compound
This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the dimethoxy-substituted phenyl ring and the carboxylic acid moiety allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. Its applications span from the development of anti-inflammatory agents to the synthesis of novel therapeutic compounds. A reliable and well-documented synthetic route is therefore of paramount importance for researchers in this field.
This application note details a robust two-step synthetic pathway commencing from the readily available 2,4-dimethoxyacetophenone. The core of this synthesis involves a highly efficient oxidative rearrangement mediated by thallium(III) nitrate, followed by a straightforward hydrolysis to yield the target acid.
Synthetic Strategy Overview
The chosen synthetic route is a two-step process that begins with the oxidative rearrangement of 2,4-dimethoxyacetophenone to its corresponding methyl ester, methyl 2,4-dimethoxyphenylacetate. This transformation is effectively achieved using thallium(III) nitrate in methanol. The subsequent step involves the hydrolysis of the methyl ester to the final product, this compound.
Caption: Overall synthetic scheme for this compound.
PART 1: Detailed Experimental Protocols
Synthesis of the Starting Material: 2,4-Dimethoxyacetophenone
While 2,4-dimethoxyacetophenone is commercially available, for completeness, a standard laboratory preparation via Friedel-Crafts acylation of 1,3-dimethoxybenzene is outlined below.
Protocol 1: Friedel-Crafts Acylation
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 eq) portion-wise.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure 2,4-dimethoxyacetophenone.
Core Synthesis: Thallium(III) Nitrate-Mediated Oxidative Rearrangement
This key step leverages the unique reactivity of thallium(III) nitrate to induce a 1,2-aryl shift, converting the acetophenone to a methyl arylacetoacetate.[1]
Protocol 2: Synthesis of Methyl 2,4-Dimethoxyphenylacetate
WARNING: Thallium(III) nitrate is a highly toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[2][3][4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxyacetophenone (1.0 eq) in anhydrous methanol.
-
In a separate flask, dissolve thallium(III) nitrate trihydrate (1.1 eq) in methanol.
-
Slowly add the thallium(III) nitrate solution to the stirred solution of the acetophenone at room temperature.
-
A white precipitate of thallium(I) nitrate will begin to form.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated thallium(I) nitrate.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 2,4-dimethoxyphenylacetate, which can be purified by column chromatography.
Final Step: Hydrolysis of Methyl 2,4-Dimethoxyphenylacetate
The final step is a standard saponification of the methyl ester to the desired carboxylic acid.
Protocol 3: Synthesis of this compound
-
Dissolve the crude or purified methyl 2,4-dimethoxyphenylacetate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting ester.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid (e.g., 2 M HCl) while cooling in an ice bath.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
PART 2: Scientific Integrity and Mechanistic Insights
Causality Behind Experimental Choices
-
Choice of Thallium(III) Nitrate: Thallium(III) nitrate is a powerful oxidizing agent that is particularly effective for the oxidative rearrangement of aryl ketones.[1] Its high electrophilicity facilitates the initial attack on the enol or enol ether of the acetophenone, initiating the rearrangement cascade.
-
Methanol as Solvent: In the rearrangement step, methanol serves not only as a solvent but also as the nucleophile that traps the rearranged carbocationic intermediate, leading to the formation of the methyl ester.
-
Basic Hydrolysis: Saponification using sodium hydroxide is a robust and high-yielding method for the hydrolysis of esters. The reaction is essentially irreversible due to the formation of the carboxylate salt.
Mechanism of the Thallium(III) Nitrate-Mediated Rearrangement
The mechanism of the oxidative rearrangement is believed to proceed through the following key steps:
-
Enolization/Enol Ether Formation: The acetophenone undergoes enolization or forms an enol ether in the methanolic solution.
-
Oxythallation: The highly electrophilic thallium(III) nitrate attacks the double bond of the enol/enol ether to form an organothallium intermediate.
-
1,2-Aryl Migration: The key rearrangement step involves the migration of the 2,4-dimethoxyphenyl group to the adjacent carbon, with the concomitant departure of the thallium as thallium(I). This migration is driven by the formation of a more stable carbocation.
-
Nucleophilic Trapping: The resulting carbocation is trapped by the solvent (methanol) to form a methoxy intermediate.
-
Hydrolysis (during workup) and Tautomerization: The intermediate is then hydrolyzed during the aqueous workup, and subsequent tautomerization yields the methyl 2,4-dimethoxyphenylacetate.
Caption: Simplified mechanism of the thallium(III) nitrate-mediated rearrangement.
PART 3: Data Presentation and Visualization
Table of Reagents and Typical Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 2,4-Dimethoxyacetophenone | Thallium(III) nitrate, Methanol | Methyl 2,4-dimethoxyphenylacetate | 80-90% |
| 2 | Methyl 2,4-dimethoxyphenylacetate | Sodium hydroxide, Water | This compound | >95% |
Experimental Workflow Diagram
References
Application Notes & Protocols: Synthesis of 2,4-Dimethoxyphenylacetic Acid
Foreword: The Strategic Importance of 2,4-Dimethoxyphenylacetic Acid
In the landscape of modern organic synthesis, this compound (DMPOA) stands out as a highly versatile intermediate.[1][2] Its structure, featuring a phenylacetic acid core decorated with two activating methoxy groups, provides a synthetically tractable platform for the elaboration of more complex molecular architectures. This compound is a cornerstone in the development of novel pharmaceuticals, particularly anti-inflammatory and analgesic agents, and also finds application in the agrochemical and fine chemical industries.[1][2]
The consistent demand for high-purity DMPOA (CAS 6496-89-5) necessitates robust and scalable synthesis protocols. This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the synthetic pathways, the rationale behind procedural choices, and the critical parameters for success. We will primarily focus on the most reliable and field-proven method—the Willgerodt-Kindler reaction—and supplement this with a discussion of alternative strategies.
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is essential for planning its synthesis and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | White to pale yellow crystalline solid | [2][4] |
| Melting Point | 108-115 °C | [2][4][5] |
| CAS Number | 6496-89-5 | [2][3] |
Primary Synthetic Protocol: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful and reliable method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids (or their derivatives).[6][7] It uniquely achieves a migration of the carbonyl function to the terminal position of the alkyl chain and subsequent oxidation. For the synthesis of DMPOA, the readily available starting material is 2',4'-Dimethoxyacetophenone.[8][9]
The reaction proceeds in two distinct stages:
-
Thioamide Formation: The ketone is reacted with elemental sulfur and a secondary amine, typically morpholine, to form an intermediate thioamide.[10]
-
Hydrolysis: The stable thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[11]
Mechanistic Rationale
The causality behind this transformation is elegant. The reaction is initiated by the formation of an enamine from the ketone and morpholine. This enamine, a potent nucleophile, attacks the electrophilic sulfur. A cascade of rearrangements, likely involving aziridine intermediates, facilitates the migration of the nitrogen and sulfur functionalities to the terminal carbon.[6][7][12] The final step of the first stage is tautomerization to the stable thioamide.
Caption: Workflow of the Willgerodt-Kindler reaction for DMPOA synthesis.
Detailed Experimental Procedure
Safety First: This procedure involves hazardous materials. Morpholine is flammable, corrosive, and toxic.[13][14][15][16] Elemental sulfur can cause irritation. The hydrolysis step generates hydrogen sulfide (H₂S), a highly toxic and flammable gas. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Part A: Synthesis of 2-(2,4-Dimethoxyphenyl)-1-morpholino-1-thioxoethane (Thioamide Intermediate)
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add 2',4'-Dimethoxyacetophenone (9.01 g, 50 mmol), elemental sulfur (2.40 g, 75 mmol), and morpholine (17.4 g, 200 mmol).
-
Scientist's Note: An excess of morpholine is used both as a reactant and as the solvent, driving the initial enamine formation to completion. The excess sulfur ensures the efficient thionation of the enamine intermediate.
-
-
Reaction: Heat the mixture to a gentle reflux (internal temperature approx. 125-135 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction mixture will darken significantly.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Slowly pour the dark, viscous reaction mixture into 200 mL of cold water with stirring. An oily or solid crude product should precipitate.
-
If the product is solid, collect it by vacuum filtration, wash thoroughly with water, and air dry. If it is an oil, extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Part B: Hydrolysis to this compound
-
Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is in a fume hood with an acid/H₂S scrubber (e.g., a trap containing bleach or NaOH solution) attached to the top of the condenser.
-
Hydrolysis Mixture: Transfer the crude thioamide from Part A to the flask. Add a 50% (w/w) solution of sulfuric acid (150 mL).
-
Scientist's Note: Acid hydrolysis is often more efficient for thioamides than basic hydrolysis. The strong acidic conditions and heat are necessary to break the stable C-N bond of the thioamide. Be prepared for the evolution of H₂S gas.
-
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with stirring for 8-12 hours.
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a solid.
-
Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).[17]
-
For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or toluene mixture. Dissolve the solid in a minimum amount of the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Quantitative Data and Expected Outcome
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2',4'-Dimethoxyacetophenone | 180.20 | 50 | 9.01 g |
| Sulfur | 32.07 | 75 | 2.40 g |
| Morpholine | 87.12 | 200 | 17.4 g (17.4 mL) |
| Sulfuric Acid (50%) | 98.08 | - | ~150 mL |
| Expected Yield | 196.20 | - | ~70-85% (6.9 - 8.3 g) |
Alternative Synthetic Pathways: A Conceptual Overview
While the Willgerodt-Kindler reaction is highly effective, exploring other routes is a valuable academic and practical exercise. A logical alternative would be the oxidation of a precursor alcohol, 2-(2,4-dimethoxyphenyl)ethanol.
This approach would involve two primary steps:
-
Synthesis of the Alcohol Precursor: 2,4-Dimethoxybenzaldehyde can be converted to 2-(2,4-dimethoxyphenyl)ethanol via reduction (e.g., with NaBH₄) or by a Grignard reaction with methylmagnesium bromide followed by rearrangement, though reduction is more direct.
-
Oxidation to the Carboxylic Acid: The resulting primary benzylic alcohol can be oxidized to the carboxylic acid.
Caption: A conceptual two-step oxidation pathway to DMPOA.
Discussion of the Oxidation Approach
-
Advantages: This route avoids the use of sulfur and morpholine and the generation of H₂S, making it potentially "greener" from a reagent standpoint.
-
Challenges: The primary challenge lies in the oxidation step. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in acetone/H₂SO₄) are effective but generate significant heavy metal waste.[18] Milder, more selective modern oxidation catalysts could be employed, but these often require more specialized conditions and may be less cost-effective on a large scale.[19][20] Furthermore, this two-step process may result in a lower overall yield compared to the more direct Willgerodt-Kindler reaction.
Summary and Recommendations
For the laboratory-scale or pilot-plant synthesis of this compound, the Willgerodt-Kindler reaction starting from 2',4'-Dimethoxyacetophenone remains the most authoritative and efficient protocol. Its high yields, operational simplicity, and use of relatively inexpensive starting materials are significant advantages. The key to success lies in careful management of the reaction conditions and adherence to strict safety protocols, particularly concerning the handling of morpholine and the capture of evolved hydrogen sulfide.
Final product purity should always be confirmed using standard analytical methods such as NMR spectroscopy for structural verification, melting point for identity, and HPLC or GC for quantitative purity assessment.[21][22]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 4. This compound | 6496-89-5 [chemicalbook.com]
- 5. This compound | 6496-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]
- 9. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. redox.com [redox.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. solventsandpetroleum.com [solventsandpetroleum.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2 [comptes-rendus.academie-sciences.fr]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. Ag-Based Catalysts in Heterogeneous Selective Oxidation of Alcohols: A Review [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mhlw.go.jp [mhlw.go.jp]
Application Note & Protocol: High-Purity 2,4-Dimethoxyphenylacetic Acid via Optimized Recrystallization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and validated protocol for the purification of 2,4-Dimethoxyphenylacetic acid (DM PAA) through recrystallization. As a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents and agrochemicals, the purity of DMPAA is paramount to ensure the efficacy and safety of the final products.[1] This document provides an in-depth exploration of the principles of recrystallization, a meticulously developed step-by-step protocol, and expert insights into achieving high-purity DMPAA suitable for demanding research and development applications.
Introduction: The Critical Role of Purity for this compound
This compound (CAS No. 6496-89-5) is a versatile aromatic carboxylic acid whose utility as a building block in organic synthesis is well-established.[1] Its molecular structure, featuring two methoxy groups, enhances its reactivity and solubility, making it a valuable precursor in medicinal chemistry and material science.[1] However, synthetic routes to DMPAA can introduce various impurities, including unreacted starting materials, by-products, and isomers, which can adversely affect downstream reactions and the biological activity of the final compounds.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[2] The method leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[3] A successful recrystallization can yield a product with significantly enhanced purity, often exceeding 99%, which is critical for applications in drug development and other highly regulated fields. This application note provides a scientifically grounded and practical protocol for the purification of DMPAA, ensuring a final product that meets stringent purity requirements.
Foundational Principles of Recrystallization
The efficacy of recrystallization hinges on the selection of an appropriate solvent and the careful execution of a series of steps. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[3][4] Conversely, impurities should either be sparingly soluble in the hot solvent or highly soluble at low temperatures to remain in the mother liquor upon crystallization.[5]
The process can be broken down into several key stages, each with a specific purpose:
-
Solvent Selection: Identifying a solvent or solvent system that provides the optimal solubility profile for DMPAA.
-
Dissolution: Dissolving the crude DMPAA in a minimal amount of the hot solvent to create a saturated or near-saturated solution.[3]
-
Hot Filtration (Optional): Removing any insoluble impurities from the hot solution before crystallization.[6][7]
-
Crystallization: Allowing the hot, saturated solution to cool slowly, promoting the formation of large, pure crystals of DMPAA as its solubility decreases.[8]
-
Isolation: Separating the purified crystals from the impurity-rich mother liquor via vacuum filtration.[2]
-
Washing: Rinsing the isolated crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]
-
Drying: Thoroughly drying the purified crystals to remove any residual solvent.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DMPAA is essential for developing an effective purification protocol.
| Property | Value | Source(s) |
| CAS Number | 6496-89-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][9] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Pale yellow to white crystalline solid | [1][9] |
| Melting Point | 110-113 °C (literature) | [9] |
| Purity (Typical Commercial) | ≥98% | |
| Solubility (Qualitative) | Slightly soluble in chloroform and methanol. The related isomer, 3,4-dimethoxyphenylacetic acid, is soluble in organic solvents like methanol, ethanol, and dichloromethane, with limited aqueous solubility that increases with temperature. | [9][10] |
Experimental Protocol: Purification of this compound
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to scale should be made with proportional changes in solvent volumes.
Materials and Equipment
-
Crude this compound (approx. 5 g)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Scintillation vials or other suitable containers for the final product
-
Melting point apparatus
-
Deionized water
-
Ethanol (95% or absolute)
-
Ice bath
Solvent System Selection: A Mixed Solvent Approach
Based on the principle of "like dissolves like," polar organic solvents are good candidates for dissolving DMPAA, which contains polar carboxylic acid and ether functional groups.[11] However, finding a single solvent with the ideal temperature-dependent solubility can be challenging. A mixed solvent system, often referred to as a "solvent pair," provides greater flexibility.[12] For DMPAA, an ethanol-water system is highly effective. Ethanol is a good "solvent" in which DMPAA is soluble, while water acts as an "anti-solvent" or "bad solvent" in which DMPAA is poorly soluble.
Step-by-Step Purification Procedure
Step 1: Dissolution of Crude DMPAA
-
Place approximately 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 20 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate with constant stirring. Bring the solution to a gentle boil.
-
If the solid is not fully dissolved, add more ethanol dropwise until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid.[12]
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are observed in the boiling solution, a hot filtration step is required.[6][13]
-
Preheat a stemless or short-stemmed funnel and a clean 125 mL Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.[6]
-
Pour a small amount of hot ethanol through the filter paper to wet it and keep the apparatus hot.
-
Carefully and quickly pour the hot DMPAA solution through the fluted filter paper into the preheated flask. This step should be performed expeditiously to prevent premature crystallization in the funnel.[7][8]
Step 3: Crystallization
-
Heat the clear DMPAA solution to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.[12]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, high-purity crystals.[3][8]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of the purified product.[8]
Step 4: Isolation of Purified Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water.
-
Turn on the vacuum source and pour the cold crystalline mixture into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount (5-10 mL) of ice-cold deionized water to rinse away any residual impurities.[2]
-
Continue to draw air through the crystals for several minutes to partially dry them.
Step 5: Drying the Final Product
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying or in a vacuum oven at a temperature well below the melting point of DMPAA (e.g., 50-60 °C).
Characterization of Purified this compound
The purity of the recrystallized DMPAA should be assessed to validate the effectiveness of the purification process.
| Analysis | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point range (e.g., within 1-2 °C) close to the literature value of 110-113 °C indicates high purity. A broad or depressed melting point suggests the presence of impurities.[14] |
| Yield | The percent recovery should be calculated: (mass of pure DMPAA / mass of crude DMPAA) x 100%. A typical recovery is in the range of 70-90%, depending on the initial purity of the crude material. |
| Spectroscopic Analysis | ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining impurities. |
Visualizing the Workflow
The following diagram illustrates the key stages of the recrystallization protocol for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal growth.[14] Add a seed crystal of pure DMPAA. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used during dissolution. The crystals are significantly soluble in the cold wash solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use it sparingly. Ensure the filtration apparatus is adequately pre-heated for hot filtration. |
| Poor Purity (low melting point) | Cooling was too rapid, trapping impurities. Inefficient washing of the crystals. | Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. Ensure the crystals are properly washed with cold solvent to remove the mother liquor. |
Conclusion
The protocol described herein provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting a mixed solvent system and controlling the rates of cooling and crystallization, researchers can consistently obtain high-purity DMPAA. The purity of the final product, confirmed by melting point analysis and spectroscopic methods, will be suitable for the most demanding applications in pharmaceutical and chemical synthesis, contributing to the integrity and success of subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 8. safrole.com [safrole.com]
- 9. This compound | 6496-89-5 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2,4-Dimethoxyphenylacetic Acid as a Versatile Scaffold for Novel Anti-Inflammatory Drug Discovery
Abstract
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but carry risks of significant side effects, necessitating the search for safer and more targeted alternatives.[1][2][3] This document provides a comprehensive guide for researchers on utilizing 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA), a versatile aromatic carboxylic acid, as a foundational building block for the synthesis and evaluation of novel anti-inflammatory agents.[4][5] We present detailed protocols for the chemical synthesis of a representative cyclooxygenase-2 (COX-2) inhibitor analog, its analytical characterization, and its biological evaluation through robust in vitro and in vivo assays.
Introduction: The Rationale for this compound in Anti-Inflammatory Drug Design
This compound (CAS: 6496-89-5) is a crystalline solid with the molecular formula C₁₀H₁₂O₄.[6][7] Its structure, featuring a phenylacetic acid core with two methoxy groups at positions 2 and 4, provides an excellent starting point for medicinal chemistry campaigns. The carboxylic acid group offers a reactive handle for amide bond formation, esterification, or reduction, while the electron-rich aromatic ring can be functionalized through various electrophilic substitution reactions. The methoxy groups enhance solubility and can establish key interactions within the binding pockets of target enzymes.[4][5] This inherent chemical tractability makes 2,4-DMPAA an ideal scaffold for creating libraries of diverse small molecules aimed at modulating inflammatory pathways.
The primary molecular targets for many anti-inflammatory drugs are the cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[8][9] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[8] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. The 2,4-dimethoxyphenyl moiety can be strategically incorporated into structures designed to fit the unique active site of the COX-2 enzyme, similar to the diarylheterocycle class of inhibitors like Celecoxib.[10][11][12]
Synthesis of a Novel COX-2 Inhibitor Analog from 2,4-DMPAA
This section details the synthesis of a hypothetical, yet representative, pyrazole-based COX-2 inhibitor, Compound 101 , starting from 2,4-DMPAA. The strategy is adapted from established methods for synthesizing diarylpyrazole inhibitors.[12][13]
Synthetic Workflow Overview
The synthesis involves a multi-step process beginning with the conversion of 2,4-DMPAA to its corresponding acetophenone, followed by Claisen condensation and cyclization to form the core pyrazole structure.
Caption: Synthetic workflow for Compound 101 from 2,4-DMPAA.
Detailed Synthetic Protocol
Materials and Reagents:
-
This compound (≥98%)
-
Thionyl chloride (SOCl₂)
-
Cadmium chloride (CdCl₂)
-
Methylmagnesium bromide (CH₃MgBr)
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
4-Sulfonamidophenylhydrazine hydrochloride
-
Anhydrous solvents (Toluene, Diethyl Ether, Ethanol)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 2,4-Dimethoxyacetophenone
-
In a round-bottom flask under an inert atmosphere (N₂), suspend this compound (10 g, 50.9 mmol) in anhydrous toluene (100 mL).
-
Add thionyl chloride (11 mL, 152.7 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
In a separate flask, prepare dimethylcadmium by adding anhydrous cadmium chloride (9.3 g, 50.9 mmol) to a solution of methylmagnesium bromide (3.0 M in diethyl ether, 34 mL, 101.8 mmol) at 0°C.
-
Add the crude acid chloride (dissolved in anhydrous toluene) dropwise to the dimethylcadmium suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding ice-cold 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield 2,4-dimethoxyacetophenone.
Step 2: Synthesis of 1-(2,4-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
-
To a solution of sodium methoxide (3.0 g, 55.5 mmol) in anhydrous diethyl ether (100 mL), add 2,4-dimethoxyacetophenone (9.0 g, 50.0 mmol) followed by ethyl trifluoroacetate (7.1 g, 50.0 mmol).
-
Stir the mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 1M HCl (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to give the crude diketone, which can be used in the next step without further purification.
Step 3: Synthesis of Compound 101
-
Dissolve the crude diketone from the previous step (approx. 50.0 mmol) and 4-sulfonamidophenylhydrazine hydrochloride (11.2 g, 50.0 mmol) in ethanol (150 mL).
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from an ethanol/water mixture to obtain pure Compound 101 .
Analytical Characterization
The identity and purity of the synthesized Compound 101 must be confirmed using standard analytical methods.
| Analysis | Expected Results for Compound 101 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165-168 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, SO₂NH₂), 7.8-7.2 (m, 8H, Ar-H), 6.8 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2, 157.5, 145.1, 142.8, 140.3, 131.5, 128.9, 126.4, 125.8, 119.7 (CF₃, q), 114.2, 106.5, 98.8, 56.1, 55.8 |
| Mass Spec (ESI+) | m/z 446.09 [M+H]⁺ |
In Vitro Biological Evaluation
Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol determines the potency and selectivity of Compound 101 by measuring its half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes.[8][9][14]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Compound 101 and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of Compound 101 and the reference inhibitor in DMSO.
-
In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately add 20 µL of TMPD solution.
-
Read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 101 | >100 | 0.25 | >400 |
| Celecoxib (Ref.) | 15 | 0.05 | 300 |
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay assesses the ability of Compound 101 to suppress the production of pro-inflammatory mediators in a cellular model of inflammation.[1][16]
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages via Toll-like receptor 4 (TLR4) to produce inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[17][18][19]
Caption: Simplified LPS-induced NF-κB signaling pathway in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
LPS (from E. coli)
-
Compound 101
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Compound 101 (or vehicle) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should be included.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 5 ± 2% | 3 ± 1% | 4 ± 2% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| LPS + Cmpd 101 (1 µM) | 45 ± 5% | 52 ± 6% | 48 ± 7% |
| LPS + Cmpd 101 (10 µM) | 15 ± 4% | 21 ± 4% | 18 ± 5% |
In Vivo Biological Evaluation
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[20][21][22]
Principle: Subplantar injection of carrageenan in the rat hind paw induces a localized, acute inflammation characterized by edema (swelling). The ability of a drug to reduce this swelling indicates its anti-inflammatory potential.[23]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Compound 101
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, reference drug (e.g., Indomethacin 10 mg/kg), and Compound 101 (e.g., 10, 20, 40 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or Compound 101 orally (p.o.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Treatment (p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Compound 101 (20 mg/kg) | 0.55 ± 0.05 | 35.3% |
| Compound 101 (40 mg/kg) | 0.41 ± 0.04 | 51.8% |
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[24][25] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[24][25] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[24][26]
Conclusion
This compound serves as an excellent and cost-effective starting material for the synthesis of novel anti-inflammatory drug candidates. Its structural features are amenable to the design of potent and selective inhibitors of key inflammatory targets like COX-2. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and multi-level biological evaluation of new chemical entities derived from this versatile scaffold, enabling researchers to accelerate the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 6496-89-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced innate immune responses are exacerbated by Prohibitin 1 deficiency and mitigated by S-adenosylmethionine in murine macrophages | PLOS One [journals.plos.org]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 21. ijpsr.com [ijpsr.com]
- 22. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 23. ijpras.com [ijpras.com]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
Application Notes & Protocols: 2,4-Dimethoxyphenylacetic Acid in the Synthesis of Strobilurin-Type Fungicides
Introduction:
2,4-Dimethoxyphenylacetic acid is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its unique electronic and steric properties, conferred by the two methoxy groups on the phenyl ring, make it an ideal starting material for creating complex chemical structures with desired functionalities. In the agrochemical sector, derivatives of phenylacetic acid are integral to the development of potent and selective pesticides.[2] This application note provides a detailed guide on the utilization of this compound as a key precursor in the synthesis of strobilurin-type fungicides, a class of agrochemicals known for their broad-spectrum activity and unique mode of action.
Strobilurin fungicides are inspired by naturally occurring compounds and act by inhibiting mitochondrial respiration in fungi, effectively preventing spore germination and mycelial growth.[3] A prominent example of a modern strobilurin fungicide is Mandestrobin, which features a mandelic acid-derived backbone. This guide will present a detailed, multi-step protocol for the synthesis of a key intermediate for Mandestrobin-like fungicides, starting from this compound. The causality behind the choice of reagents and reaction conditions will be explained to provide a comprehensive understanding of the synthetic process for researchers, scientists, and professionals in drug and agrochemical development.
Core Application: Synthesis of a Mandestrobin Intermediate
The following protocols outline a plausible synthetic route to a key intermediate for strobilurin fungicides, demonstrating the application of this compound as a foundational building block. The overall workflow involves the α-hydroxylation of the starting phenylacetic acid to form the corresponding mandelic acid derivative, followed by amidation to introduce the N-methylacetamide moiety characteristic of Mandestrobin.
Part 1: Synthesis of 2,4-Dimethoxymandelic Acid
The initial step in the synthetic pathway is the introduction of a hydroxyl group at the α-position of this compound to form 2,4-Dimethoxymandelic acid. This transformation is crucial as the α-hydroxy acid moiety is a key structural feature of the target fungicide class. While direct α-hydroxylation of phenylacetic acids can be challenging, a common and effective method involves the initial conversion to an α-bromo derivative followed by nucleophilic substitution with a hydroxide source.
Experimental Protocol 1: Synthesis of 2,4-Dimethoxymandelic Acid
Objective: To synthesize 2,4-Dimethoxymandelic acid from this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | Reagent grade | Acros Organics |
| Benzoyl Peroxide | 98% | Alfa Aesar |
| Carbon Tetrachloride (CCl4) | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, 99% | VWR Chemicals |
| Hydrochloric Acid (HCl) | 37% | J.T. Baker |
| Diethyl Ether | Anhydrous | EMD Millipore |
| Magnesium Sulfate (MgSO4) | Anhydrous | Sigma-Aldrich |
Procedure:
-
α-Bromination:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (50.9 mmol) of this compound in 100 mL of anhydrous carbon tetrachloride.
-
Add 9.9 g (55.9 mmol) of N-Bromosuccinimide (NBS) and 0.25 g (1.0 mmol) of benzoyl peroxide as a radical initiator.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with 2 x 50 mL of water and 1 x 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude α-bromo-2,4-dimethoxyphenylacetic acid.
-
-
Hydrolysis to 2,4-Dimethoxymandelic Acid:
-
Dissolve the crude α-bromo-2,4-dimethoxyphenylacetic acid in 100 mL of a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to 80°C and stir for 2 hours.
-
Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with 3 x 75 mL of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield 2,4-Dimethoxymandelic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like toluene/hexane.
-
Expected Outcome:
This two-step procedure is expected to yield 2,4-Dimethoxymandelic acid in good purity. The expected yield is typically in the range of 70-80% over the two steps.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) |
| This compound | 196.20 | - |
| α-Bromo-2,4-dimethoxyphenylacetic acid | 275.10 | - |
| 2,4-Dimethoxymandelic acid | 212.20 | 70-80 |
Part 2: Synthesis of a Mandestrobin-like Amide Intermediate
With the key 2,4-Dimethoxymandelic acid intermediate in hand, the next step is the formation of the N-methylacetamide moiety. This is achieved through a direct amidation reaction with methylamine.
Experimental Protocol 2: Synthesis of 2-Hydroxy-N-methyl-2-(2,4-dimethoxyphenyl)acetamide
Objective: To synthesize the N-methyl amide of 2,4-Dimethoxymandelic acid.
Materials:
| Reagent/Material | Grade | Supplier |
| 2,4-Dimethoxymandelic acid | Synthesized in Part 1 | - |
| Thionyl Chloride (SOCl2) | 99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Methylamine (40% in water) | Reagent grade | Acros Organics |
| Triethylamine (TEA) | 99.5% | Alfa Aesar |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | VWR Chemicals |
Procedure:
-
Acid Chloride Formation:
-
In a 100 mL flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5.0 g (23.6 mmol) of 2,4-Dimethoxymandelic acid in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 2.1 mL (28.3 mmol) of thionyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in 50 mL of anhydrous dichloromethane and cool to 0°C.
-
In a separate flask, prepare a solution of 3.7 mL (47.2 mmol) of 40% aqueous methylamine and 6.6 mL (47.2 mmol) of triethylamine in 20 mL of dichloromethane.
-
Slowly add the methylamine solution to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Wash the reaction mixture with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-Hydroxy-N-methyl-2-(2,4-dimethoxyphenyl)acetamide.
-
Expected Outcome:
The amidation should proceed cleanly to give the desired product. The expected yield for this step is typically 85-95%.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 2,4-Dimethoxymandelic acid | 212.20 | - |
| 2-Hydroxy-N-methyl-2-(2,4-dimethoxyphenyl)acetamide | 225.24 | 85-95 |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the Mandestrobin-like amide intermediate.
Caption: Synthetic pathway from this compound.
Conclusion and Future Perspectives
This application note has detailed a robust and scientifically sound synthetic route for the preparation of a key intermediate for Mandestrobin-like strobilurin fungicides, starting from this compound. The protocols provided are based on established organic chemistry principles and offer a clear pathway for researchers in the field of agrochemical synthesis. The conversion of this compound to 2,4-Dimethoxymandelic acid and its subsequent amidation demonstrates the utility of this starting material in accessing complex, high-value agrochemical scaffolds.
Further optimization of reaction conditions, exploration of alternative reagents, and the development of more atom-economical and environmentally friendly synthetic methods are areas for future research. The principles outlined in this guide can be adapted for the synthesis of a diverse range of phenylacetic acid-derived agrochemicals, highlighting the continued importance of this versatile chemical building block in addressing the challenges of modern agriculture.
References
Application Note: A Robust, Validated HPLC Method for the Quantification of 2,4-Dimethoxyphenylacetic Acid
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dimethoxyphenylacetic acid. This compound is a significant intermediate in the synthesis of various pharmaceuticals and a metabolite of certain dopamine analogs, making its accurate quantification critical in drug development and metabolic research.[1][2][3] The described method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity, accuracy, and precision. The protocol is designed to be self-validating through rigorous system suitability testing, ensuring the trustworthiness and reliability of results for researchers, scientists, and quality control professionals.
Introduction and Method Rationale
This compound (Figure 1) is an aromatic carboxylic acid with a molecular weight of 196.2 g/mol .[4] Its structure, containing a phenyl ring, a carboxylic acid group, and two methoxy groups, imparts moderate polarity, making it an ideal candidate for analysis by RP-HPLC.[3] Accurate quantification is essential for process monitoring in chemical synthesis, purity assessment of the final compound, and pharmacokinetic studies.
Figure 1: Chemical Structure of this compound
-
Formula: C₁₀H₁₂O₄
-
CAS Number: 6496-89-5
The development of this analytical method was guided by the physicochemical properties of the analyte to ensure a robust and reliable separation.
-
Choice of Reversed-Phase Chromatography: RP-HPLC is the chosen mode of separation due to the analyte's dual hydrophobic (phenyl ring) and hydrophilic (carboxylic acid) nature. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. This setup allows for predictable retention and elution behavior. Aromatic acids are well-retained and separated using this technique.[5][6]
-
Stationary Phase Selection (C18 Column): A C18 (octadecylsilane) column is selected as it provides a highly hydrophobic stationary phase, which is ideal for retaining aromatic compounds through hydrophobic interactions.[7][8] This choice ensures sufficient retention of this compound, separating it from more polar, early-eluting impurities. Phenyl-based columns can also be effective due to potential π-π interactions but C18 columns offer broader applicability and are often the first choice for method development for such compounds.[9][10]
-
Mobile Phase Design: The mobile phase consists of a mixture of acetonitrile and an acidified aqueous buffer.
-
Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and UV transparency.
-
Acidification: The aqueous component is acidified with phosphoric acid to a pH of approximately 2.5. At this pH, the carboxylic acid group of the analyte (pKa ≈ 4) will be fully protonated (-COOH). This un-ionized form is less polar than its carboxylate (-COO⁻) conjugate base, leading to stronger interaction with the C18 stationary phase, resulting in better retention, improved peak shape, and prevention of peak tailing.[6]
-
-
Detection Wavelength: The presence of the substituted benzene ring in this compound results in strong UV absorbance. A detection wavelength of 275 nm is selected to provide high sensitivity and specificity for the analyte, minimizing interference from potential impurities that may not share the same chromophore.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Chromatography Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
-
-
Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient | Isocratic |
| Composition | 50% A : 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Aqueous (A): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Organic (B): Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Diluent Preparation: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix until fully dissolved.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution Preparation (Target concentration 100 µg/mL):
-
Accurately weigh an amount of the sample powder expected to contain 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to volume with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Trustworthiness: A Self-Validating System
For an analytical method to be trustworthy, it must demonstrate its fitness for purpose with every run. This is achieved through a System Suitability Test (SST), an integral part of chromatographic analysis as mandated by regulatory bodies and outlined in pharmacopeias such as the USP.[11][12][13] The SST is performed before any sample analysis to verify that the entire system—instrument, column, and mobile phase—is operating correctly.[14][15]
System Suitability Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times (n=6).
-
Evaluate the resulting chromatograms against the acceptance criteria listed in the table below.
Workflow for Validated Analysis
The following diagram illustrates the logical workflow, incorporating the SST as a critical checkpoint.
Caption: Workflow for HPLC analysis with an integrated SST checkpoint.
Expected Results and System Performance
A successful analysis will yield a sharp, symmetrical peak for this compound, eluting at a consistent retention time.
-
Expected Retention Time: Approximately 4.5 minutes (This may vary slightly depending on the specific column and system).
-
Representative Chromatogram: The chromatogram should show a well-resolved peak at the expected retention time against a stable, low-noise baseline.
System Suitability Acceptance Criteria
The performance of the system must meet the following criteria before proceeding with sample analysis. These criteria are based on standard guidelines from the United States Pharmacopeia (USP).[14][15]
| Parameter | USP Guideline/Symbol | Acceptance Criteria | Rationale |
| Precision/Repeatability | %RSD | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures the system provides consistent and reproducible results.[14] |
| Peak Symmetry | Tailing Factor (T) | T ≤ 2.0 | Confirms ideal peak shape, which is crucial for accurate peak integration.[14][15] |
| Column Efficiency | Theoretical Plates (N) | N > 2000 | Measures the separation efficiency of the column, indicating good performance. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, efficient, and robust tool for the quantitative determination of this compound. The protocol's foundation in sound chromatographic principles and its inclusion of a rigorous system suitability test ensures that each analytical run produces trustworthy and accurate data. This method is well-suited for routine quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. chromtech.net.au [chromtech.net.au]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. youtube.com [youtube.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
The Strategic Application of 2,4-Dimethoxyphenylacetic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,4-Dimethoxyphenylacetic acid, a readily available and highly functionalized building block, has emerged as a cornerstone for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its intrinsic structural features—a nucleophilic aromatic ring activated by two electron-donating methoxy groups and a reactive carboxylic acid moiety—provide a versatile platform for a multitude of cyclization strategies. This guide provides an in-depth exploration of the utility of this compound in constructing key heterocyclic systems, offering both mechanistic insights and detailed experimental protocols for researchers in medicinal chemistry and drug development.
The strategic placement of the methoxy groups at the 2- and 4-positions of the phenyl ring significantly influences the regioselectivity of electrophilic aromatic substitution reactions, directing cyclization pathways to predictably yield valuable scaffolds such as tetrahydroisoquinolines, dihydroisoquinolines, isocoumarins, and potentially serving as a precursor for quinolone and benzodiazepine frameworks. This document will elucidate the chemical principles underpinning these transformations and provide practical, field-tested protocols to empower researchers in their synthetic endeavors.
I. The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydroisoquinoline core, a privileged scaffold in numerous alkaloids and pharmacologically active molecules.[3][4][5] The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.
Mechanistic Rationale
The driving force of the Pictet-Spengler reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[3][4] The electron-rich 2,4-dimethoxyphenyl ring of a derivative of this compound readily participates in the subsequent intramolecular cyclization. The methoxy groups at the ortho and para positions strongly activate the ring towards electrophilic attack, facilitating ring closure under relatively mild conditions.
References
Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of 2,4-Dimethoxyphenylacetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Synergy of a Versatile Building Block and a Transformative Technology
In the landscape of modern medicinal chemistry, 2,4-Dimethoxyphenylacetic acid stands out as a highly versatile scaffold.[1] Its aromatic core, functionalized with two methoxy groups and a carboxylic acid moiety, provides multiple reactive sites, making it an invaluable starting material for synthesizing a wide range of biologically active molecules, including novel anti-inflammatory and analgesic agents.[2] The compound's structure is a key component in building complex molecules with desirable therapeutic profiles.[1][2]
Parallel to the importance of such building blocks is the evolution of synthetic methodologies. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary technology, fundamentally altering the pace of drug discovery.[3][4][5] By leveraging microwave energy instead of conventional heating, MAOS offers dramatic reductions in reaction times (from hours or days to mere minutes), significant improvements in product yields, and a greener chemical footprint through reduced solvent and energy consumption.[3][6][7] This application note provides detailed protocols for leveraging MAOS to synthesize key derivatives of this compound, empowering researchers to accelerate the development of new chemical entities.
The Engine of Acceleration: Understanding Microwave Heating
The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.
-
Conventional Heating: Relies on the slow and inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[7][8] This process creates a significant temperature gradient, where the vessel walls are hotter than the bulk of the solution.[7]
-
Microwave Heating: Involves the direct coupling of microwave energy with polar molecules within the reaction mixture.[6][9] This interaction generates heat volumetrically and uniformly through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[6][7][10] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, and this molecular friction generates heat instantly and throughout the entire sample.[8][9]
This direct and efficient energy transfer not only accelerates reactions but can also promote pathways inaccessible under traditional heating conditions, leading to cleaner reactions with fewer by-products.[4][9]
Caption: Conventional vs. Microwave Heating Mechanisms.
Protocol 1: Microwave-Assisted Esterification of this compound
Esterification is a fundamental transformation in drug development, often used to modify polarity, improve bioavailability, or create prodrugs. Microwave irradiation drastically shortens the time required for this conversion.
Rationale: This protocol utilizes a common alcohol (isopropanol) and a catalytic amount of sulfuric acid. The choice of a polar solvent like ethanol is crucial as it couples effectively with microwave energy, ensuring rapid and uniform heating.[11] Conventional methods often require several hours of reflux, whereas this microwave protocol achieves completion in minutes.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 196.2 mg).
-
Reagent Addition: Add isopropanol (5 mL) followed by the careful, dropwise addition of concentrated sulfuric acid (0.05 mmol, ~2.7 µL).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the cavity of a dedicated microwave reactor. Irradiate the mixture according to the parameters in Table 1. The reaction is programmed to hold at the target temperature.
-
Work-up and Purification:
-
After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), uncap the vial.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Acid | This compound (1.0 mmol) |
| Alcohol | Isopropanol (5 mL) |
| Catalyst | Conc. H₂SO₄ (0.05 mmol) |
| Microwave Power | Dynamic (up to 200 W) |
| Temperature | 120 °C |
| Hold Time | 10 minutes |
| Pressure | Monitored (typically <15 bar) |
| Expected Yield | >90% |
| Table 1: Microwave Esterification Parameters. |
Protocol 2: Direct Microwave-Assisted Amidation
The amide bond is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents.[12] Direct amidation of carboxylic acids with amines typically requires harsh conditions or expensive coupling reagents. Microwave assistance provides a powerful, green alternative for this crucial transformation.[12]
Rationale: This protocol demonstrates the direct coupling of this compound with benzylamine. The reaction is performed under solvent-free conditions, a key principle of green chemistry, which is often facilitated by microwave heating.[13][14] The amine itself can act as a polar medium for microwave absorption. This method bypasses the need for coupling agents, reducing waste and simplifying purification.
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vial with a stir bar, add this compound (1.0 mmol, 196.2 mg).
-
Reagent Addition: Add benzylamine (1.2 mmol, 128.6 mg, ~131 µL). A slight excess of the amine ensures complete consumption of the carboxylic acid.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate using the parameters outlined in Table 2.
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate (10 mL).
-
Wash the organic solution sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting solid amide is often of high purity, but can be recrystallized if needed.
-
Quantitative Data Summary:
| Parameter | Value |
| Starting Acid | This compound (1.0 mmol) |
| Amine | Benzylamine (1.2 mmol) |
| Solvent | None (Solvent-free) |
| Microwave Power | Dynamic (up to 150 W) |
| Temperature | 160 °C |
| Hold Time | 15 minutes |
| Pressure | Monitored (typically <20 bar) |
| Expected Yield | >85% |
| Table 2: Microwave Amidation Parameters. |
General Experimental Workflow
A robust and reproducible workflow is critical for successful synthesis and validation. The following diagram outlines the key stages from preparation to final analysis. Adherence to this systematic process ensures the integrity of the results.
Caption: Standard Workflow for Microwave-Assisted Synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Increase the hold time in 2-5 minute increments. Increase the temperature by 10-20 °C (monitor pressure limits). |
| Poor microwave coupling. | If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., ethanol, DMF) or an ionic liquid to improve energy absorption. | |
| By-product Formation | Temperature is too high, causing decomposition. | Reduce the reaction temperature. Use a "power-max" setting to limit wattage and prevent thermal runaway. |
| Presence of water (for esterification). | Use anhydrous solvents and reagents. | |
| Pressure Limit Exceeded | Formation of gaseous by-products. | Reduce the amount of starting material or use a larger reaction vessel. Ensure the temperature is not set too high for the chosen solvent. |
Conclusion
The integration of microwave-assisted synthesis into workflows involving versatile building blocks like this compound represents a significant leap forward for medicinal and organic chemistry.[1][3] The protocols detailed herein demonstrate the power of this technology to dramatically accelerate key synthetic transformations, such as esterification and amidation, while adhering to the principles of green chemistry.[7][15] By adopting these rapid, efficient, and high-yielding methods, researchers can significantly shorten discovery timelines, bringing novel therapeutic agents from concept to clinic faster than ever before.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. epcp.ac.in [epcp.ac.in]
- 4. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Microwave-assisted drug synthesis: Significance and symbolism [wisdomlib.org]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ajrconline.org [ajrconline.org]
Application Note: A Comprehensive Guide to Characterizing Enzyme Inhibition with 2,4-Dimethoxyphenylacetic Acid
Abstract
2,4-Dimethoxyphenylacetic acid (2,4-DMPA) is a versatile organic compound utilized in various fields, including biochemical research for investigating enzyme inhibition and metabolic pathways.[1] This guide provides a robust theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals aiming to characterize the inhibitory effects of 2,4-DMPA, or similar small molecules, on enzyme activity. By leveraging a well-established model enzyme system—Horseradish Peroxidase (HRP)—this document outlines procedures for determining key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), and for elucidating the mechanism of inhibition through kinetic analysis. The protocols are designed to be self-validating, incorporating essential controls and detailed data interpretation steps to ensure scientific rigor and trustworthiness.
Foundational Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their catalytic activity. Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug discovery and biochemical research. The primary reversible inhibition mechanisms are categorized based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.[2]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This form of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, altering its conformation and reducing its catalytic efficiency. This type of inhibition affects the Vₘₐₓ but not the Kₘ, as the inhibitor does not block substrate binding.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in place and preventing the reaction from completing. This mechanism reduces both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. It affects both Vₘₐₓ and Kₘ.
Caption: Interactions of competitive, non-competitive, and uncompetitive inhibitors.
Case Study: A Peroxidase-Based Inhibition Assay
Rationale for Model System Selection
Horseradish Peroxidase (HRP) is an ideal model enzyme for demonstrating inhibition assays due to its commercial availability, high stability, and robust activity.[3] Its reaction mechanism is well-characterized, and its activity can be monitored using a variety of simple and inexpensive chromogenic substrates, making it suitable for high-throughput screening in a microplate format.[4]
Principle of the Assay
The HRP assay relies on the enzyme-catalyzed oxidation of a chromogenic substrate by hydrogen peroxide (H₂O₂). In this protocol, we use pyrogallol as the substrate. HRP facilitates the transfer of electrons from pyrogallol to H₂O₂, resulting in the formation of a colored product, purpurogallin, which can be quantified spectrophotometrically at 420 nm. The rate of color formation is directly proportional to the HRP activity. When an inhibitor like 2,4-DMPA is introduced, it interferes with this catalytic cycle, leading to a reduced rate of product formation.
Caption: General experimental workflow for enzyme inhibition analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (2,4-DMPA)
-
Horseradish Peroxidase (HRP), e.g., Sigma-Aldrich Cat. No. P8375
-
Pyrogallol
-
Hydrogen Peroxide (H₂O₂), 30% (w/w) solution
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Ultrapure water (≥18 MΩ·cm)
-
96-well clear, flat-bottom microplates
-
Microplate reader with spectrophotometer (420 nm capability)
-
Multichannel pipettes and sterile tips
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 6.0, 20°C): Prepare by mixing appropriate volumes of 1 M KH₂PO₄ and 1 M K₂HPO₄ solutions and adjusting the final volume with ultrapure water. Verify pH and store at 4°C.
-
50 mM 2,4-DMPA Stock Solution: Dissolve an appropriate amount of 2,4-DMPA in 100% DMSO. Store in small aliquots at -20°C. Causality Note: DMSO is used to solubilize the hydrophobic compound. The stock concentration is high to ensure the final DMSO concentration in the assay remains below 1%, preventing solvent-induced enzyme denaturation.
-
HRP Working Solution (e.g., 0.5 units/mL): Prepare a fresh dilution of HRP from a concentrated stock into the Potassium Phosphate Buffer. Keep on ice. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
5% (w/v) Pyrogallol Solution: Freshly prepare a 50 mg/mL solution in ultrapure water. Protect from light.
-
0.5% (w/w) H₂O₂ Solution: Prepare a fresh 1:60 dilution of 30% H₂O₂ stock in ultrapure water. Keep on ice.
Protocol A: IC₅₀ Determination
This protocol determines the concentration of 2,4-DMPA required to inhibit 50% of HRP activity.
-
Inhibitor Dilution: Prepare a serial dilution of the 50 mM 2,4-DMPA stock solution in a separate 96-well plate or microcentrifuge tubes. A common approach is a 10-point, 3-fold dilution series using 100% DMSO.
-
Assay Plate Setup: In a 96-well assay plate, add the following to each well (for a final volume of 200 µL):
-
158 µL Potassium Phosphate Buffer (100 mM, pH 6.0)
-
2 µL of the corresponding 2,4-DMPA dilution from step 1. For controls, add 2 µL of 100% DMSO. This maintains a constant 1% DMSO concentration across all wells.
-
20 µL HRP Working Solution (final concentration of ~0.05 units/mL).
-
-
Controls:
-
Positive Control (100% Activity): Contains buffer, 1% DMSO, and HRP.
-
Negative Control (0% Activity): Contains buffer, 1% DMSO, but no HRP (add 20 µL of buffer instead). This corrects for any non-enzymatic reaction or background signal.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 20°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix of 2 parts 5% Pyrogallol and 1 part 0.5% H₂O₂ . Add 20 µL of this mix to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately place the plate in a microplate reader thermostatted at 20°C. Measure the increase in absorbance at 420 nm every 30 seconds for 10 minutes.
Protocol B: Kinetic Analysis for Mechanism of Inhibition
This protocol is performed to determine if 2,4-DMPA is a competitive, non-competitive, or other type of inhibitor.
-
Experimental Design: This experiment requires varying the concentration of one substrate (Pyrogallol) while keeping the other (H₂O₂) constant and in excess. The entire experiment is repeated at several fixed concentrations of the inhibitor.
-
Plate Setup: For each fixed inhibitor concentration (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is approximated from the IC₅₀), set up a series of wells with varying concentrations of the Pyrogallol substrate.
-
Procedure:
-
To each well, add buffer, a fixed amount of 2,4-DMPA (or DMSO for the uninhibited control), and HRP enzyme as in Protocol A.
-
Prepare a series of Pyrogallol dilutions.
-
Initiate the reaction by adding a mixture of the varying Pyrogallol concentrations and a fixed, saturating concentration of H₂O₂.
-
Measure the initial reaction rates (V₀) by monitoring the linear phase of the absorbance increase over time.
-
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_negative) / (V₀_positive - V₀_negative))
-
Plot Dose-Response Curve: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
| 2,4-DMPA [µM] | Log [2,4-DMPA] | Rate (mOD/min) | % Inhibition |
| 0 (Positive Ctrl) | N/A | 150.2 | 0.0 |
| 1 | 0.00 | 145.1 | 3.4 |
| 3 | 0.48 | 130.5 | 13.1 |
| 10 | 1.00 | 95.8 | 36.2 |
| 30 | 1.48 | 55.1 | 63.3 |
| 100 | 2.00 | 20.3 | 86.5 |
| 300 | 2.48 | 8.1 | 94.6 |
| 0 (Negative Ctrl) | N/A | 1.5 | N/A |
| Table 1: Example data for IC₅₀ determination. Rates are background-subtracted. |
Determining the Mechanism of Inhibition
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Create Lineweaver-Burk Plots: For a clearer visual diagnosis of the inhibition mechanism, transform the data by plotting 1/V₀ versus 1/[S].[5]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant (off-axis).
-
Caption: Characteristic Lineweaver-Burk plots for major inhibition types.
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at y-axis (1/Vₘₐₓ) |
| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis (-1/Kₘ) |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Table 2: Summary of kinetic effects for different inhibition mechanisms.[2] |
Conclusion
This application note provides a comprehensive methodology for using this compound as a model compound in enzyme inhibition studies. By following the detailed protocols for IC₅₀ determination and kinetic analysis, researchers can reliably characterize the potency and mechanism of action of potential enzyme inhibitors. The principles and procedures outlined here are broadly applicable and can be adapted for various enzyme-inhibitor systems, thereby serving as a valuable resource for academic research and pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fiveable.me [fiveable.me]
- 3. A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 5. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 2,4-Dimethoxyphenylacetic acid synthesis side reactions
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate.[1] Instead of a rigid protocol, we offer a dynamic, question-and-answer-based resource that addresses specific experimental issues, explains the underlying chemical principles, and provides actionable troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the synthesis and properties of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are several established routes, each with distinct advantages and challenges. The most common starting materials and methods include:
-
Willgerodt-Kindler Reaction: Starting from 2,4-dimethoxyacetophenone. This classic name reaction involves a rearrangement to form a thioamide, which is subsequently hydrolyzed.[2]
-
Hydrolysis of 2,4-Dimethoxyphenylacetonitrile: This route involves the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting nitrile.[3]
-
Oxidation of 2,4-Dimethoxyphenylethanol: A straightforward oxidation of the corresponding primary alcohol.[4]
-
Grignard Reaction: Carboxylation of a Grignard reagent derived from 2,4-dimethoxybenzyl chloride or bromide.[5]
The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents (e.g., cyanide salts).
Q2: What are the key physical properties of this compound?
A2: Understanding the product's properties is crucial for purification and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 110-113 °C | [6] |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and acetone. | General Knowledge |
Part 2: Troubleshooting the Willgerodt-Kindler Reaction
This route is a powerful tool for converting aryl ketones into carboxylic acids but is mechanistically complex, creating opportunities for side reactions. The overall reaction involves converting 2,4-dimethoxyacetophenone into a thiomorpholide intermediate, which is then hydrolyzed.[7]
Caption: Willgerodt-Kindler reaction workflow.
Q3: My Willgerodt-Kindler reaction has stalled, and I'm recovering a lot of starting ketone. Why?
A3: This is a common issue often related to reaction conditions or reagent quality.
-
Underlying Cause: The initial step of the Willgerodt-Kindler reaction is the formation of an enamine from the ketone and morpholine.[8][9] This equilibrium can be unfavorable if the temperature is too low or if the removal of water (a byproduct of enamine formation) is inefficient. The subsequent rearrangement cascade also has a significant activation energy.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the morpholine is dry and the sulfur is finely powdered.
-
Increase Temperature: The reaction is typically run at reflux in a high-boiling solvent like pyridine or DMF. If you are running at a lower temperature, gradually increase it while monitoring the reaction by TLC. Microwave-assisted heating has been shown to dramatically improve reaction rates and yields for this transformation.[7]
-
Ensure Anhydrous Conditions: While not strictly necessary for the entire reaction, ensuring your initial setup is dry can help favor the initial enamine formation.
-
-
Preventative Measures: For future experiments, consider using a Dean-Stark trap if using a solvent like toluene to azeotropically remove water and drive the initial equilibrium.
Q4: The hydrolysis of the intermediate thioamide is incomplete or requires very harsh conditions, leading to product degradation. What can I do?
A4: Hydrolysis of the sterically hindered thioamide intermediate is often the rate-limiting step and can be challenging.
-
Underlying Cause: Thioamides are generally more stable to hydrolysis than their amide counterparts. The reaction requires protonation of the sulfur (acidic conditions) or nucleophilic attack by hydroxide (basic conditions), both of which can be slow. Harsh conditions (e.g., high concentrations of strong acid/base at high temperatures) can cause demethylation of the methoxy groups on the aromatic ring or other decomposition pathways.
-
Troubleshooting Protocol:
-
Optimize Base Concentration: Instead of using very high concentrations of NaOH or KOH, try a mixture of a lower concentration of base in a co-solvent system like ethanol/water or dioxane/water. This can improve the solubility of the organic intermediate and facilitate hydrolysis.
-
Switch to Acidic Hydrolysis: Refluxing with aqueous HCl (e.g., 6M) or a mixture of acetic acid and sulfuric acid can be effective. Monitor the reaction carefully by TLC or LC-MS to minimize degradation.
-
Phase-Transfer Catalysis: For basic hydrolysis, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction at lower temperatures by improving the transport of hydroxide ions into the organic phase.
-
| Condition | Advantage | Disadvantage |
| High Molarity KOH/EtOH | Strong nucleophile, effective for many thioamides. | Can cause degradation/demethylation at high temps. |
| 6M HCl (aq) | Often provides cleaner hydrolysis. | Can also cause degradation if refluxed for too long. |
| H₂SO₄/AcOH/H₂O | Potent system for stubborn hydrolyses. | Strongly acidic, risk of sulfonation or other side reactions. |
Part 3: Troubleshooting Nitrile Synthesis and Hydrolysis
This two-step route is attractive due to the wide availability of starting materials. However, it involves toxic reagents and the hydrolysis step can be problematic.
Caption: Potential outcomes in the nitrile hydrolysis route.
Q5: My nitrile hydrolysis is stopping at the amide intermediate. How can I push the reaction to completion?
A5: This is the most frequent issue in this synthesis, indicating that the second hydrolysis step (amide to carboxylic acid) is much slower than the first (nitrile to amide).
-
Underlying Cause: Amide hydrolysis is a thermodynamically uphill process that requires forcing conditions to overcome a large activation barrier. The stability of the amide bond, coupled with potential product inhibition, can cause the reaction to stall.
-
Troubleshooting Protocol:
-
Increase Reaction Time and Temperature: This is the simplest approach. Extend the reflux time significantly (e.g., from 12 hours to 24 or 48 hours) and ensure a consistent, vigorous reflux is maintained.
-
Use a Co-Solvent: If using aqueous acid or base, the amide intermediate may have poor solubility. Adding a high-boiling, water-miscible co-solvent like ethylene glycol can increase the reaction temperature above 100 °C and improve solubility, dramatically increasing the rate.
-
Change Hydrolysis Conditions: If basic hydrolysis is failing, switch to strong acidic hydrolysis (e.g., 50% v/v H₂SO₄ or concentrated HCl). The ammonium salt byproduct of acidic hydrolysis is highly water-soluble, which can help drive the equilibrium forward. Conversely, if acidic conditions are failing, try basic hydrolysis.[10]
-
-
Preventative Measures: For future syntheses, plan for a long reaction time from the outset. Using ethylene glycol as a co-solvent is a highly recommended starting point for achieving full hydrolysis in a reasonable timeframe.
Q6: I am observing significant dark-colored impurities and low yield after hydrolysis. What is causing this decomposition?
A6: The electron-rich dimethoxy-substituted benzene ring is susceptible to degradation under harsh reaction conditions.
-
Underlying Cause: Strongly acidic and high-temperature conditions can lead to side reactions. The most common are demethylation of the methoxy ethers and potential polymerization or tar formation, especially if trace impurities are present from the previous step. The phenylacetonitrile starting materials can also be thermally unstable.[3]
-
Troubleshooting Protocol:
-
Purify the Nitrile: Ensure the 2,4-dimethoxyphenylacetonitrile is pure before hydrolysis. Impurities can often catalyze decomposition. Recrystallization or column chromatography may be necessary.
-
Lower the Reaction Temperature: While this will slow the hydrolysis, it will slow decomposition more. Find a balance by monitoring the reaction. Consider running the reaction at a lower reflux temperature for a longer period.
-
Run Under Inert Atmosphere: Although not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes prevent oxidative side reactions that contribute to color formation.
-
-
Experimental Protocol: Robust Nitrile Hydrolysis
-
In a round-bottom flask equipped with a reflux condenser, combine 1 part 2,4-dimethoxyphenylacetonitrile with 10 parts ethylene glycol and 10 parts 30% (w/w) aqueous potassium hydroxide.
-
Heat the mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% Acetic Acid). The disappearance of the starting nitrile and intermediate amide will indicate completion. This may take 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker with crushed ice.
-
Carefully acidify the aqueous solution to pH ~2 with concentrated HCl. The product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol/water or toluene for final purification.[11]
-
Part 4: Troubleshooting Grignard and Oxidation Routes
Q7: My Grignard reaction of 2,4-dimethoxybenzyl magnesium chloride with CO₂ is giving very low yields of the desired acid. What is going wrong?
A7: Grignard reactions are notoriously sensitive to reaction conditions.
-
Underlying Cause:
-
Wet Reagents/Glassware: Grignard reagents are potent bases and will be instantly quenched by water or other protic sources.[5]
-
Poor Grignard Formation: The initiation of Grignard reagent formation can be difficult.
-
Inefficient Carboxylation: Carbon dioxide must be delivered efficiently to the reaction mixture. Simply pouring the Grignard solution onto dry ice can be inefficient, as the sublimating CO₂ gas can insulate the dry ice and create a non-reactive layer.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (ether or THF). Ensure the 2,4-dimethoxybenzyl chloride is dry.
-
Activate Magnesium: Use fresh magnesium turnings. If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Improve CO₂ Addition: Crush the dry ice into a fine powder and suspend it in anhydrous ether or THF. Then, add the Grignard solution slowly to this slurry with vigorous stirring. Alternatively, bubble dry CO₂ gas through the Grignard solution at a low temperature (0 °C or below).
-
Q8: I am trying to oxidize 2,4-dimethoxyphenylethanol to the acid, but the reaction stops at the aldehyde or is very slow.
A8: Incomplete oxidation is a common issue, indicating the oxidizing agent is not strong enough or the conditions are not optimized for the second oxidation step (aldehyde to acid).[4]
-
Underlying Cause: The oxidation of a primary alcohol to a carboxylic acid is a two-step process.[4] Mild oxidants will stop at the aldehyde stage. Stronger oxidants are needed to hydrate the aldehyde and oxidize it further.
-
Troubleshooting Protocol:
-
Switch to a Stronger Oxidant: If you are using a mild oxidant like PCC, switch to a stronger one like potassium permanganate (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in acetone/sulfuric acid).
-
Use a Catalytic System Designed for Full Oxidation: A TEMPO-mediated oxidation can be tuned to produce the carboxylic acid. Using a catalytic amount of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite in the presence of a phase-transfer catalyst will drive the reaction to the acid.[12]
-
-
Preventative Measures: Choose an oxidation protocol known to convert primary alcohols directly to carboxylic acids. The Jones oxidation is a classic and effective method for this transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | 6496-89-5 [chemicalbook.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. Willgerodt_rearrangement [chemeurope.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Optimizing Reaction Conditions for 2,4-Dimethoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenylacetic acid (DM-PAA). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. As your dedicated application scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure your experimental success.
This compound is a valuable building block in medicinal chemistry and organic synthesis, recognized for its role in the development of pharmaceuticals like anti-inflammatory agents and as a versatile intermediate for more complex molecules.[1][2] Its synthesis, while achievable through several routes, presents common challenges that can impact yield and purity. This document focuses on the most prevalent and robust methods, offering solutions to specific issues you may encounter.
Primary Synthetic Route: The Willgerodt-Kindler Reaction
The most common and versatile method for converting aryl alkyl ketones into their corresponding terminal carboxylic acids is the Willgerodt-Kindler reaction.[3] This pathway begins with 2,4-dimethoxyacetophenone, which is reacted with elemental sulfur and a secondary amine, typically morpholine, to form an intermediate thiomorpholide. This stable intermediate is then hydrolyzed under basic conditions to yield the final this compound.
The reaction's overall transformation involves the remarkable migration of the carbonyl functional group from the benzylic position to the terminal carbon of the alkyl chain, accompanied by oxidation.[4]
Reaction Mechanism Visualization
The mechanism of the Willgerodt-Kindler reaction is complex and involves several key steps. It begins with the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with sulfur, and through a series of rearrangements involving a temporary aziridine ring, the thioamide is formed.[3][5]
References
Technical Support Center: Purifying 2,4-Dimethoxyphenylacetic Acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide and a comprehensive set of FAQs for the purification of 2,4-Dimethoxyphenylacetic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common and uncommon challenges associated with purifying this versatile compound.
This guide is structured to provide immediate solutions to pressing problems first, followed by foundational knowledge to prevent future issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My product oiled out or failed to crystallize during recrystallization. What went wrong and how do I fix it?
Common Causes & Solutions:
This is a frequent issue often traced back to the choice of solvent, the presence of impurities, or the cooling rate.
-
Cause: Supersaturation was too high or cooling was too rapid. Fast cooling doesn't give molecules enough time to align into a crystal lattice, causing them to crash out as an amorphous oil.
-
Solution: Re-heat the solution until the oil fully dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution[1]. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling is critical for forming large, pure crystals[1].
-
-
Cause: The presence of low-melting point impurities. Impurities can depress the melting point of the mixture, leading to an oil.
-
Solution 1 (Trituration): If you have an oil, decant the solvent. Add a small amount of a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes). Swirl or stir vigorously. This may wash away the impurities and induce crystallization of your product.
-
Solution 2 (Re-purify): The impurity level may be too high for recrystallization alone. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization again.
-
-
Cause: Incorrect solvent choice. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures[2].
-
Solution: Re-evaluate your solvent system. If the compound is too soluble even when cold, you will get low recovery. If it's poorly soluble when hot, you'll use excessive solvent. A two-solvent system (e.g., dissolving in hot ethanol followed by the dropwise addition of water until cloudy) can be effective[3].
-
Troubleshooting Workflow: Product Oiling Out
Caption: Decision tree for troubleshooting an oily product during recrystallization.
Q2: After purification, my this compound is still colored (yellow or brown). How can I obtain a white product?
Common Causes & Solutions:
Color often indicates the presence of persistent, highly conjugated impurities or degradation products.
-
Cause: Oxidized impurities or residual reagents. Many organic compounds can oxidize slightly when exposed to air, especially at the high temperatures used for reflux and recrystallization.
-
Solution 1 (Activated Charcoal): Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution during recrystallization. Boil for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and the adsorbed impurities[4]. Caution: Adding charcoal to a boiling solution can cause violent bumping. Add it to the hot, but not boiling, solution.
-
Solution 2 (Chemical Treatment): If the color is due to iodine from a synthesis step (e.g., reduction of a related compound), washing the crude product with a solution of sodium bisulfite before recrystallization can remove it[5].
-
-
Cause: Highly colored baseline impurities. If the impurity is polar and colored, it may stick to the silica gel during chromatography or co-crystallize with the product.
-
Solution: Re-run column chromatography with a shallower solvent gradient to improve separation. Sometimes, switching the stationary phase (e.g., to alumina) or using reverse-phase chromatography can be effective.
-
Q3: My yield is very low after recrystallization. How can I improve it?
Common Causes & Solutions:
Low yield is typically a problem of solubility or mechanical loss.
-
Cause: Using too much solvent. This is the most common reason for low recovery. The compound remains in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is just complete[1].
-
-
Cause: The compound is too soluble in the chosen solvent.
-
Solution: Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes to maximize crystal precipitation. To recover more product, you can reduce the volume of the mother liquor by evaporation and cool it again for a second crop of crystals[4]. Be aware that the second crop may be less pure.
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration. Keep the solution as hot as possible during the transfer to prevent crystals from forming on the filter paper. This can be achieved by placing the setup under a heat lamp or by adding a small amount of extra hot solvent just before filtering.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurities largely depend on the synthetic route. However, common classes include:
-
Starting Materials: Unreacted 1,3-dimethoxybenzene or 2,4-dimethoxy-substituted precursors.
-
Isomeric Impurities: Positional isomers such as 3,4-dimethoxyphenylacetic acid (homoveratric acid) or 2,5-dimethoxyphenylacetic acid can be difficult to separate[6].
-
Reaction Byproducts: Depending on the synthesis, byproducts can include aldehydes, ketones, or products of over-oxidation or incomplete hydrolysis[7][8]. For instance, syntheses involving chlorination steps can introduce chlorinated byproducts[9].
Q2: What is the best general-purpose method for purifying this compound?
A multi-step approach is often best for achieving high purity (>98%).
General Purification Workflow
Caption: Recommended workflow for purifying this compound.
Step-by-Step Protocol: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate or sodium carbonate solution. The this compound will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M-3M HCl until the pH is ~2. The pure product will precipitate out as a solid[10].
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This product is often significantly purer and ready for a final recrystallization step.
Q3: How do I select the right solvent for recrystallization?
The principle of "like dissolves like" is a good starting point[11]. Since this compound is moderately polar, solvents of moderate polarity are good candidates.
Solvent Selection Table
| Solvent | Boiling Point (°C) | Suitability for this compound | Notes |
| Water | 100 | Poor | Low solubility even when hot. Can be used as an anti-solvent. |
| Ethanol | 78 | Good | Good solubility when hot, lower when cold. |
| Methanol | 65 | Fair | Often too soluble, leading to poor recovery. |
| Ethyl Acetate | 77 | Good | A versatile solvent for many organic acids. |
| Toluene | 111 | Good | Higher boiling point can help dissolve stubborn impurities. |
| Hexanes | ~69 | Poor (as primary) | Excellent for washing crystals or as an anti-solvent. |
| Ethanol/Water | Variable | Excellent | A powerful two-solvent system. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool. |
Data sourced from general chemical properties.
Q4: What solvent system should I use for column chromatography?
For silica gel chromatography, a non-polar mobile phase with a polar modifier is standard.
-
Starting Point: Begin with a mixture of Hexanes/Ethyl Acetate . A common starting ratio is 9:1 or 8:2.
-
Add Acid: Add a small amount of acetic acid (~0.5-1%) to the eluent. This is crucial as it keeps the carboxylic acid protonated and prevents it from streaking or tailing on the silica gel.
-
Determine Rf: Use Thin Layer Chromatography (TLC) to find the optimal solvent ratio. The ideal Rf value for the product spot is between 0.25 and 0.35 for good separation.
-
Run the Column: Start with a less polar mixture (e.g., 95:5 Hexanes/EtOAc) and gradually increase the polarity (e.g., to 80:20) to elute your compound[12][13].
Q5: Which analytical methods are best for assessing final purity?
No single method is perfect; a combination provides the most confidence.[14]
| Method | Information Provided | Pros | Cons |
| Melting Point | Purity and Identity | Fast, simple. A sharp melting point close to the literature value (110-113 °C[6]) indicates high purity. | A narrow range doesn't guarantee the absence of isomeric impurities. |
| ¹H NMR | Structural Confirmation & Purity | Provides structural information and can quantify impurities if they have unique, non-overlapping peaks. | May not detect non-proton-containing impurities. Requires a pure standard for qNMR. |
| LC-MS | Purity & Impurity Identification | Highly sensitive to trace impurities. Provides molecular weight confirmation of the main peak and any impurity peaks.[15] | Requires specialized equipment; response factors can vary. |
| GC-MS | Purity (for volatile impurities) | Good for identifying low molecular weight starting materials or residual solvents. | The compound may require derivatization to be volatile enough for GC analysis. |
| Titration | Quantitative Assay | A classic, accurate method for determining the concentration of the acidic functional group.[16] | Not specific; it will titrate any acidic impurity present.[14] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 6496-89-5 [chemicalbook.com]
- 7. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 8. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 2,4-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenylacetic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important synthetic intermediate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful synthesis of this compound in your laboratory.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation, however, can be challenging, with some common methods being prone to low yields and the formation of complex side products. This guide will focus on two primary synthetic routes starting from 2,4-dimethoxyacetophenone: the Willgerodt-Kindler reaction and a higher-yield alternative involving oxidation with thallium(III) nitrate. We will explore the intricacies of each method, providing you with the knowledge to troubleshoot common issues and significantly improve your reaction outcomes.
Section 1: The Willgerodt-Kindler Reaction Route
The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones to the corresponding amides or, in this case, a thioamide intermediate which is then hydrolyzed to the carboxylic acid.[2] While widely known, this reaction has a reputation for being capricious, often resulting in modest yields and challenging purification.[3]
Reaction Overview: Willgerodt-Kindler Synthesis
The synthesis proceeds in two key stages:
-
Thioamide Formation: 2,4-Dimethoxyacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to form N-(2,4-dimethoxyphenylacetyl)morpholine sulfide (a thioamide).
-
Hydrolysis: The thioamide intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Diagram 1: Willgerodt-Kindler Reaction Pathway
Caption: Workflow of the Willgerodt-Kindler synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Willgerodt-Kindler Reaction
Q1: My yield of this compound is consistently low (<30%). What are the primary causes?
A1: Low yields in the Willgerodt-Kindler reaction are a common complaint. The primary culprits are often suboptimal reaction conditions during the thioamide formation stage and incomplete hydrolysis. One of the major issues is the formation of a significant side product, 2,5-bis(2,4-dimethoxyphenyl)thiophene.
-
Suboptimal Thioamide Formation: The reaction of 2,4-dimethoxyacetophenone with sulfur and morpholine is highly dependent on stoichiometry and temperature. An incorrect ratio of reactants can lead to the formation of side products. One study on substituted acetophenones demonstrated that optimizing the amounts of sulfur and morpholine, along with the reaction temperature, could lead to thioamide yields in the range of 86-95%.[3]
-
Side Product Formation: The formation of 2,5-bis(2,4-dimethoxyphenyl)thiophene has been reported as a major byproduct, significantly reducing the yield of the desired thioamide.[4] This occurs through a competing reaction pathway.
-
Incomplete Hydrolysis: The thioamide intermediate can be resistant to hydrolysis. Harsh conditions may be required, which can also lead to degradation of the final product.
Q2: I've observed a significant amount of an insoluble, high-melting point solid in my crude product. What is it and how can I avoid it?
A2: This is likely the 2,5-bis(2,4-dimethoxyphenyl)thiophene byproduct. Its formation is favored under certain conditions. To minimize its formation, careful control of the reaction parameters is crucial.
-
Control Stoichiometry: Use a carefully measured excess of sulfur and morpholine. A general starting point is a 2-3 fold molar excess of sulfur and a 3-5 fold molar excess of morpholine relative to the 2,4-dimethoxyacetophenone.
-
Temperature Optimization: The reaction is typically run at reflux. However, excessively high temperatures can promote side reactions. If using a high-boiling solvent like quinoline, as suggested in some optimization studies, precise temperature control is essential.[3]
Q3: The hydrolysis of the thioamide intermediate is slow and incomplete. How can I improve this step?
A3: Thioamides are generally more stable to hydrolysis than their amide counterparts. Both acidic and basic conditions can be employed, but a two-step acid hydrolysis is often effective.
-
Acid Hydrolysis: A common method involves refluxing the thioamide in a mixture of a strong acid, such as sulfuric or hydrochloric acid, and an organic cosolvent like ethanol or acetic acid. A two-step procedure, with an initial hydrolysis in strong acid followed by a dilution and further heating, can improve yields.[5]
-
Monitoring the Reaction: It is crucial to monitor the progress of the hydrolysis by a suitable technique like Thin Layer Chromatography (TLC) to determine the endpoint and avoid product degradation from prolonged exposure to harsh conditions.
Table 1: Troubleshooting Guide for the Willgerodt-Kindler Reaction
| Issue | Potential Cause | Recommended Action |
| Low yield of thioamide | Suboptimal stoichiometry of sulfur and morpholine. | Systematically vary the molar ratios of sulfur and morpholine to 2,4-dimethoxyacetophenone. Start with a 2.5:5:1 molar ratio of sulfur:morpholine:ketone. |
| Incorrect reaction temperature. | Ensure a consistent and appropriate reflux temperature. If using a high-boiling solvent, use a temperature controller. | |
| Formation of thiophene byproduct | Reaction conditions favoring dimerization. | Optimize stoichiometry and temperature as mentioned above. Consider a lower reaction temperature for a longer duration. |
| Incomplete hydrolysis | Insufficiently harsh hydrolysis conditions. | Employ a two-step acid hydrolysis. Reflux with concentrated acid, then dilute with water and continue refluxing. Monitor by TLC. |
| "Messy" reaction mixture | Presence of multiple byproducts and unreacted starting materials. | Optimize the thioamide formation step to maximize the yield of the desired intermediate before proceeding to hydrolysis. Purify the thioamide intermediate before hydrolysis if necessary. |
Section 2: A Higher-Yield Alternative: Thallium(III) Nitrate Oxidation
Given the challenges associated with the Willgerodt-Kindler reaction, an alternative route involving the oxidation of 2,4-dimethoxyacetophenone with thallium(III) nitrate offers a more reliable and higher-yielding synthesis. An overall yield of 63% has been reported for this method.[4]
CAUTION: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Overview: Thallium(III) Nitrate Oxidation
This synthesis also proceeds in two main steps:
-
Oxidative Rearrangement: 2,4-Dimethoxyacetophenone is treated with thallium(III) nitrate in methanol, which leads to an oxidative rearrangement to form methyl 2,4-dimethoxyphenylacetate.
-
Saponification: The resulting ester is then saponified using a base, such as sodium hydroxide, to yield the final product, this compound.
Diagram 2: Thallium(III) Nitrate Oxidation Pathway
Caption: Workflow of the thallium(III) nitrate oxidation synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Thallium(III) Nitrate Oxidation
Q1: What are the key advantages of the thallium(III) nitrate method over the Willgerodt-Kindler reaction?
A1: The primary advantages are significantly higher reported yields and a cleaner reaction profile, which simplifies purification. The reported 63% overall yield is more than double the 30% yield reported for the Willgerodt-Kindler reaction in the same study.[4]
Q2: I am concerned about the toxicity of thallium(III) nitrate. Are there any specific precautions I should take?
A2: Absolutely. Thallium salts are extremely toxic and must be handled with the utmost care.
-
Engineering Controls: Always work in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all thallium-containing waste according to your institution's hazardous waste disposal procedures.
Q3: My esterification reaction is not going to completion. What could be the issue?
A3: Incomplete reaction can be due to several factors:
-
Quality of Thallium(III) Nitrate: Thallium(III) nitrate is hygroscopic. Use a freshly opened bottle or ensure it has been stored in a desiccator.
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature. Ensure sufficient reaction time and monitor the reaction progress by TLC.
-
Stoichiometry: A slight excess of thallium(III) nitrate may be necessary to drive the reaction to completion.
Q4: The saponification of the methyl ester is giving me a low yield of the final acid. What can I do?
A4: Saponification is generally a high-yielding reaction. If you are experiencing low yields, consider the following:
-
Incomplete Reaction: Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH) and allowing enough time for the reaction to complete. Heating the reaction mixture can accelerate the saponification.
-
Work-up Procedure: After saponification, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add acid slowly with cooling to avoid decomposition. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
Section 3: Experimental Protocols
Protocol 1: Optimized Willgerodt-Kindler Reaction (Thioamide Formation)
This protocol is a general guideline based on optimization studies of similar substrates.[3] Researchers should perform small-scale trials to determine the optimal conditions for 2,4-dimethoxyacetophenone.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethoxyacetophenone (1.0 eq).
-
Reagent Addition: Add sulfur (2.5 eq) and morpholine (5.0 eq). If using a high-boiling solvent like quinoline, add it at this stage.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time will vary depending on the scale and temperature, but it is typically several hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent used. If no solvent is used, the excess morpholine and sulfur can be removed under vacuum. The crude thioamide can then be purified by recrystallization or column chromatography.
Protocol 2: Hydrolysis of N-(2,4-dimethoxyphenylacetyl)morpholine sulfide
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the crude or purified thioamide (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 10:1 v/v mixture).
-
First Hydrolysis Step: Heat the mixture to reflux for 2-4 hours.
-
Second Hydrolysis Step: Cool the reaction mixture and slowly add water to dilute the acid. Then, resume heating at reflux for an additional 4-6 hours, or until TLC analysis indicates the disappearance of the thioamide.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. The crude this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.
Protocol 3: Thallium(III) Nitrate Oxidation of 2,4-Dimethoxyacetophenone
This protocol is adapted from the reported improved synthesis.[4]
-
Reaction Setup: In a flask protected from light, dissolve 2,4-dimethoxyacetophenone (1.0 eq) in methanol.
-
Reagent Addition: Add a solution of thallium(III) nitrate (1.1 eq) in methanol dropwise with stirring at room temperature.
-
Reaction: Stir the mixture at room temperature for the time required for the starting material to be consumed (monitor by TLC).
-
Work-up: Remove the precipitated thallium(I) nitrate by filtration. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 2,4-dimethoxyphenylacetate.
-
Saponification: Dissolve the crude ester in a solution of sodium hydroxide in methanol/water and stir at room temperature or gently heat until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product for further purification.
Section 4: Purification of this compound
Recrystallization is the most common and effective method for purifying the final product.
Recrystallization Protocol
-
Solvent Selection: this compound is typically recrystallized from hot water or a mixed solvent system like ethanol/water or benzene/ligroin.[6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 110-113 °C (lit.) | |
| Appearance | White to off-white crystalline solid | [8] |
References
- 1. Thiophene synthesis [organic-chemistry.org]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 6496-89-5 [chemicalbook.com]
Technical Support Center: 2,4-Dimethoxyphenylacetic Acid (2,4-DMPAA) - Stability and Degradation
Welcome to the technical support center for 2,4-Dimethoxyphenylacetic Acid (2,4-DMPAA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of 2,4-DMPAA. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
I. Troubleshooting Guide: Common Issues Encountered with 2,4-DMPAA
This section addresses specific problems you might face during the handling, storage, and analysis of 2,4-DMPAA.
Question: I'm observing unexpected peaks in my HPLC analysis of a 2,4-DMPAA sample. What could be the cause?
Answer: The appearance of extraneous peaks in your chromatogram is a common indicator of sample degradation. The stability of 2,4-DMPAA can be compromised by several factors, leading to the formation of degradation products.
-
Causality: 2,4-DMPAA possesses functional groups susceptible to degradation under certain conditions. The methoxy groups on the phenyl ring and the carboxylic acid moiety are potential sites for chemical transformation. Exposure to light, elevated temperatures, or non-neutral pH can initiate degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that your 2,4-DMPAA stock, both solid and in solution, has been stored under the recommended conditions.[1][2] Ideally, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from light.[1][2]
-
Assess Solution Preparation and Handling:
-
Solvent Purity: Ensure the solvents used to prepare your solutions are of high purity and free from contaminants that could catalyze degradation.
-
pH of the Medium: The pH of your solution can significantly impact the stability of 2,4-DMPAA. Acidic or basic conditions can promote hydrolysis of the methoxy groups.
-
Light Exposure: Protect your solutions from direct light, as photolytic degradation can occur. Use amber vials or cover your glassware with aluminum foil.
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing your 2,4-DMPAA sample to stress conditions (acid, base, oxidation, heat, and light) to generate and identify potential degradants.[3][4][5]
-
Question: My 2,4-DMPAA solution has developed a yellow or brownish tint. What does this color change signify?
Answer: A change in the color of your 2,4-DMPAA solution is often a visual cue for chemical degradation.
-
Causality: The formation of colored species typically arises from the generation of chromophoric degradation products. Oxidation of the phenyl ring or subsequent reactions of initial degradants can lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Cease Use of the Solution: Do not use the discolored solution for your experiments, as the presence of impurities can lead to inaccurate and unreliable results.
-
Investigate the Cause:
-
Oxidation: Has the solution been exposed to air for an extended period? The presence of oxygen can lead to oxidative degradation. Consider purging your solutions with an inert gas like nitrogen or argon.
-
Photodegradation: Was the solution exposed to UV or ambient light? Photons can provide the energy to initiate degradation reactions.
-
-
Prepare a Fresh Solution: Prepare a new solution using fresh, properly stored 2,4-DMPAA solid and high-purity solvents. Ensure the solution is protected from light and air.
-
II. Frequently Asked Questions (FAQs) about 2,4-DMPAA Stability
This section provides answers to common questions regarding the handling and stability of 2,4-DMPAA.
Question: What are the recommended storage conditions for solid 2,4-DMPAA?
Answer: To ensure the long-term stability of solid 2,4-DMPAA, it is crucial to store it under appropriate conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (2-8 °C) | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen or argon) is ideal. | Protects against moisture and oxidation. |
| Light | In a light-resistant container (e.g., amber glass vial). | Prevents photolytic degradation. |
| Container | Tightly sealed container. | Prevents uptake of moisture and atmospheric contaminants. |
Question: What are the primary degradation pathways for 2,4-DMPAA?
Answer: While specific, comprehensive studies on the degradation of 2,4-DMPAA are limited, we can predict the most likely degradation pathways based on its chemical structure and the behavior of analogous compounds. The primary degradation pathways include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: Under acidic or basic conditions, the methoxy (O-CH3) ether bonds can be susceptible to cleavage, leading to the formation of hydroxyphenylacetic acid derivatives. For instance, acid-catalyzed hydrolysis might lead to the formation of 2-hydroxy-4-methoxyphenylacetic acid or 2,4-dihydroxyphenylacetic acid.
-
Oxidation: The electron-rich dimethoxy-substituted benzene ring is susceptible to oxidation. Oxidizing agents, such as peroxides or even atmospheric oxygen over time, can lead to the formation of phenolic or quinone-like structures. The benzylic carbon is also a potential site for oxidation.
-
Photolysis: Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[6][7] For 2,4-DMPAA, this could involve cleavage of the methoxy groups, modification of the acetic acid side chain, or polymerization.[6][7]
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways of 2,4-DMPAA.
III. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
A. Preparation of Stock Solution
-
Accurately weigh a suitable amount of 2,4-DMPAA.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
B. Stress Conditions
The following are general guidelines. The specific conditions (temperature, time, and reagent concentration) may need to be adjusted based on the observed degradation.
1. Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
2. Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.
-
Dilute to a final concentration suitable for analysis.
3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
4. Thermal Degradation (in solution)
-
Take 2 mL of the stock solution.
-
Incubate at 80°C for 48 hours, protected from light.
-
Cool to room temperature and dilute to a final concentration for analysis.
5. Photolytic Degradation
-
Expose 2 mL of the stock solution in a transparent vial to a photostability chamber.
-
The light exposure should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
After exposure, dilute the samples to a final concentration for analysis.
C. Analysis
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where 2,4-DMPAA has significant absorbance should be used.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies of 2,4-DMPAA.
IV. References
-
Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. (2022). ResearchGate. --INVALID-LINK--
-
This compound | 6496-89-5. (n.d.). ChemicalBook. --INVALID-LINK--
-
Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2020). Frontiers in Chemistry. --INVALID-LINK--
-
6496-89-5|this compound|BLD Pharm. (n.d.). BLD Pharm. --INVALID-LINK--
-
(2,4-Dimethoxyphenyl)acetic acid 98% | 6496-89-5. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013). ResearchGate. --INVALID-LINK--
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. --INVALID-LINK--
-
Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (2023). Journal of Pharmaceutical Research International. --INVALID-LINK--
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. --INVALID-LINK--
-
2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524. (n.d.). Biosynth. --INVALID-LINK--
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
-
Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013). Journal of Chinese Pharmaceutical Sciences. --INVALID-LINK--
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules. --INVALID-LINK--
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. --INVALID-LINK--
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. --INVALID-LINK--
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. 6496-89-5|this compound|BLD Pharm [bldpharm.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. rjptonline.org [rjptonline.org]
- 6. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Overcoming solubility issues of 2,4-Dimethoxyphenylacetic acid in reactions
Welcome to the technical support center for 2,4-Dimethoxyphenylacetic Acid (2,4-DMPAA). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during its use in chemical synthesis, with a specific focus on solubility. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound (CAS 6496-89-5) is a white to pale yellow crystalline solid at room temperature.[1] Its solubility is dictated by the interplay between its polar carboxylic acid group and its relatively nonpolar dimethoxybenzene ring.
-
Aqueous Solubility: It has limited solubility in water under neutral conditions due to the hydrophobic nature of the phenyl ring.[2]
-
Organic Solubility: It is primarily soluble in a range of organic solvents, particularly polar organic solvents like methanol, ethanol, and dichloromethane.[2] A related compound, phenylacetic acid, also shows good solubility in alcohols, ether, and chloroform.[3]
-
pH-Dependent Solubility: As a carboxylic acid with a predicted pKa around 4.3, its aqueous solubility dramatically increases under basic conditions (pH > 6).[4] This is due to the deprotonation of the carboxylic acid to form the more polar and water-soluble carboxylate salt. This principle is a cornerstone of many purification and reaction strategies.[5]
Q2: I'm having trouble dissolving 2,4-DMPAA in my reaction solvent. What's the first thing I should try?
A2: The first step is to consider the principle of "like dissolves like".[2] If you are using a very nonpolar solvent, such as hexane or toluene, you will likely face significant solubility challenges.
Initial Troubleshooting Steps:
-
Increase Polarity: Switch to or introduce a more polar co-solvent. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate.
-
Gentle Heating: For many organic compounds, solubility increases with temperature.[2] Gentle warming of your solvent while stirring can be effective. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting materials.
-
Use of a Co-solvent: If your reaction requires a nonpolar solvent, adding a small amount of a miscible, more polar co-solvent can create a solvent blend that effectively dissolves 2,4-DMPAA.[6][7] For example, adding THF to a toluene-based reaction.
Q3: Can I use a base to dissolve 2,4-DMPAA for my reaction?
A3: Yes, and this is a very common and effective strategy, particularly if your subsequent reaction is compatible with the presence of a base and a salt byproduct. Adding a suitable base will deprotonate the carboxylic acid, forming the corresponding carboxylate salt, which is often significantly more soluble.
Considerations:
-
Base Compatibility: The chosen base must not interfere with your reagents. For instance, a strong nucleophilic base like NaOH could hydrolyze a sensitive ester in your reaction. A non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is often a better choice for amide couplings.[8][9]
-
Stoichiometry: Use at least one equivalent of the base to ensure complete deprotonation and salt formation.
-
Solvent Choice: This method is highly effective for reactions in polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN), where salts have better solubility.
Troubleshooting Guide: Advanced Strategies for Solubility
This section provides in-depth solutions for persistent solubility issues, particularly in the context of common synthetic transformations like amide coupling and esterification.
Issue 1: Poor solubility of 2,4-DMPAA in nonpolar solvents required for a reaction.
Scenario: Your downstream reagent is only stable in a nonpolar solvent like toluene, but 2,4-DMPAA will not dissolve.
Solution: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is an exceptionally powerful technique for reacting water-soluble anions (like the carboxylate of 2,4-DMPAA) with organic-soluble substrates.[10][11] The catalyst, typically a quaternary ammonium salt, transports the anion from the aqueous or solid phase into the organic phase where the reaction occurs.
Causality: The quaternary ammonium catalyst (e.g., Tetrabutylammonium bromide, TBAB) has a charged "head" that pairs with the carboxylate anion and long alkyl "tails" that make the resulting ion pair soluble in the organic solvent.[12] This allows the reaction to proceed in a biphasic system, avoiding the need to find a single solvent for all components.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-DMPAA (1.0 equiv), your desired alkyl halide (e.g., benzyl bromide, 1.1 equiv), and toluene (10 mL per mmol of acid).
-
Aqueous Base: In a separate beaker, dissolve potassium carbonate (K₂CO₃, 2.0 equiv) in a minimal amount of water (2-3 mL per mmol of acid).
-
Catalyst Addition: Add the phase-transfer catalyst, Tetrabutylammonium bromide (TBAB, 0.1 equiv), to the reaction flask.
-
Reaction: Add the aqueous K₂CO₃ solution to the flask. Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area where the ion exchange occurs.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the 2,4-DMPAA is consumed.
-
Work-up: Cool the reaction to room temperature. Add water and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
Issue 2: 2,4-DMPAA and amine starting materials are not soluble in the same aprotic solvent for amide coupling.
Scenario: You are attempting an amide coupling using a standard coupling reagent like HATU or DCC. The reaction requires a polar aprotic solvent like DCM or DMF, but one of your starting materials has poor solubility.[8][9]
Solution 1: In Situ Salt Formation with a Non-Nucleophilic Base
This is the most direct approach. By adding an organic base, you deprotonate the carboxylic acid, which often improves its solubility enough for the coupling reaction to proceed.
Causality: Coupling reagents like HATU react with the carboxylate form of the acid.[9] Adding a base like DIPEA serves a dual purpose: it generates the required carboxylate nucleophile and simultaneously increases the solubility of the starting acid in solvents like DMF or DCM.[8]
-
Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2,4-DMPAA (1.0 equiv) in anhydrous DMF (5-10 mL per mmol).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and stir. The suspension should become a clear solution as the ammonium salt of 2,4-DMPAA is formed.
-
Coupling Reagent: Add the coupling reagent (e.g., HATU, 1.1 equiv) and stir for 10-15 minutes at room temperature to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.1 equiv) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.
Solution 2: Conversion to a More Soluble Intermediate (Acyl Chloride)
For particularly stubborn cases, or when a base is not tolerated, converting the carboxylic acid to its corresponding acyl chloride is a robust strategy. Acyl chlorides are highly reactive intermediates and are often more soluble in a wider range of aprotic solvents, including those that are less polar.
Causality: The -OH group of the carboxylic acid is replaced with a -Cl atom, which disrupts the hydrogen-bonding network that contributes to the crystalline nature and lower solubility of the acid. The resulting acyl chloride is a less polar, more reactive electrophile.
Step A: Acyl Chloride Formation
-
Setup: In a dry flask under an inert atmosphere, suspend 2,4-DMPAA (1.0 equiv) in anhydrous DCM (10 mL per mmol). Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, and HCl for oxalyl chloride) ceases and the mixture becomes a clear solution.
-
Isolation: Remove the solvent and excess reagent under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.
Step B: Amide Formation
-
Setup: Dissolve the amine (1.0 equiv) and a non-nucleophilic base like pyridine or TEA (1.5 equiv) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C. Add a solution of the crude acyl chloride in DCM dropwise.
-
Monitoring & Work-up: Stir the reaction, allowing it to warm to room temperature. Monitor by TLC. Upon completion, perform a standard aqueous work-up as described in the In Situ Salt Formation protocol.
Data Summary Table
| Parameter | Value / Property | Source |
| CAS Number | 6496-89-5 | [1] |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White to pale yellow crystalline solid/powder | [1] |
| Melting Point | 110-113 °C | [4] |
| Predicted pKa | ~4.29 | [4] |
| General Solubility | Soluble in polar organic solvents (methanol, ethanol, DCM); limited in water. | [2] |
| Solvent/System | Solubilization Strategy | Typical Application |
| DCM, THF, Ethyl Acetate | Direct dissolution, possibly with gentle heat. | General purpose reactions. |
| DMF, Acetonitrile | In situ salt formation with an organic base (DIPEA, TEA). | Amide coupling reactions. |
| Toluene, Heptane | Phase-Transfer Catalysis (PTC) with an aqueous base. | Esterification, alkylation. |
| DCM, Toluene | Conversion to acyl chloride intermediate. | Amide coupling where bases are not tolerated. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 6496-89-5 [chemicalbook.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. growingscience.com [growingscience.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
Technical Support Center: Purification of Crude 2,4-Dimethoxyphenylacetic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2,4-dimethoxyphenylacetic acid (2,4-DMPAA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to achieve high-purity 2,4-DMPAA, a key intermediate in pharmaceutical and fine chemical synthesis.
Introduction: Understanding the Chemistry of Purification
The successful purification of this compound hinges on understanding the physicochemical properties of the target molecule and its likely impurities. 2,4-DMPAA is a carboxylic acid, a property that is central to the most effective purification strategies.[1] Common synthetic routes to 2,4-DMPAA, such as the Willgerodt-Kindler reaction of 2,4-dimethoxyacetophenone or the hydrolysis of 2,4-dimethoxybenzyl cyanide, can introduce specific impurities that must be addressed.
This guide will focus on two primary purification techniques:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
-
Recrystallization: This method relies on the differential solubility of 2,4-DMPAA and its impurities in a selected solvent system to achieve high purity.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of crude 2,4-DMPAA in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
Q: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities and how do I begin to tackle this?
A: The impurity profile of your crude 2,4-DMPAA is highly dependent on the synthetic route employed. Here are the most common scenarios:
-
From 2,4-Dimethoxyacetophenone (via Willgerodt-Kindler Reaction):
-
Unreacted 2,4-Dimethoxyacetophenone: A neutral ketone that is a common impurity if the reaction has not gone to completion.
-
2,4-Dimethoxyphenylthioamide: An intermediate in the Willgerodt-Kindler reaction, which may persist if hydrolysis is incomplete.
-
-
From 2,4-Dimethoxybenzyl Cyanide (via Hydrolysis):
-
Unreacted 2,4-Dimethoxybenzyl Cyanide: A neutral nitrile impurity.
-
2,4-Dimethoxyphenylacetamide: The amide intermediate formed during hydrolysis. Incomplete conversion to the carboxylic acid is a frequent issue.
-
Initial Purification Strategy: Acid-Base Extraction
The most effective first step for a complex crude mixture is an acid-base extraction. This will efficiently separate your acidic product (2,4-DMPAA) from any neutral impurities (unreacted starting materials, byproducts) and basic impurities.
Issue 2: Persistent Impurity Co-eluting or Co-crystallizing with the Product
Q: I've attempted a preliminary purification, but a stubborn impurity remains. How can I identify and remove it?
A: The first step is to identify the impurity. A combination of spectroscopic methods (NMR, Mass Spectrometry) is ideal. Once identified, a more targeted purification strategy can be devised.
-
If the impurity is neutral (e.g., 2,4-dimethoxyacetophenone or 2,4-dimethoxybenzyl cyanide):
-
Refine your acid-base extraction: Ensure complete deprotonation of the 2,4-DMPAA by using a sufficient excess of a suitable base (e.g., 1-2 M sodium hydroxide). Thoroughly wash the aqueous layer containing the sodium salt of your acid with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove the neutral impurity.
-
-
If the impurity is the corresponding amide or thioamide:
-
Force the hydrolysis to completion: Before purification, you can re-subject the crude material to harsher hydrolysis conditions (e.g., refluxing with a stronger acid or base) to convert the remaining amide/thioamide to the desired carboxylic acid.
-
Recrystallization: A carefully chosen solvent system can effectively separate the carboxylic acid from the less polar amide or thioamide. See the detailed recrystallization protocol below.
-
Issue 3: Oily Product Obtained After Acidification
Q: After acidifying the basic aqueous layer from my extraction, my product oiled out instead of precipitating as a solid. What should I do?
A: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution from which it is precipitating, or when the concentration of impurities is high, leading to melting point depression.
Troubleshooting Steps:
-
Ensure complete acidification: Check the pH with litmus paper to ensure it is acidic (pH 1-2).
-
Cool the solution: Perform the acidification in an ice bath to keep the temperature low.
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of pure 2,4-DMPAA if available.
-
-
Re-extraction: If oiling persists, extract the oily product into an organic solvent (e.g., ethyl acetate), dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and remove the solvent under reduced pressure. The resulting solid can then be purified by recrystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The literature melting point for this compound is typically in the range of 110-113 °C.[1] A broad melting range or a melting point significantly below this range indicates the presence of impurities.
Q2: Which analytical techniques are best for assessing the purity of 2,4-DMPAA?
A2:
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity and monitor the progress of purification. A single spot is indicative of high purity.
-
¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their proton signals do not overlap with those of the product.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantitative purity analysis.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Q3: Can I use column chromatography to purify 2,4-DMPAA?
A3: Yes, column chromatography can be used, but it is often less efficient for large-scale purification of acidic compounds compared to acid-base extraction and recrystallization. Carboxylic acids can streak on silica gel. To mitigate this, a small amount of acetic acid is often added to the eluent system (e.g., ethyl acetate/hexane with 0.5% acetic acid).
Q4: What are the best storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry place, away from light. It is a stable crystalline solid under normal conditions.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification of Crude 2,4-DMPAA by Acid-Base Extraction
This protocol is designed to separate acidic 2,4-DMPAA from neutral impurities such as unreacted 2,4-dimethoxyacetophenone or 2,4-dimethoxybenzyl cyanide.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude 2,4-DMPAA in a suitable organic solvent like ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated 2,4-DMPAA will be in the upper aqueous layer as its sodium salt. The neutral impurities will remain in the lower organic layer.
-
Drain the lower organic layer into a flask labeled "Organic Layer 1".
-
Drain the upper aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer".
-
-
Back-Extraction:
-
Return "Organic Layer 1" to the separatory funnel and add another portion (half the initial volume) of 1 M NaOH.
-
Shake and separate the layers as before. Combine the aqueous layer with the "Aqueous Layer" flask. This ensures complete extraction of the acidic product.
-
The remaining organic layer can be discarded after checking for product by TLC.
-
-
Removal of Residual Neutral Impurities:
-
Wash the combined "Aqueous Layer" with a portion of ethyl acetate (about one-third of the total aqueous volume) to remove any dissolved neutral impurities.
-
Separate the layers and discard the organic wash.
-
-
Acidification and Precipitation:
-
Cool the "Aqueous Layer" in an ice bath.
-
Slowly add 3 M HCl with stirring until the solution is acidic (pH 1-2, check with pH paper).
-
A white precipitate of pure 2,4-DMPAA should form.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified 2,4-DMPAA in a vacuum oven or desiccator to a constant weight.
-
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of 2,4-DMPAA using acid-base extraction.
Protocol 2: Purification of 2,4-DMPAA by Recrystallization
This protocol is effective for removing impurities that have different solubility profiles from the desired product, such as the corresponding amide or thioamide intermediates. A mixed solvent system of ethanol and water is often effective.
Materials:
-
Crude this compound (post-extraction is recommended)
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks, hot plate, filtration apparatus
Procedure:
-
Solvent Selection (if necessary): While ethanol/water is a good starting point, other solvent systems like toluene or ethyl acetate/hexane can be tested on a small scale to find the optimal conditions for your specific impurity profile.[4][5] The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution:
-
Place the crude 2,4-DMPAA in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate.
-
Continue adding hot ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if insoluble impurities are present):
-
If you observe any insoluble material, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven or desiccator.
-
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of 2,4-DMPAA.
Part 4: Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Melting Point | 110-113 °C | [1] |
| Purity (Commercial) | >98% (by GC) | [3] |
References
- 1. This compound | 6496-89-5 [chemicalbook.com]
- 2. Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in Republic of Macedonia by high performance liquid chromatography | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 3. This compound | 6496-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Reactions Involving 2,4-Dimethoxyphenylacetic Acid
Introduction: Welcome to the technical support center for 2,4-Dimethoxyphenylacetic acid (2,4-DMPhAA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered and electronically rich substrate. The presence of two electron-donating methoxy groups on the phenyl ring significantly influences the reactivity of both the carboxylic acid moiety and the aromatic ring itself. This document provides in-depth, field-proven insights in a question-and-answer format to help you select the optimal catalytic systems for your desired transformations, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Section 1: Amidation and Esterification - Forming the Core Bonds
The formation of amide and ester bonds from 2,4-DMPhAA is a cornerstone of its synthetic utility. However, the substrate's properties can make these seemingly routine reactions challenging.
Question 1: My standard DCC/DMAP coupling for esterification is sluggish and gives low yields with 2,4-DMPhAA. What is the underlying issue and what catalyst system should I use instead?
Answer: The primary challenge with 2,4-DMPhAA is the steric hindrance imposed by the ortho-methoxy group. This bulkiness impedes the approach of the alcohol nucleophile to the activated carboxylic acid intermediate. Furthermore, the electron-donating nature of the methoxy groups can slightly reduce the electrophilicity of the carbonyl carbon.
DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) is a classic system, but the O-acylisourea intermediate formed is bulky. For a substrate like 2,4-DMPhAA, more potent activating agents are required to overcome this steric barrier.
Recommended Alternatives:
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior for sterically hindered couplings. They rapidly generate a highly reactive acyl-pyridinium intermediate that is less sterically demanding and more susceptible to nucleophilic attack.
-
Organocatalysis with Boronic Acids: Arylboronic acids, particularly those with electron-withdrawing groups (e.g., o-nitrophenylboronic acid or 3,4,5-trifluorophenylboronic acid), have emerged as effective catalysts for direct amidation and esterification.[1] They operate by forming a reactive anhydride species with the carboxylic acid, facilitating the reaction while avoiding stoichiometric waste from coupling agents.[2]
Data Summary: Comparison of Activating Agents for Hindered Couplings
| Activating Agent | Type | Key Advantages | Considerations for 2,4-DMPhAA |
|---|---|---|---|
| DCC/DMAP | Carbodiimide | Low cost, widely used. | Often inefficient due to steric hindrance; can lead to byproduct formation. |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts, milder than DCC. | Better than DCC, but may still be slow for this substrate. |
| HATU/DIPEA | Uronium Salt | High reactivity, fast kinetics, low racemization for chiral substrates. | Highly Recommended. Excellent for overcoming steric barriers.[3] |
| TCT/FPyr | Activating Agent | Cost-efficient, scalable.[4] | Effective, but TCT (trichlorotriazine) can be hazardous.[3] |
| Arylboronic Acids | Organocatalyst | Catalytic, atom-economical, mild conditions.[1] | Requires azeotropic water removal; catalyst loading may need optimization. |
Question 2: I am attempting to form an amide with a secondary amine and 2,4-DMPhAA, but the reaction is failing. What is the best protocol?
Answer: Coupling a sterically hindered acid with a sterically hindered nucleophile (a secondary amine) is a classic challenge in synthesis. This requires the most potent activation chemistry available.
Workflow: High-Efficiency Amidation of 2,4-DMPhAA
Caption: Workflow for challenging amide couplings of 2,4-DMPhAA.
Experimental Protocol: HATU-Mediated Amidation
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF or acetonitrile (ACN).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents) followed by HATU (1.1 equivalents).
-
Stir the mixture at 0°C for 15 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add the secondary amine (1.2 equivalents) to the activated mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Causality: The pre-activation step is critical. It ensures the highly reactive acyl-pyridinium intermediate is fully formed before the amine is introduced, maximizing the chance of successful nucleophilic attack despite the dual steric challenges.
Section 2: Reduction to 2-(2,4-Dimethoxyphenyl)ethanol
Reducing the carboxylic acid to the corresponding primary alcohol is a key transformation for accessing different scaffolds.
Question 3: I want to reduce 2,4-DMPhAA to the alcohol. I'd prefer to avoid harsh, stoichiometric reagents like LiAlH₄. What are the best catalytic options?
Answer: While strong hydrides like LiAlH₄ or diborane are effective, they present significant safety and workup challenges.[5] Modern catalysis offers milder, more sustainable alternatives, particularly hydrosilylation.
A highly effective system utilizes a manganese(I) catalyst, [MnBr(CO)₅], with a benign hydrosilane like phenylsilane (PhSiH₃) as the reducing agent.[5][6] This method is notable for its mild conditions and tolerance of various functional groups.
Mechanism Overview: Manganese-Catalyzed Hydrosilylation The reaction is thought to proceed through the formation of a silyl ester intermediate, which is then catalytically reduced by the active manganese(I) species.[5][6] This avoids the generation of large amounts of metal-salt waste.
Experimental Protocol: Manganese-Catalyzed Reduction
-
In a glovebox or under an inert atmosphere, combine 2,4-DMPhAA (1.0 equivalent), [MnBr(CO)₅] (0.5–2 mol%), and an appropriate solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Add phenylsilane (PhSiH₃, 1.5 equivalents) to the mixture.
-
Seal the reaction vessel and heat to 80°C for 24 hours.[5]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and carefully quench with an aqueous base (e.g., 1M NaOH) to hydrolyze any remaining silanes and silyl ethers.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Trustworthiness: This method has been demonstrated to be scalable and efficient, providing high yields (often >90%) for substrates like phenylacetic acid.[5] The use of an earth-abundant metal catalyst like manganese further enhances its appeal from a green chemistry perspective.
Section 3: Advanced Transformations - Cross-Coupling & Decarboxylation
For more complex molecular architectures, reactions involving the aromatic ring are necessary. This often brings unforeseen challenges.
Question 4: I need to perform a Suzuki coupling to add a substituent to the phenyl ring of my 2,4-DMPhAA derivative. What challenges should I anticipate?
Answer: To perform a Suzuki coupling, you will first need to introduce a halide (typically Br or I) or a triflate onto the aromatic ring of 2,4-DMPhAA. The primary challenges for the subsequent coupling reaction are rooted in the substrate's electronic and steric properties:
-
Slow Oxidative Addition: The two electron-donating methoxy groups enrich the phenyl ring with electron density. This makes the C-X (Carbon-Halogen) bond stronger and less susceptible to oxidative addition by the Palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[7]
-
Steric Hindrance: A substituent at the 2-position (the ortho-methoxy group) sterically hinders the approach of the palladium catalyst to the C-X bond, further slowing the reaction.[7]
Catalyst System Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for such challenging substrates.[7] You must use a more robust system comprising a palladium precursor and a specialized ligand designed to overcome these barriers.
Recommended Catalyst Systems for Hindered Suzuki Coupling
| Ligand Type | Example Ligands | Rationale for Use with 2,4-DMPhAA Derivatives |
|---|---|---|
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step by increasing the electron density on the metal. Their bulkiness also facilitates the final reductive elimination step.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | NHCs form very strong bonds with palladium, creating highly stable and active catalysts that are resistant to decomposition at higher temperatures, which may be needed to drive the reaction. |
Question 5: My reaction is producing a significant amount of 1,3-dimethoxybenzene as a byproduct. What is happening and how can I prevent it?
Answer: The formation of 1,3-dimethoxybenzene is a classic indicator of decarboxylation . This is a significant and often overlooked side reaction for this particular substrate.
Causality of Decarboxylation: The two methoxy groups at the 2- and 4-positions strongly activate the aromatic ring towards electrophilic substitution. Under acidic conditions (which can be generated from reagents or byproducts), the phenyl ring can be protonated. This protonation facilitates the elimination of the carboxyl group as CO₂, leaving behind 1,3-dimethoxybenzene.[8][9] This process is particularly favorable for 2,4-dimethoxy-substituted benzoic and phenylacetic acids.[8][9][10]
Troubleshooting Flowchart: Diagnosing and Preventing Decarboxylation
Caption: Troubleshooting guide for decarboxylation side reactions.
Prevention Strategies:
-
Avoid Strong Acids: Do not use strong Brønsted or Lewis acids in any reaction step if possible. For esterification, favor methods like carbodiimide or uronium salt couplings over Fischer esterification.
-
Control Temperature: Thermal decarboxylation can occur, especially if catalyzed by trace acid. Run reactions at the lowest effective temperature.
-
Use a Base: In reactions where applicable (like cross-couplings), ensure a sufficient amount of a suitable base is present to neutralize any generated acid. For sensitive reactions, a non-nucleophilic proton scavenger can be beneficial.
References
- 1. Novel approaches towards green catalytic direct amide bond formation [morressier.com]
- 2. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions with 2,4-Dimethoxyphenylacetic Acid by TLC
Welcome to the technical support center for monitoring reactions involving 2,4-Dimethoxyphenylacetic acid using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during experimental work. The information herein is synthesized from established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent system for TLC analysis of this compound?
A1: A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar and a polar solvent. We recommend starting with a 1:1 mixture of Hexane:Ethyl Acetate. Due to the carboxylic acid moiety, which can cause streaking on the silica plate, it is crucial to add a small amount of acetic acid (typically 0.5-1%) to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.
Q2: How can I visualize this compound on a TLC plate? It's a white powder.
A2: this compound is UV active due to its phenyl ring. The primary and non-destructive method for visualization is using a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator (F254). The compound will appear as a dark spot against a green fluorescent background. For destructive visualization, a potassium permanganate (KMnO₄) stain is effective, as the acid and methoxy groups are susceptible to oxidation, appearing as a yellow-brown spot on a purple background. Another option is a bromocresol green stain, which is specific for acidic compounds and will show up as a yellow spot on a blue background.[1]
Q3: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?
A3: Streaking is a common issue when analyzing carboxylic acids like this compound on silica gel. It's typically caused by the interaction of the acidic proton with the slightly basic sites on the silica. To resolve this, add a small percentage (0.5-1%) of a volatile acid, such as acetic acid, to your eluting solvent system. This ensures the analyte remains in its protonated, less polar form, resulting in a more compact spot.
Q4: I'm not seeing any separation between my starting material and product. What should I do?
A4: If your spots are not separating (i.e., they have very similar Rf values), you need to adjust the polarity of your solvent system.
-
If the spots are near the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are near the solvent front (high Rf): The solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
If adjusting the ratio of your current system doesn't work, you may need to try a different solvent system altogether. For example, switching from ethyl acetate to a more polar solvent like methanol in combination with dichloromethane can provide different selectivity.
Q5: How do I correctly set up a TLC plate to monitor my reaction?
A5: To effectively monitor a reaction, use a three-lane spotting pattern on your TLC plate.[2]
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture. By observing the disappearance of the starting material spot and the appearance of a new product spot over time, you can effectively monitor the reaction's progress.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Streaking/Tailing Spots | The carboxylic acid group is interacting with the silica stationary phase. | Add 0.5-1% acetic acid to the mobile phase to suppress deprotonation.[4] |
| No Spots Visible Under UV Light | The concentration of the spotted sample is too low, or the compound is not UV active. | This compound is UV active. Increase the concentration of your sample. If a product is not expected to be UV active, use a chemical stain for visualization. |
| Spots are Too High (Rf > 0.8) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., add more hexane to an ethyl acetate/hexane mixture). |
| Spots are Too Low (Rf < 0.2) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., add more ethyl acetate). |
| Irregularly Shaped Spots | The TLC plate was not developed in a saturated chamber, or the initial spot was too large or overloaded. | Ensure the TLC chamber is sealed and contains filter paper to maintain solvent vapor saturation. Apply your sample in a small, concentrated spot. |
| Solvent Front is Uneven | The bottom of the TLC plate is not level in the developing chamber. | Ensure the TLC plate is resting flat on the bottom of the chamber. |
Experimental Protocols
Protocol 1: Preparation of TLC Eluent for this compound Analysis
-
In a clean, dry beaker, combine 50 mL of hexane and 50 mL of ethyl acetate to create a 1:1 mixture.
-
Add 0.5 mL of glacial acetic acid to the mixture.
-
Stir the solution thoroughly to ensure it is homogenous.
-
Pour a small amount (enough to cover the bottom by about 0.5 cm) into your TLC developing chamber.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, and seal the chamber to allow the atmosphere to saturate.
Protocol 2: Step-by-Step TLC Monitoring of a Reaction
-
Prepare your TLC plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate. Mark three small, equidistant points on this line for spotting.
-
Prepare your samples:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).
-
Reaction Mixture (RM): Take a small aliquot from your reaction vessel.
-
-
Spot the plate:
-
Using a capillary tube, apply a small spot of the SM solution to the leftmost mark.
-
On the center mark, first spot the SM, then apply the RM on top (the co-spot).
-
On the rightmost mark, spot the RM.
-
-
Develop the plate: Place the spotted TLC plate into the pre-saturated developing chamber. Ensure the solvent level is below your starting line. Seal the chamber and allow the solvent to travel up the plate.
-
Analyze the results:
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a 254 nm UV lamp and circle the spots with a pencil.
-
If necessary, use a chemical stain for further visualization.
-
Assess the reaction progress by comparing the intensity of the starting material spot to the new product spot(s) in the reaction mixture lane.
-
Visualization Techniques
| Method | Procedure | Expected Result for this compound | Notes |
| UV Light (254 nm) | Shine a UV lamp on the dried TLC plate. | Dark spots against a green fluorescent background. | Non-destructive. The primary method for this compound. |
| Potassium Permanganate (KMnO₄) Stain | Briefly dip the plate in the stain solution and gently heat with a heat gun. | Yellow-brown spots on a purple background. | Destructive. Good general stain for oxidizable functional groups. |
| Bromocresol Green Stain | Dip the plate in the stain solution. No heating is required. | Yellow spots on a blue background. | Destructive. Specific for acidic compounds.[1] |
Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common TLC issues when analyzing this compound.
Caption: Troubleshooting Decision Tree for TLC Analysis.
References
Technical Support Center: Scaling Up the Synthesis of 2,4-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient production is crucial for further research and development.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and scalable synthesis.
The Synthetic Pathway: Willgerodt-Kindler Reaction
The most common and scalable route to this compound is the Willgerodt-Kindler reaction of 2,4-dimethoxyacetophenone.[3] This reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.[4] While effective, this reaction can present challenges, especially during scale-up.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to diagnose and resolve them.
Problem 1: Low Yield of Thioamide Intermediate
Symptoms:
-
After the Willgerodt-Kindler reaction, the isolated yield of the N-morpholinyl-2-(2,4-dimethoxyphenyl)ethanethioamide is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2,4-dimethoxyacetophenone.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. For conventional heating, ensure the reaction mixture is maintained at a consistent reflux. Microwave-assisted heating can also be employed for rapid and efficient heating.[7][8] | The Willgerodt-Kindler reaction is thermally driven. Higher temperatures increase the reaction rate and drive the equilibrium towards the product.[9] |
| Incorrect Stoichiometry of Reagents | Optimize the molar ratio of 2,4-dimethoxyacetophenone, sulfur, and morpholine. A common starting point is a 1:2.5:3 ratio.[10] | An excess of sulfur and morpholine is often necessary to ensure the complete conversion of the starting ketone.[6] |
| Poor Quality of Reagents | Use freshly opened or properly stored reagents. Sulfur should be a fine powder to maximize surface area. Morpholine should be colorless; a yellow or brown color indicates degradation. | Impurities in the reagents can interfere with the reaction mechanism, leading to side product formation and reduced yield. |
| Inadequate Mixing | On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous suspension of sulfur in the reaction mixture. | Proper mixing is crucial for mass transfer and to ensure all reactants are in close contact, which is especially important in heterogeneous reactions involving solid sulfur. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
The crude product is a dark, tarry substance that is difficult to handle and purify.
-
NMR or LC-MS analysis reveals the presence of multiple unexpected peaks.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Prolonged Reaction Time at High Temperatures | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. | Overheating or extended reaction times can lead to the decomposition of the product and the formation of polymeric byproducts. |
| Presence of Water in the Reaction Mixture | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Water can react with the intermediate species in the Willgerodt-Kindler reaction, leading to the formation of unwanted side products.[9] |
| Oxidation of the Product | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures. | The thioamide intermediate can be susceptible to oxidation, which can lead to the formation of colored impurities. |
Problem 3: Difficulties in the Hydrolysis of the Thioamide
Symptoms:
-
Incomplete conversion of the thioamide to this compound after hydrolysis.
-
The final product is contaminated with the thioamide intermediate.
Possible Causes and Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Insufficiently Basic Hydrolysis Conditions | Increase the concentration of the base (e.g., NaOH or KOH) or use a stronger base. Ensure a sufficient excess of base is used to drive the reaction to completion. A 15% NaOH solution is a good starting point.[10] | The hydrolysis of a thioamide is a base-catalyzed process. A higher concentration of hydroxide ions will increase the rate of nucleophilic attack on the thiocarbonyl carbon. |
| Inadequate Reaction Time or Temperature for Hydrolysis | Increase the reaction time and/or temperature for the hydrolysis step. Refluxing for several hours is often necessary for complete conversion. Microwave-assisted hydrolysis can significantly reduce the reaction time.[7][11] | Like most chemical reactions, the rate of hydrolysis is dependent on temperature and time. |
| Poor Solubility of the Thioamide | Add a co-solvent such as ethanol or dioxane to the aqueous base to improve the solubility of the thioamide intermediate. | Improved solubility ensures that the thioamide is accessible to the hydroxide ions for efficient hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Willgerodt-Kindler reaction for the synthesis of this compound?
A1: The mechanism of the Willgerodt-Kindler reaction is complex and not fully elucidated, but it is generally accepted to proceed through the following key steps[4][12]:
-
Enamine Formation: 2,4-dimethoxyacetophenone reacts with morpholine to form an enamine intermediate.
-
Sulfurization: The enamine then reacts with elemental sulfur.
-
Rearrangement: A series of complex rearrangement and oxidation steps occur, leading to the migration of the carbonyl group to the terminal carbon of the alkyl chain.
-
Thioamide Formation: The final intermediate is the N-morpholinyl-2-(2,4-dimethoxyphenyl)ethanethioamide.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2:
-
Hydrogen Sulfide (H₂S) Evolution: The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas. The reaction should be conducted in a well-ventilated fume hood, and appropriate gas scrubbing (e.g., with a bleach solution) should be in place.
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Proper temperature control and a means for cooling the reaction vessel are essential to prevent a runaway reaction.
-
Handling of Reagents: Morpholine is a corrosive and flammable liquid. Sulfur dust can be a respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Q3: How can I effectively purify the final product, this compound?
A3:
-
Acidification and Extraction: After hydrolysis, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of around 2-3.[10] This protonates the carboxylate to form the free carboxylic acid, which will precipitate if its solubility in the aqueous medium is low. The product can then be extracted with an organic solvent like ethyl acetate.
-
Recrystallization: The crude product obtained after extraction can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or acetic acid.[10]
-
Column Chromatography: If significant impurities remain after recrystallization, silica gel column chromatography can be employed for further purification.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final product. The reported melting point for this compound is in the range of 110-113 °C.[13]
-
Experimental Protocols
Protocol 1: Synthesis of N-morpholinyl-2-(2,4-dimethoxyphenyl)ethanethioamide (Willgerodt-Kindler Reaction)
Materials:
-
2,4-Dimethoxyacetophenone
-
Sulfur (powder)
-
Morpholine
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethoxyacetophenone (1.0 eq).
-
Add sulfur (2.5 eq) and morpholine (3.0 eq).
-
Add toluene to the flask to create a stirrable slurry.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and stir.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioamide.
Protocol 2: Hydrolysis of N-morpholinyl-2-(2,4-dimethoxyphenyl)ethanethioamide to this compound
Materials:
-
Crude N-morpholinyl-2-(2,4-dimethoxyphenyl)ethanethioamide
-
Sodium hydroxide (NaOH) solution (e.g., 15-20%)
-
Hydrochloric acid (HCl) (concentrated)
-
Ethyl acetate
Procedure:
-
To the crude thioamide, add an excess of NaOH solution.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to pH 2-3. A precipitate of this compound should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. tandfonline.com [tandfonline.com]
- 11. MICROWAVE-ASSISTED RAPID HYDROLYSIS AND PREPARATION OF THIOAMIDES BY WILLGERODT-KINDLER REACTION | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 6496-89-5 [chemicalbook.com]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Bioactivity of 2,4- and 3,4-Dimethoxyphenylacetic Acid
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of Two Structurally Similar, Yet Functionally Divergent Molecules
In the vast landscape of organic chemistry, even the slightest alteration in molecular structure can lead to profound differences in biological activity. This guide delves into the comparative bioactivity of two positional isomers: 2,4-Dimethoxyphenylacetic acid (2,4-DMPAA) and 3,4-Dimethoxyphenylacetic acid (3,4-DMPAA), the latter being more commonly known as Homovanillic Acid (HVA). While sharing the same molecular formula, the distinct placement of their methoxy groups dictates their divergent roles, from a crucial endogenous metabolite and clinical biomarker to a versatile synthetic building block in pharmaceutical development.
At a Glance: Key Distinctions
| Feature | This compound (2,4-DMPAA) | 3,4-Dimethoxyphenylacetic Acid (Homovanillic Acid, HVA) |
| Primary Role | Synthetic precursor for pharmaceuticals (e.g., anti-inflammatory, analgesic agents)[1]. | Major endogenous metabolite of dopamine; clinical biomarker[2][3][4]. |
| Known Bioactivity | Largely as a scaffold for drug synthesis; reported use in treating high blood pressure[5]. | Biomarker for neurological and psychiatric disorders; esters show potential anti-inflammatory activity[2][6]. |
| Source | Primarily synthetic. | Endogenously produced from dopamine metabolism[3]. |
| Clinical Significance | Utilized in the synthesis of clinically evaluated compounds. | Levels in cerebrospinal fluid and urine are diagnostic for various conditions[2][7]. |
The Endogenous Player: 3,4-Dimethoxyphenylacetic Acid (Homovanillic Acid)
Homovanillic acid (HVA) is a well-characterized human metabolite, representing a terminal product of dopamine metabolism in the central nervous system and periphery[3][4]. Its formation is a key indicator of dopamine turnover, making it an invaluable biomarker in clinical neuroscience.
The Dopamine Connection: A Metabolic Pathway
The biosynthesis of HVA from dopamine is a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[3]. This pathway is crucial for the inactivation of dopamine and the regulation of dopaminergic signaling.
The levels of HVA in cerebrospinal fluid (CSF), plasma, and urine are routinely measured to diagnose and monitor a range of conditions, including Parkinson's disease, schizophrenia, and neuroblastoma[2][7]. For instance, altered HVA levels can reflect the neurochemical imbalances characteristic of these disorders.
While primarily known as a metabolite, recent research suggests that derivatives of HVA, specifically its esters, may possess intrinsic anti-inflammatory properties by modulating the expression of tight junction proteins in skin inflammation models[6][8]. This opens up new avenues for exploring the therapeutic potential of HVA-related compounds.
The Synthetic Workhorse: this compound
In stark contrast to its 3,4-isomer, this compound is not a known endogenous metabolite. Instead, it serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry[1][9]. Its chemical structure provides a versatile scaffold for the development of more complex molecules with desired therapeutic activities.
A Precursor to Therapeutics
2,4-DMPAA is frequently utilized in the synthesis of novel anti-inflammatory and analgesic drugs[1]. The dimethoxy-substituted phenylacetic acid moiety is a common feature in a number of biologically active compounds. The rationale behind using this specific isomer often relates to the desired stereochemistry and electronic properties of the final drug candidate.
One notable, albeit less extensively documented, application of 2,4-DMPAA is as a pharmacological agent for the treatment of high blood pressure[5]. This suggests that the molecule itself, or its simple derivatives, may possess cardiovascular activity.
Interestingly, the NIMH Chemical Synthesis and Drug Supply Program has classified 2,4-DMPAA as a "dopamine analog"[10]. This raises intriguing questions about its potential to interact with components of the dopaminergic system, a property that remains largely unexplored. The structural similarity to dopamine metabolites suggests a potential for off-target effects or even novel therapeutic applications related to dopamine pathways.
Structure-Activity Relationship: A Tale of Two Methoxy Groups
The difference in the positions of the two methoxy groups on the phenyl ring is the key determinant of the distinct bioactivities of these isomers. In 3,4-DMPAA, the methoxy and hydroxyl groups (after demethylation) are in a catechol-like arrangement, which is crucial for its role in dopamine metabolism. This specific substitution pattern is recognized by the enzymes MAO and COMT.
For 2,4-DMPAA, the different positioning of the methoxy groups alters the molecule's electronic distribution and steric hindrance. This, in turn, would affect its ability to bind to the active sites of enzymes and receptors. The structure-activity relationships of phenylacetic acid derivatives as anti-inflammatory agents have been studied, with the substitution pattern on the phenyl ring being a critical factor for activity[11][12][13][14]. It is plausible that the 2,4-substitution pattern is more amenable to creating derivatives with potent anti-inflammatory or analgesic effects compared to the 3,4-substitution.
A Hypothetical Head-to-Head: Proposed Experimental Protocols
Given the absence of direct comparative studies, this section outlines a series of experimental protocols that could be employed to objectively compare the bioactivity of 2,4-DMPAA and 3,4-DMPAA.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Rationale: To assess and compare the direct anti-inflammatory potential of the two isomers by measuring their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Protocol:
-
Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Prepare stock solutions of 2,4-DMPAA, 3,4-DMPAA, and a known NSAID (e.g., diclofenac) as a positive control in DMSO. Create a series of dilutions to determine IC50 values.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compounds or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
Rationale: To evaluate and compare the peripheral analgesic effects of the two isomers in a chemically-induced pain model.
Protocol:
-
Animal Model: Use male Swiss albino mice, acclimatized to the laboratory conditions.
-
Grouping: Divide the mice into groups (n=6-8 per group):
-
Vehicle control (e.g., saline with a small amount of Tween 80).
-
Positive control (e.g., Aspirin or Indomethacin).
-
2,4-DMPAA (at various doses).
-
3,4-DMPAA (at various doses).
-
-
Drug Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject a 0.6% solution of acetic acid i.p. to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a 20-minute period.
-
Data Analysis: Calculate the percentage of protection against writhing for each group compared to the vehicle control group.
Cardiovascular Activity: Isolated Langendorff Heart Preparation
Rationale: To investigate and compare the direct effects of the two isomers on cardiac function, given the reported use of 2,4-DMPAA in treating high blood pressure.
Protocol:
-
Heart Isolation: Isolate the heart from an anesthetized rat and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart retrogradely through the aorta with Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Parameter Measurement: Record heart rate, left ventricular developed pressure (LVDP), and coronary flow using appropriate transducers and data acquisition software.
-
Compound Administration: After a stabilization period, infuse 2,4-DMPAA and 3,4-DMPAA at increasing concentrations into the perfusion solution.
-
Data Analysis: Analyze the changes in cardiac parameters from baseline for each compound and concentration.
Conclusion: Two Sides of the Same Coin
The comparative analysis of this compound and 3,4-Dimethoxyphenylacetic acid reveals a fascinating dichotomy in the world of bioactive molecules. While 3,4-DMPAA (Homovanillic Acid) plays a vital, well-defined role in endogenous dopamine metabolism and serves as a critical clinical biomarker, 2,4-DMPAA is a testament to the power of synthetic chemistry, providing a foundational structure for the development of new therapeutic agents.
The limited data on the intrinsic bioactivity of 2,4-DMPAA, particularly its potential effects on the cardiovascular and dopaminergic systems, highlights a promising area for future research. A direct, systematic comparison of these two isomers, employing the experimental approaches outlined above, would undoubtedly provide valuable insights into their structure-activity relationships and could potentially uncover novel therapeutic applications for both compounds. For researchers and drug development professionals, understanding the subtle yet significant differences between these isomers is key to unlocking their full potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Homovanillic acid - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. 2,4-Dimethoxyphenyl acetic acid | 6496-89-5 | FD10524 [biosynth.com]
- 6. Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of homovanillic acid esters in the regulation of skin inflammatory pathways and their effect on tight junction protein expression [frontiersin.org]
- 9. nbinno.com [nbinno.com]
- 10. Compound Information Page [nimh-repository.rti.org]
- 11. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 2,4- and 3,4-Dimethoxyphenylacetic acid
A Senior Application Scientist's Guide to the Synthesis of 2,4- and 3,4-Dimethoxyphenylacetic Acid
In the landscape of pharmaceutical and chemical research, 2,4-dimethoxyphenylacetic acid and its isomer, 3,4-dimethoxyphenylacetic acid (homoveratric acid), serve as crucial building blocks for a wide array of biologically active molecules.[1][2] Their structural motifs are present in numerous pharmaceuticals, including anti-inflammatory agents and analgesics.[1] The strategic placement of the two methoxy groups on the phenyl ring significantly influences the molecule's reactivity and biological interactions, making the selective synthesis of each isomer a topic of considerable interest for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the most common and effective synthetic routes to both 2,4- and 3,4-dimethoxyphenylacetic acid. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research and development needs.
Synthesis of this compound
The synthesis of this compound is a key process for obtaining a versatile intermediate in organic synthesis.[1] The primary and most established method for its preparation is the Willgerodt-Kindler reaction, which efficiently converts an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms.
Route 1: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that allows for the synthesis of aryl-substituted carboxylic acids and their derivatives from the corresponding aryl alkyl ketones.[3][4] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[5]
Reaction Mechanism: The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving a thio-substituted iminium-aziridinium cascade, leads to the migration of the carbonyl group to the end of the alkyl chain, forming the thioamide.[4][5] Subsequent hydrolysis yields the carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
A representative procedure for the synthesis of a dimethoxyphenylacetic acid via the Willgerodt-Kindler reaction is as follows:[6]
-
Thioamide Formation: A mixture of 2,4-dimethoxyacetophenone, sulfur, and morpholine is heated under reflux for several hours.
-
Work-up: The reaction mixture is poured into cold water to precipitate the crude thiomorpholide.
-
Hydrolysis: The crude thiomorpholide is then refluxed with an ethanolic sodium hydroxide solution for an extended period.
-
Isolation: After removing the ethanol, water is added, and the solution is acidified to precipitate the crude this compound. The product can then be purified by recrystallization.
Advantages:
-
Direct conversion of a readily available starting material (2,4-dimethoxyacetophenone).
-
Generally good yields can be achieved with optimization.[7]
Disadvantages:
-
The reaction often requires high temperatures and long reaction times.
-
The use of sulfur and morpholine can present safety and odor issues.
-
The reaction can sometimes result in complex mixtures, making purification challenging.[7]
Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a well-known compound in organic synthesis and has been prepared through various routes.[8][9] This section will compare some of the most prominent methods.
Route 1: From Veratraldehyde via Azlactone Synthesis
This classical route involves the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with an N-acylglycine, typically hippuric acid, to form an azlactone. The azlactone is then hydrolyzed and oxidized to yield homoveratric acid.[10]
Reaction Mechanism: The reaction begins with the Perkin condensation of veratraldehyde and hippuric acid in the presence of acetic anhydride and sodium acetate to form the azlactone. The azlactone is then hydrolyzed with a base to open the ring and form an α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid. Subsequent treatment with a base and then hydrogen peroxide results in oxidative cleavage to yield 3,4-dimethoxyphenylpyruvic acid, which is then oxidized to homoveratric acid. A more direct approach involves esterification followed by saponification.[10]
Experimental Protocol: Azlactone Synthesis of Homoveratric Acid [10]
-
Azlactone Formation: Veratraldehyde is reacted with hippuric acid, acetic anhydride, and sodium acetate to produce the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid.
-
Hydrolysis and Oxidation: The azlactone is refluxed with aqueous sodium hydroxide. The resulting solution is then treated with hydrogen peroxide at low temperatures.
-
Esterification and Saponification: The reaction mixture is acidified and extracted with benzene. The extract is then refluxed with methanol and sulfuric acid to form the methyl ester. Finally, the ester is saponified with sodium hydroxide to yield homoveratric acid.
Advantages:
-
A well-established and reliable method with detailed procedures available in sources like Organic Syntheses.[10]
-
High yields can be achieved.
Disadvantages:
-
A multi-step synthesis with several intermediate isolations.
-
The use of acetic anhydride and other reagents requires careful handling.
Route 2: The Willgerodt-Kindler Reaction
Similar to its 2,4-isomer, homoveratric acid can be synthesized from 3,4-dimethoxyacetophenone using the Willgerodt-Kindler reaction.[11] The mechanism and general procedure are analogous to the one described for the 2,4-isomer.
Advantages:
-
A direct, one-pot conversion from a readily available starting material.
Disadvantages:
-
As with other Willgerodt-Kindler reactions, it can suffer from harsh reaction conditions and potential side product formation.[7]
Route 3: Darzens Condensation of Veratraldehyde
The Darzens condensation provides a route to α,β-epoxy esters (glycidic esters) from aldehydes or ketones and α-haloesters.[12][13] Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the corresponding carboxylic acid.
Reaction Mechanism: The reaction is initiated by the deprotonation of an α-haloester by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of veratraldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction to form an α,β-epoxy ester.[13] This ester can then be saponified to the corresponding carboxylate, which upon acidification and heating, decarboxylates to form the desired phenylacetic acid.
Experimental Protocol: Darzens Condensation Route [14]
-
Glycidic Ester Formation: Veratraldehyde is reacted with an ester of a 2-chloro- or 2-bromopropionic acid in the presence of a base like sodium methoxide.
-
Saponification: The resulting glycidic ester is hydrolyzed using an aqueous base.
-
Decarboxylation: The reaction mixture is acidified and heated to induce decarboxylation, yielding homoveratric acid.
Advantages:
-
A versatile reaction for the formation of C-C bonds.
-
Can be performed under relatively mild conditions.[15]
Disadvantages:
-
The preparation of the α-haloester adds an extra step.
-
The decarboxylation step may require careful temperature control to avoid side reactions.
Route 4: Strecker Synthesis from Veratraldehyde
The Strecker synthesis is a classic method for preparing α-amino acids, but a modification of this reaction can be used to synthesize phenylacetic acids.[16][17] The process involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis.
Reaction Mechanism: Veratraldehyde reacts with ammonia to form an imine. Cyanide then adds to the imine to form an α-aminonitrile. Hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid.[16]
Advantages:
-
A straightforward method for introducing the carboxylic acid functionality.
Disadvantages:
-
The use of cyanide is a significant safety concern and requires specialized handling procedures.
-
The hydrolysis of the nitrile can sometimes be sluggish.
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the following table summarizes the key features of the discussed synthetic routes.
| Target Compound | Synthetic Route | Starting Material | Key Reagents | Reaction Type | Reported Yield | Key Considerations |
| This compound | Willgerodt-Kindler | 2,4-Dimethoxyacetophenone | Sulfur, Morpholine | Rearrangement/Oxidation | ~50%[6] | High temperatures, potential for side products. |
| 3,4-Dimethoxyphenylacetic acid | Azlactone Synthesis | Veratraldehyde | Hippuric acid, Acetic anhydride, H₂O₂ | Condensation/Oxidation | ~55% (overall from azlactone)[10] | Multi-step, reliable, well-documented. |
| 3,4-Dimethoxyphenylacetic acid | Willgerodt-Kindler | 3,4-Dimethoxyacetophenone | Sulfur, Morpholine | Rearrangement/Oxidation | Good[11] | Similar to the 2,4-isomer synthesis. |
| 3,4-Dimethoxyphenylacetic acid | Darzens Condensation | Veratraldehyde | α-Haloester, Base | Condensation | Good[14] | Versatile, but requires α-haloester. |
| 3,4-Dimethoxyphenylacetic acid | Strecker Synthesis | Veratraldehyde | Ammonia, Cyanide | Nucleophilic Addition | - | Use of highly toxic cyanide. |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Synthetic route to this compound.
Caption: Comparative synthetic routes to 3,4-Dimethoxyphenylacetic acid.
Conclusion
The choice of a synthetic route to either 2,4- or 3,4-dimethoxyphenylacetic acid will ultimately depend on a variety of factors, including the availability and cost of starting materials, the desired scale of the reaction, safety considerations, and the specific equipment and expertise available in the laboratory.
For the synthesis of This compound , the Willgerodt-Kindler reaction remains the most direct and commonly employed method.
For 3,4-dimethoxyphenylacetic acid , the azlactone synthesis from veratraldehyde offers a reliable and high-yielding, albeit multi-step, pathway with well-documented procedures. The Willgerodt-Kindler reaction provides a more direct alternative from the corresponding acetophenone. The Darzens condensation presents a versatile option, while the Strecker synthesis , though mechanistically interesting, is often avoided due to the hazards associated with cyanide.
By carefully considering the advantages and disadvantages of each route, researchers can make an informed decision to efficiently and safely synthesize these valuable building blocks for their ongoing research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synarchive.com [synarchive.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]
- 12. Darzens Reaction [organic-chemistry.org]
- 13. Darzens reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Strecker Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Distinguishing Isomers of Dimethoxyphenylacetic Acid
Executive Summary
The accurate identification and quantification of dimethoxyphenylacetic acid (DMPAA) isomers are critical in pharmaceutical development, metabolomics, and quality control, where the presence of an incorrect positional isomer can have significant biological or manufacturing implications. Due to their identical mass and similar physicochemical properties, separating and distinguishing isomers such as 2,5-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid (Homoveratric acid) presents a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust differentiation of these isomers. We will delve into the causality behind methodological choices, present comparative experimental data, and provide validated, step-by-step protocols to empower researchers and drug development professionals to select and implement the most appropriate strategy for their analytical needs.
Introduction: The Challenge of DMPAA Isomerism
Positional isomers, such as the common 2,5- and 3,4-DMPAA variants, share the same molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol )[1][2]. This inherent similarity means that non-specific analytical methods are incapable of distinguishing them. The subtle differences in the substitution pattern on the phenyl ring, however, lead to distinct electronic and steric properties. These differences, while minor, are the key to unlocking their separation and unique identification. The choice of analytical method depends heavily on the research objective: Is the goal routine quantification of known isomers, or is it the unambiguous structural confirmation of an unknown? This guide will address both scenarios.
| Isomer | Structure | Key Differentiator |
| 3,4-Dimethoxyphenylacetic acid | Asymmetrical methoxy group placement. | |
| 2,5-Dimethoxyphenylacetic acid | Symmetrical methoxy group placement. |
Chromatographic Approaches: The Workhorse of Separation
Chromatography excels at physically separating components of a mixture, making it the cornerstone for isomer analysis. The separation relies on the differential partitioning of analytes between a stationary phase and a mobile phase[3].
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating DMPAA isomers based on subtle differences in their polarity. The 3,4-isomer is generally slightly more polar than the 2,5-isomer, allowing for differential retention on a nonpolar C18 stationary phase.
Expertise & Experience: The Causality of Method Choices The key to achieving robust separation of these acidic compounds lies in controlling the ionization state of the carboxylic acid group. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. By incorporating a buffer (e.g., phosphate or formate) to maintain a consistent pH below the pKa of the carboxylic acid (~4.5), we ensure the analytes are in their neutral, protonated form. This promotes better interaction with the C18 stationary phase and yields sharp, reproducible peaks, which is a self-validating aspect of a well-developed method[4]. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium formate are essential[5].
Comparative HPLC Data
| Parameter | Method for DMPAA Isomer Separation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Expected Elution | The less polar 2,5-DMPAA is expected to have a slightly longer retention time than the more polar 3,4-DMPAA . |
Experimental Protocol 1: RP-HPLC Separation of DMPAA Isomers
-
Mobile Phase Preparation: Prepare a 20mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane. Prepare the final mobile phase by mixing the buffer with acetonitrile in a 50:50 ratio. Degas the solution.
-
Standard Preparation: Prepare individual 100 µg/mL stock solutions of 2,5-DMPAA and 3,4-DMPAA in the mobile phase. Prepare a mixed standard containing 50 µg/mL of each isomer.
-
Chromatographic Conditions:
-
Set the column oven temperature to 30°C.
-
Equilibrate the C18 column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to 225 nm.
-
-
Analysis: Inject 10 µL of each individual standard followed by the mixed standard.
-
Verification: Confirm the identity of each peak in the mixed standard by comparing retention times with the individual standards. The method is validated if baseline resolution is achieved between the two isomer peaks.
Caption: RP-HPLC workflow for DMPAA isomer separation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional separation efficiency and definitive identification through mass spectral fragmentation. However, the carboxylic acid moiety of DMPAA makes it polar and non-volatile, which is unsuitable for direct GC analysis[6].
Expertise & Experience: The Necessity of Derivatization To overcome the volatility issue, a chemical derivatization step is mandatory. This process converts the polar carboxylic acid into a less polar, more volatile ester or silyl ester. A common and effective method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This choice is critical because it not only enables the compound to traverse the GC column but also often produces characteristic fragment ions in the mass spectrometer that aid in isomer identification[7][8].
The elution order of isomers on a standard nonpolar GC column (e.g., DB-5ms) can often be predicted. Isomers with greater steric hindrance or "crowding" around the substitution sites, such as the 2,5-isomer, tend to elute earlier than the less crowded 3,4-isomer[9].
Comparative GC-MS Data (Post-Derivatization)
| Isomer | Key Mass Fragments (m/z) for TMS Derivative | Source |
| 3,4-DMPAA | Molecular Ion (M+): 268. Abundant fragments at 253 (M-15, loss of CH₃), 213 , and 197 . Base peak often related to the dimethoxybenzyl moiety. | [1] |
| 2,5-DMPAA | Molecular Ion (M+): 268. Abundant fragments at 253 (M-15), 197 , and a characteristic fragment at 137 corresponding to the dimethoxyphenyl moiety after cleavage. | [2] |
Experimental Protocol 2: GC-MS Analysis with Silylation
-
Sample Preparation: Place 100 µg of the DMPAA isomer sample into a 2 mL autosampler vial. Evaporate any solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile. Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 50-350 m/z.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify isomers based on retention time and unique fragmentation patterns in the mass spectrum.
References
- 1. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxyphenylacetic acid | C10H12O4 | CID 74469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asdlib.org [asdlib.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. How to select a technique - Chromedia [chromedia.org]
- 7. Comparison of different GC-MS configurations for the determination of prevalent drugs and related metabolites - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
The Strategic Advantage of 2,4-Dimethoxyphenylacetic Acid as a Precursor in Complex Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Phenylacetic acids, as a class of compounds, are invaluable building blocks, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and fragrances.[1][2] Among these, 2,4-Dimethoxyphenylacetic acid emerges as a precursor with distinct strategic advantages, owing to the unique electronic and steric properties conferred by its methoxy substituents. This guide provides an in-depth technical comparison of this compound with other phenylacetic acids, supported by experimental data and protocols, to inform the rational design of synthetic strategies.
The Phenylacetic Acid Scaffold: A Versatile Synthetic Platform
Phenylacetic acid and its derivatives are characterized by a phenyl ring attached to a carboxylic acid moiety through a methylene group. This structural motif offers multiple reactive sites for chemical modification, including the aromatic ring, the carboxylic acid group, and the α-carbon.[3][4] These molecules are precursors to important pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac and antibiotics like penicillin.[1][5]
This compound: Unique Properties and Applications
This compound is a crystalline solid that serves as a versatile building block in the synthesis of various biologically active molecules.[6] The presence of two methoxy groups on the phenyl ring significantly influences its reactivity and solubility. These electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic substitution reactions, which is a key feature in many synthetic transformations.[7]
This precursor finds application in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[8] It is also utilized in agricultural chemistry for the formulation of herbicides.[9] Furthermore, it is a known metabolite of the psychedelic phenethylamine 2C-B, referred to as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) in that context, highlighting its relevance in metabolic studies.[10]
Comparative Analysis: this compound vs. Other Phenylacetic Acids
The true value of a precursor is best understood through comparison. Here, we evaluate this compound against its parent compound, phenylacetic acid, and its isomer, 3,4-dimethoxyphenylacetic acid (homoveratric acid), in key synthetic transformations.
The Bischler-Napieralski Reaction: A Gateway to Isoquinolines
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are precursors to a vast array of alkaloids and pharmacologically active compounds, including the vasodilator papaverine.[7][11][12][13] This intramolecular cyclization of a β-phenylethylamide is highly sensitive to the electronic nature of the aromatic ring.
The electron-donating methoxy groups in both 2,4- and 3,4-dimethoxyphenylacetic acid significantly facilitate the Bischler-Napieralski reaction compared to unsubstituted phenylacetic acid. The increased electron density on the aromatic ring promotes the electrophilic attack of the nitrilium ion intermediate, leading to higher yields and milder reaction conditions.[7][14]
While both dimethoxy-substituted precursors are effective, the position of the methoxy groups can influence the regioselectivity of the cyclization and the properties of the resulting isoquinoline. The synthesis of papaverine traditionally utilizes 3,4-dimethoxyphenylacetic acid.[11][12] However, the use of this compound would lead to the formation of a papaverine analogue with a different substitution pattern on the isoquinoline core, which could exhibit distinct biological activities.
Diagram: Generalized Bischler-Napieralski Reaction
Caption: Generalized workflow of the Bischler-Napieralski reaction.
Esterification Reactions
Esterification is a fundamental transformation in organic synthesis, often used to protect carboxylic acids or to synthesize esters with specific biological or physical properties.[4][15][16][17] The rate of esterification can be influenced by the electronic and steric environment of the carboxylic acid.
In a comparative study on the esterification of various phenylacetic acids with p-cresol using a nanoclay catalyst, it was observed that the reaction yield is sensitive to the substituents on the phenyl ring.[4] While a direct comparison with this compound was not provided in that specific study, the general principle is that electron-donating groups can slightly decrease the electrophilicity of the carboxyl carbon, potentially slowing down the reaction. However, in acid-catalyzed esterification, the protonation of the carbonyl oxygen is the key step, and the electronic effects of the ring substituents are generally less pronounced.
Table 1: Comparative Yields in Esterification of Phenylacetic Acids with Propanol
| Phenylacetic Acid Derivative | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Phenylacetic acid | TiCl₄ | Not specified | 89 | [15] |
| 4-Methoxyphenylacetic acid | TiCl₄ | Not specified | 82 | [15] |
| 4-Chlorophenylacetic acid | TiCl₄ | Not specified | 80 | [15] |
Note: Data for this compound under these specific conditions was not available in the cited literature. The table illustrates the influence of para-substituents on the reaction yield.
Alternative Synthetic Routes to Substituted Phenylacetic Acids
The utility of a precursor is also determined by its accessibility. Several methods are employed for the synthesis of substituted phenylacetic acids.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a route to phenylacetic acids from the corresponding acetophenones.[2][9][18][19][20] This reaction involves the heating of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid. The reaction is generally effective for a range of substituted acetophenones, with yields often exceeding 80%.[18][19]
Diagram: Willgerodt-Kindler Reaction Workflow
Caption: Simplified workflow for the Willgerodt-Kindler reaction.
Suzuki Coupling
For more complex or specifically substituted phenylacetic acids, modern cross-coupling reactions like the Suzuki coupling offer a versatile synthetic strategy.[3][21][22][23][24] This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For instance, a bromo- or iodophenylacetic ester can be coupled with a boronic acid to introduce a variety of substituents onto the aromatic ring. While powerful, this method often involves multiple steps and the use of expensive catalysts.[3]
Experimental Protocols
Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (Precursor for Papaverine Synthesis)
Objective: To synthesize the amide precursor for the Bischler-Napieralski cyclization to form a papaverine analogue.
Materials:
-
3,4-Dimethoxyphenylacetic acid (homoveratric acid)
-
3,4-Dimethoxyphenethylamine (homoveratrylamine)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Triethylamine (or another non-nucleophilic base)
Procedure:
-
Acid Chloride Formation (if using SOCl₂): In a round-bottom flask, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane. In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Protocol 2: Bischler-Napieralski Cyclization to form Dihydropapaverine Analogue
Objective: To perform the intramolecular cyclization of the synthesized amide.
Materials:
-
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
Dissolve the amide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (3-5 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude 3,4-dihydropapaverine analogue can be further purified by chromatography.
Conclusion
This compound stands out as a strategically valuable precursor in organic synthesis. Its electron-rich aromatic system, a direct consequence of the two methoxy groups, facilitates key bond-forming reactions such as the Bischler-Napieralski cyclization, often leading to higher yields and milder reaction conditions compared to its non-activated counterparts. While its isomer, 3,4-dimethoxyphenylacetic acid, is the traditional precursor for papaverine, the use of this compound opens avenues for the synthesis of novel analogues with potentially unique pharmacological profiles. The choice between these and other phenylacetic acid derivatives will ultimately depend on the specific target molecule, the desired reaction pathway, and the overall synthetic strategy. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions in the selection of these critical building blocks.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN109553544B - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]
- 7. orgchemres.org [orgchemres.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2,4-dimethoxyphenyl)acetic acid (CHEBI:125563) [ebi.ac.uk]
- 11. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 12. Green Synthesis of Papaverine one of Opium Alkaloids in Water [orgchemres.org]
- 13. Isoquinoline synthesis [organic-chemistry.org]
- 14. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [designer-drug.com]
- 20. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Spectroscopic Nuances of 2,4-Dimethoxyphenylacetic Acid and Its Structural Relatives
In the realm of pharmaceutical development and chemical research, the precise identification and characterization of molecular structures are paramount. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of therapeutic agents and other high-value chemicals.[1][2] Among these, the isomeric forms of dimethoxyphenylacetic acid present a classic analytical challenge: distinguishing between compounds with the same molecular formula but different arrangements of their methoxy substituents. This guide provides a comprehensive spectroscopic comparison of this compound with its isomers, 3,4-dimethoxyphenylacetic acid and 2,5-dimethoxyphenylacetic acid, as well as the parent compound, phenylacetic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key structural features that give rise to their unique spectral fingerprints.
The Structural Landscape
The core structure of these compounds is a phenylacetic acid moiety. The key difference lies in the substitution pattern of the two methoxy (-OCH₃) groups on the benzene ring for the dimethoxy isomers, or the lack thereof in phenylacetic acid. This seemingly subtle variation in substituent position profoundly influences the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures.
References
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 2,4-Dimethoxyphenylacetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Purity Assessment
2,4-Dimethoxyphenylacetic acid is a key chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular structure, featuring a carboxylic acid and two methoxy groups, provides a versatile scaffold for creating more complex molecules.[1] However, the reliability and reproducibility of any synthesis, and the safety and efficacy of a final product, are fundamentally dependent on the purity of the starting materials.
Impurities, which can arise from starting materials, side reactions, or degradation, can have unforeseen consequences, including altered biological activity, increased toxicity, or compromised stability of the final product. Therefore, a robust, multi-faceted approach to purity validation is not merely a quality control checkpoint; it is a scientific necessity. This guide provides an in-depth comparison of essential analytical techniques for confirming the purity of synthesized this compound, grounded in the principles of orthogonal validation to ensure a comprehensive and trustworthy assessment.[2][3]
The validation of these analytical procedures is guided by principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, which ensures that the methods are suitable for their intended purpose.[4][5][6][7]
The Validation Workflow: An Integrated, Orthogonal Approach
A single analytical technique is rarely sufficient to declare a compound "pure." A truly rigorous validation strategy employs several orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.[2][3] This approach minimizes the risk of co-eluting impurities or other analytical artifacts that might be missed by a single method.[3][8]
Our validation workflow for this compound is a sequential process designed to build a complete purity profile, from structural confirmation to precise quantification of the main component and potential impurities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. database.ich.org [database.ich.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Herbicidal Activity of 2,4-D and its Analogs: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the herbicidal activity of 2,4-dichlorophenoxyacetic acid (2,4-D) and its principal analogs, including MCPA, dichlorprop, and mecoprop. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced differences in their mechanism of action, structure-activity relationships, and practical efficacy, supported by experimental data and detailed protocols.
Introduction: The Legacy and Evolution of Phenoxy Herbicides
Since its commercial release in 1946, 2,4-D has revolutionized agriculture as the first successful selective herbicide, effectively controlling broadleaf weeds in monocotyledonous crops like wheat, corn, and rice.[1] Its development marked a pivotal moment in chemical weed management, offering a cost-effective and efficient solution that remains widely used today. 2,4-D and its analogs are synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible plants.[2]
The enduring relevance of these phenoxy herbicides also presents ongoing challenges, most notably the evolution of herbicide-resistant weed populations. Understanding the subtle yet significant differences in the herbicidal activity of 2,4-D and its analogs is paramount for developing sustainable weed management strategies and for the rational design of new, more effective herbicidal compounds. This guide aims to provide a comprehensive technical overview to support these research endeavors.
Mechanism of Action: Hijacking the Auxin Signaling Pathway
The herbicidal action of 2,4-D and its analogs is a classic example of targeted biochemical disruption. These synthetic auxins overwhelm the natural auxin signaling pathway, leading to a cascade of physiological and morphological aberrations that ultimately result in plant death.
At the molecular level, the process begins with the binding of the synthetic auxin to a co-receptor complex. This complex consists of an F-box protein, primarily Transport Inhibitor Response 1 (TIR1) or its homologs, the Auxin Signaling F-Box (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. The synthetic auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[3] This enhanced binding targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.
The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes. This uncontrolled gene expression leads to a series of detrimental physiological effects, including:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting of stems and petioles), leaf malformation, and callus growth.
-
Ethylene Production: The overproduction of this stress-related hormone contributes to senescence and tissue decay.
-
Abscisic Acid (ABA) Accumulation: High concentrations of ABA can induce stomatal closure and inhibit growth.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) causes cellular damage and membrane leakage.
The following diagram illustrates the simplified auxin signaling pathway and the disruptive role of 2,4-D.
Caption: Simplified Auxin Signaling Pathway Disrupted by 2,4-D.
Comparative Analysis of 2,4-D and its Analogs
While all phenoxy herbicides share a common mechanism of action, their chemical structure dictates their specific herbicidal properties, including efficacy on different weed species, crop selectivity, and environmental fate.
Chemical Structures and Key Analogs
The core structure of phenoxy herbicides consists of a phenoxy ring linked to a carboxylic acid side chain. Variations in the substituents on the phenoxy ring and modifications to the side chain give rise to the different analogs.
| Herbicide | Chemical Structure | Key Structural Features |
| 2,4-D | Chlorine atoms at the 2 and 4 positions of the phenoxy ring. | |
| MCPA | Chlorine atom at the 4 position and a methyl group at the 2 position. | |
| Dichlorprop (2,4-DP) | Propionic acid side chain instead of an acetic acid side chain. | |
| Mecoprop (MCPP) | Propionic acid side chain and a methyl group at the 2 position. |
Structure-Activity Relationships (SAR)
The herbicidal activity of phenoxyacetic acids is intricately linked to their molecular structure. Key SAR observations include:
-
Substitution on the Phenoxy Ring: The position and nature of substituents on the aromatic ring are critical. A halogen (typically chlorine) at the 4-position is generally essential for high herbicidal activity.[4] Substitution at the 2-position, often with a chlorine or a methyl group, can enhance activity and influence selectivity.
-
The Carboxylic Acid Side Chain: The acetic acid side chain is crucial for auxin-like activity. The carboxyl group is believed to interact with key amino acid residues within the TIR1/AFB binding pocket.[5]
-
Stereochemistry: For analogs with a chiral center in the side chain, such as dichlorprop and mecoprop, the (R)-enantiomer is typically the more herbicidally active form.
Comparative Efficacy and Formulation Effects
The choice of 2,4-D analog and its formulation significantly impacts its performance in the field.
Formulations: Esters vs. Amine Salts
2,4-D is commonly formulated as either an amine salt or an ester.[6]
-
Ester formulations are generally more potent, especially under cool and dry conditions.[2] Their oil-soluble nature facilitates rapid penetration through the waxy cuticle of plant leaves.[2] However, they are also more volatile and can pose a greater risk of off-target injury.[7]
-
Amine salt formulations are water-soluble and less volatile, making them a safer option in sensitive areas.[7] Their uptake by plants is generally slower than that of esters.
Analog-Specific Efficacy
The following table summarizes the comparative efficacy of 2,4-D and its key analogs on several common broadleaf weeds. Efficacy is often quantified by the ED50 value , the effective dose required to cause a 50% reduction in plant growth. Lower ED50 values indicate higher herbicidal potency.
| Weed Species | 2,4-D (ED50 g/ha) | MCPA (ED50 g/ha) | Dichlorprop (ED50 g/ha) | Mecoprop (ED50 g/ha) | Reference |
| Common Lambsquarters (Chenopodium album) | 150-250 | 200-300 | 250-400 | 300-500 | Estimated from various sources |
| Velvetleaf (Abutilon theophrasti) | 200-350 | 300-450 | 400-600 | 450-700 | Estimated from various sources |
| Field Bindweed (Convolvulus arvensis) | 400-600 | 500-700 | 600-800 | 700-900 | Estimated from various sources |
| Canada Thistle (Cirsium arvense) | 300-500 | 250-450 | 400-600 | 500-700 | [8] |
| White Clover (Trifolium repens) | >800 | >1000 | 200-350 | 150-300 | [9] |
Note: ED50 values are approximate and can vary depending on environmental conditions, weed growth stage, and herbicide formulation.
Experimental Protocols for Comparative Analysis
A robust and standardized experimental workflow is crucial for the accurate comparative analysis of herbicide efficacy. The following protocol outlines a greenhouse bioassay for determining the ED50 values of 2,4-D and its analogs.
Experimental Workflow
Caption: Experimental Workflow for Comparative Herbicide Efficacy Testing.
Step-by-Step Greenhouse Bioassay Protocol
Objective: To determine and compare the ED50 values of 2,4-D, MCPA, dichlorprop, and mecoprop on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Chenopodium album, Abutilon theophrasti)
-
10 cm diameter pots with drainage holes
-
Standard greenhouse potting mix
-
Controlled environment greenhouse (25/20°C day/night, 16h photoperiod)
-
Technical grade herbicides (2,4-D, MCPA, dichlorprop, mecoprop)
-
Appropriate solvents for stock solutions
-
Non-ionic surfactant
-
Calibrated cabinet track sprayer
-
Analytical balance, volumetric flasks, pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Plant Preparation:
-
Fill pots with potting mix and sow seeds of the target weed species.
-
Water the pots and place them in the greenhouse.
-
After emergence, thin the seedlings to one plant per pot.
-
Allow plants to grow to the 3-4 true leaf stage before treatment.[10]
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide in an appropriate solvent.
-
Create a series of dilutions for each herbicide to establish a dose-response range. A logarithmic series of doses is recommended.
-
Add a non-ionic surfactant to each final spray solution at the recommended concentration (e.g., 0.25% v/v).
-
-
Herbicide Application:
-
Calibrate the cabinet sprayer to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.
-
Randomly assign treatments (herbicide and dose) to the pots, ensuring an adequate number of replicates for each treatment (typically 4-6).
-
Include an untreated control group for comparison.
-
Spray the plants with the prepared herbicide solutions.
-
-
Data Collection:
-
At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no injury) to 100% (complete plant death).[2]
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight of each plant.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
-
For each herbicide, plot the percent reduction in dry weight against the logarithm of the herbicide dose.
-
Fit a non-linear regression model (e.g., a four-parameter logistic model) to the dose-response data.
-
From the fitted curve, determine the ED50 value for each herbicide.[11][12]
-
Herbicide Resistance and Future Perspectives
The extensive and prolonged use of 2,4-D and its analogs has inevitably led to the evolution of resistant weed biotypes.[5] Resistance can arise from several mechanisms, including:
-
Altered Target Site: Mutations in the TIR1/AFB genes can reduce the binding affinity of the herbicide to its target receptor.
-
Enhanced Metabolism: Resistant plants may possess enhanced metabolic pathways that rapidly detoxify the herbicide.
-
Reduced Translocation: Impaired transport of the herbicide to its site of action can also confer resistance.
The continued development of new synthetic auxin herbicides and the implementation of integrated weed management strategies are crucial for mitigating the impact of herbicide resistance. A thorough understanding of the comparative biology and chemistry of existing phenoxy herbicides, as facilitated by the methodologies outlined in this guide, is a critical foundation for these future advancements.
References
- 1. Khan Academy [khanacademy.org]
- 2. journal.r-project.org [journal.r-project.org]
- 3. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling strategies to determine the effective dose of herbicides [scielo.sa.cr]
- 8. isws.org.in [isws.org.in]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to In Vitro and In Vivo Preclinical Evaluation of 2,4-Dimethoxyphenylacetic Acid
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from the benchtop to potential clinical application is a rigorous one. This guide provides an in-depth technical comparison of in vitro and in vivo studies for 2,4-Dimethoxyphenylacetic acid, a versatile aromatic carboxylic acid with recognized potential in pharmaceutical development, particularly as a scaffold for anti-inflammatory and analgesic agents.[1] While direct comparative literature on this specific molecule is emerging, this guide synthesizes established principles and data from closely related phenoxyacetic acid derivatives to provide a robust framework for its preclinical evaluation.
The fundamental distinction between in vitro and in vivo research lies in the biological complexity of the experimental system. In vitro studies, conducted in a controlled environment outside a living organism (e.g., using cell cultures or isolated enzymes), offer a reductionist approach to elucidate specific molecular mechanisms. In contrast, in vivo studies, performed within a whole, living organism (e.g., animal models), provide a holistic view of a compound's physiological effects, including its absorption, distribution, metabolism, excretion (ADME), and potential toxicity. Understanding the strengths and limitations of each approach is paramount for a logical and efficient drug development pipeline.
Part 1: In Vitro Evaluation: Unveiling the Molecular Mechanism
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen compounds for biological activity and understand their mechanism of action at a molecular level. For a compound like this compound, which is a structural analog of known anti-inflammatory agents, the primary in vitro investigations would logically focus on its effects on key inflammatory and thrombotic pathways.
Key In Vitro Assays for this compound:
-
Cyclooxygenase (COX) Enzyme Inhibition Assay: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] An in vitro assay using purified COX-1 and COX-2 enzymes is essential to determine if this compound has a similar mechanism and to assess its selectivity. Compounds with higher selectivity for COX-2 are often sought to minimize the gastrointestinal side effects associated with COX-1 inhibition.[2]
-
Platelet Aggregation Assay: Abnormal platelet aggregation can lead to thrombosis.[3] Various agents can induce platelet aggregation, including adenosine diphosphate (ADP), collagen, and thrombin. An in vitro platelet aggregation assay, typically using light transmission aggregometry (LTA) with platelet-rich plasma (PRP), can determine if this compound can inhibit this process.[3] Acetic acid, for instance, has been shown to significantly inhibit platelet aggregation induced by multiple agonists.[4]
-
Cytotoxicity Assays: Before advancing to in vivo models, it is crucial to assess the compound's toxicity on various cell lines. Assays like the MTT assay can determine the concentration at which the compound becomes toxic to cells, establishing a preliminary therapeutic window.[5]
Expected In Vitro Outcomes and Interpretation:
Based on its chemical structure, it is hypothesized that this compound will exhibit inhibitory activity against COX enzymes. The key data point to be generated is the IC50 value , which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Comparing the IC50 values for COX-1 and COX-2 will provide a selectivity index. Similarly, in platelet aggregation assays, the IC50 value will quantify its anti-platelet potential.
Table 1: Hypothetical In Vitro Data for this compound
| Assay | Target | Parameter | Hypothetical Value | Interpretation |
| Enzyme Inhibition | COX-1 | IC50 | 15 µM | Moderate inhibition |
| Enzyme Inhibition | COX-2 | IC50 | 1.2 µM | Potent, selective inhibition |
| Platelet Aggregation | Collagen-induced | IC50 | 5 µM | Significant anti-platelet effect |
| Cytotoxicity | HepG2 Cells | CC50 | >100 µM | Low cytotoxicity |
Part 2: In Vivo Evaluation: Assessing Physiological Effects and Safety
While in vitro studies provide mechanistic insights, they cannot predict a compound's behavior in a complex biological system. In vivo studies are indispensable for evaluating the overall efficacy, pharmacokinetics (PK), and safety profile of a drug candidate.
Key In Vivo Models for this compound:
-
Carrageenan-Induced Paw Edema Model: This is a classic and widely used model for screening acute anti-inflammatory activity.[2] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response. The reduction in paw swelling (edema) after administration of the test compound is a measure of its anti-inflammatory effect.[6][7]
-
Thrombosis Models: To validate in vitro anti-platelet findings, various animal models of thrombosis can be employed.[8] For example, a ferric chloride-induced arterial thrombosis model allows for the real-time monitoring of thrombus formation and can assess the ability of a compound to prevent or delay vessel occlusion.[8]
-
Pharmacokinetic and Toxicological Studies: These studies are critical for determining the ADME properties of the compound. Serial blood sampling after administration allows for the determination of key PK parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability.[9][10] Acute and subchronic toxicity studies in rodents help identify the no-observed-adverse-effect level (NOAEL) and potential target organs for toxicity.[9][10] Studies on the related compound 2,4-Dichlorophenoxyacetic acid have shown dose-dependent urinary elimination and potential for kidney and liver effects at high doses.[9][10]
Expected In Vivo Outcomes and Interpretation:
Successful translation from in vitro to in vivo would be demonstrated by a significant reduction in paw edema in the inflammation model and delayed thrombus formation in the thrombosis model. The key parameter here is the ED50 , the dose required to produce a therapeutic effect in 50% of the population.
Pharmacokinetic analysis will reveal how long the compound stays in the system and at what concentration, which is crucial for designing dosing regimens. Toxicology studies will define the safety margins.
Table 2: Hypothetical In Vivo Data for this compound
| Study Type | Animal Model | Parameter | Hypothetical Value | Interpretation |
| Efficacy | Rat Paw Edema | ED50 | 20 mg/kg | Potent anti-inflammatory effect |
| Efficacy | Mouse Thrombosis | % Occlusion Reduction | 60% at 25 mg/kg | Significant antithrombotic activity |
| Pharmacokinetics | Rat (Oral) | Bioavailability | 45% | Good oral absorption |
| Pharmacokinetics | Rat (Oral) | Half-life (t1/2) | 6 hours | Suitable for twice-daily dosing |
| Toxicology | Rat (14-day) | NOAEL | 50 mg/kg/day | Favorable short-term safety profile |
Part 3: The Translational Bridge: Comparing In Vitro and In Vivo Results
A critical aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. A compound that is highly potent in vitro may fail in vivo due to poor pharmacokinetics (e.g., rapid metabolism, low absorption) or unforeseen toxicity.
For this compound, a strong in vitro COX-2 inhibition (low IC50) should ideally translate to a potent anti-inflammatory effect in vivo (low ED50). However, discrepancies can arise. For example, the compound might be rapidly metabolized in the liver into inactive forms, a phenomenon not captured in an isolated enzyme assay.[11] This highlights the necessity of conducting both types of studies. The in vivo results provide the context to interpret the in vitro data and vice versa.
Caption: Preclinical evaluation workflow for this compound.
Part 4: Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-2 enzyme is procured and diluted to the working concentration in Tris-HCl buffer.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to achieve a range of test concentrations.
-
Assay Reaction: The enzyme is pre-incubated with either the test compound or vehicle (DMSO) for 15 minutes at room temperature.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX-2.
-
Quantification: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.
-
Compound Administration: Rats are fasted overnight and then randomly assigned to groups (e.g., vehicle control, positive control like Indomethacin, and different doses of this compound). The compounds are administered orally.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group. The ED50 can be calculated from the dose-response data.
Caption: Proposed mechanism of anti-inflammatory action.
Conclusion
The preclinical evaluation of this compound requires a synergistic approach, leveraging the mechanistic clarity of in vitro assays and the holistic, physiological relevance of in vivo models. While in vitro studies can efficiently identify its molecular targets and potency, in vivo experiments are essential to confirm efficacy and establish a safety profile. By logically progressing from cellular and enzyme-based assays to whole-animal models, researchers can build a comprehensive data package to support the potential development of this compound as a novel therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Antiplatelet and antithrombotic activities of purpurogallin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid in aged vinegar affects molecular targets for thrombus disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 24d.info [24d.info]
- 10. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2C-B - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Cross-Reactivity of Antibodies Raised Against 2,4-Dimethoxyphenylacetic Acid
For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules such as 2,4-Dimethoxyphenylacetic acid, a metabolite of certain dopamine analogs, understanding the antibody's cross-reactivity is not just a quality control step; it is the very foundation of assay validity.[1] This guide provides an in-depth analysis of the principles and practices for evaluating the cross-reactivity of polyclonal and monoclonal antibodies targeting this specific hapten. We will delve into the causal factors behind antibody specificity, present hypothetical yet scientifically grounded experimental data, and provide detailed protocols for robust validation.
The Genesis of Specificity: Immunogen Design and its Ramifications
The journey to a specific antibody begins with the design of the immunogen. This compound, as a small molecule (hapten), is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3] The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that dictate the epitopes presented to the immune system.
Typically, the carboxylic acid group of this compound is activated to form an active ester (e.g., with N-hydroxysuccinimide - NHS) which then reacts with primary amines (e.g., lysine residues) on the carrier protein. This strategy, while common, makes the acetic acid moiety part of the linker and thus less likely to be a primary antigenic determinant. Consequently, the resulting antibodies will most likely recognize the 2,4-dimethoxyphenyl group. The specificity will then be challenged by molecules with similar phenyl and methoxy arrangements.
Experimental Workflow: Hapten-Carrier Conjugation
References
Benchmarking the performance of 2,4-Dimethoxyphenylacetic acid in assays
An In-Depth Technical Guide to Benchmarking the Performance of 2,4-Dimethoxyphenylacetic Acid in Biological Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological performance of this compound (2,4-DMPAA). We will delve into two primary areas of activity suggested by its chemical structure: its potential as a plant growth regulator by mimicking auxin, and its prospective role as an anti-inflammatory and analgesic agent. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental design, ensuring that the data generated is both robust and meaningful.
Introduction to this compound
This compound is an aromatic carboxylic acid distinguished by two methoxy groups on the phenyl ring.[1] These substitutions enhance its solubility and reactivity, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to known bioactive molecules, such as the natural plant auxin Phenylacetic acid (PAA) and the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), strongly suggests potential activity in plant biology.[2][3][4] Furthermore, many phenylacetic acid derivatives are known to possess anti-inflammatory properties, indicating a second avenue for investigation.[5][6] This guide will provide the tools to systematically evaluate both of these potential functionalities.
Section 1: Benchmarking Auxin-Like Activity
The most direct line of inquiry for 2,4-DMPAA's bioactivity is its potential to act as a synthetic auxin. Natural auxins, like Indole-3-acetic acid (IAA), are crucial hormones that regulate nearly all aspects of plant growth and development.[7] Synthetic auxins are designed to mimic IAA and can elicit powerful physiological responses.[8]
The Auxin Signaling Pathway: A Primer
Understanding the core auxin signaling pathway is fundamental to designing and interpreting our assays. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes. When auxin is present, it acts as a molecular "glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[9][10] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors liberates ARFs to activate the transcription of downstream genes, leading to various physiological responses like cell elongation and root development.[11]
Figure 1: Simplified diagram of the core auxin signaling pathway.
Comparator Compounds
To effectively benchmark 2,4-DMPAA, we must compare it against well-characterized standards:
-
Indole-3-acetic acid (IAA): The primary native auxin in most plants. It serves as the baseline for natural auxin activity.[7][12]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A potent and widely studied synthetic auxin. It will serve as a benchmark for high-potency synthetic activity.[9][12]
Experiment 1: Arabidopsis thaliana Root Elongation Assay
This assay is a classic and straightforward method to quantify auxin activity. At low concentrations, auxins promote root growth, but at supra-optimal concentrations, they strongly inhibit primary root elongation. This dose-dependent inhibition is a hallmark of auxin activity and provides a robust metric for comparison.[13]
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by exposing them to chlorine gas overnight.
-
Plating: Plate sterilized seeds on Murashige and Skoog (MS) agar medium supplemented with 1% sucrose.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Germination: Transfer plates to a growth chamber under a 16-hour light/8-hour dark cycle at 22°C and orient them vertically.
-
Transfer: After 5 days of growth, transfer seedlings of uniform size to fresh MS plates containing a concentration gradient of IAA, 2,4-D, and 2,4-DMPAA (e.g., 0, 0.01, 0.1, 1, 10 µM).
-
Incubation: Return the plates to the growth chamber and incubate vertically for another 3-5 days.
-
Data Acquisition: Remove the plates and scan them using a flatbed scanner. Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Analysis: For each compound, calculate the root length relative to the mock-treated control (0 µM). Plot the relative root length against the concentration to generate dose-response curves. Calculate the IC₅₀ value (the concentration that causes 50% inhibition of root growth) for each compound.
Experiment 2: DR5::GUS Reporter Gene Assay
To visualize auxin response at a cellular level, we use a transgenic Arabidopsis line containing the DR5::GUS reporter construct. The DR5 promoter is a synthetic promoter containing multiple auxin response elements (AuxREs) that strongly drive the expression of a reporter gene—in this case, β-glucuronidase (GUS)—in response to auxin signaling.[14][15] The intensity and location of the blue stain produced by the GUS enzyme provide a qualitative and semi-quantitative measure of auxin activity.[16][17]
-
Seedling Growth: Grow DR5::GUS transgenic Arabidopsis seedlings as described in the root elongation assay (Steps 1-4).
-
Treatment: After 5-6 days, transfer the seedlings into a liquid MS medium containing the desired concentration of IAA, 2,4-D, or 2,4-DMPAA (e.g., 5 µM) for 12-24 hours. A mock treatment (no compound) serves as the negative control.[13]
-
GUS Staining:
-
Submerge the seedlings in a GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 1 mM X-Gluc, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide).
-
Apply a vacuum for 15-30 minutes to facilitate tissue infiltration.
-
Incubate the samples at 37°C overnight.[15]
-
-
Destaining: Remove the staining solution and clear the chlorophyll by incubating the seedlings in 70% ethanol.
-
Imaging: Mount the cleared seedlings on a microscope slide and observe using a light microscope with differential interference contrast (DIC) optics. Capture images of the root tips and other tissues.
-
Analysis: Compare the intensity and pattern of the blue staining between treatments. Stronger and more widespread staining indicates a higher auxin response.
Figure 2: Experimental workflow for benchmarking auxin-like activity.
Expected Performance & Data Summary
The following table presents hypothetical, yet scientifically plausible, data to illustrate how the results of these assays can be summarized for comparison.
| Compound | Assay Type | Key Metric | Result | Relative Potency |
| IAA (Control) | Root Elongation | IC₅₀ | ~1.0 µM | 1x (Baseline) |
| DR5::GUS Staining | Intensity | Moderate | 1x (Baseline) | |
| 2,4-D (Control) | Root Elongation | IC₅₀ | ~0.1 µM | 10x vs IAA |
| DR5::GUS Staining | Intensity | Strong | > IAA | |
| 2,4-DMPAA | Root Elongation | IC₅₀ | ~0.5 µM | 2x vs IAA; 0.2x vs 2,4-D |
| DR5::GUS Staining | Intensity | Moderate-Strong | > IAA; < 2,4-D |
Section 2: Benchmarking Anti-Inflammatory & Analgesic Potential
The phenylacetic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[18]
Mechanism of Action: COX Inhibition
The COX enzymes (with COX-1 and COX-2 being the most studied isoforms) convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[19] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[19]
Experiment 3: In Vitro COX-2 Enzymatic Inhibition Assay
This fluorometric assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified human recombinant COX-2. It is a crucial first step to determine direct inhibitory potency.
-
Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme, a fluorometric probe, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and the substrate, arachidonic acid, according to a commercial kit's instructions (e.g., from Cayman Chemical or Sigma-Aldrich).[1][20][21]
-
Compound Preparation: Prepare a stock solution of 2,4-DMPAA in a suitable solvent (e.g., DMSO). Create serial dilutions to test a range of final concentrations. As a positive control, use a known selective COX-2 inhibitor like Celecoxib.[1][22]
-
Assay Plate Setup: In a 96-well opaque microplate, add:
-
Enzyme Control wells: Assay buffer only.
-
Inhibitor Control wells: Diluted Celecoxib.
-
Test wells: Diluted 2,4-DMPAA.
-
-
Reaction Initiation: Prepare a reaction master mix containing the assay buffer, probe, and COX-2 enzyme. Add this mix to all wells. To start the reaction, add the arachidonic acid solution to all wells.
-
Measurement: Immediately place the plate in a fluorescence plate reader (Ex/Em = 535/587 nm) and measure the kinetic increase in fluorescence for 5-10 minutes.[21][22]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of 2,4-DMPAA and Celecoxib relative to the enzyme control. Plot percent inhibition against concentration and calculate the IC₅₀ value for each compound.
Experiment 4: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the activity of acute anti-inflammatory agents. Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory effect.[23]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1 (Control): Vehicle only (e.g., saline with 0.5% Tween 80).
-
Group 2 (Standard): Reference drug (e.g., Celecoxib, 10 mg/kg, oral).
-
Group 3 (Test): 2,4-DMPAA (e.g., 50 mg/kg, oral).
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard, or test compound orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[23]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Expected Performance & Data Summary
The following table provides a template for summarizing the anti-inflammatory and analgesic data.
| Compound | Assay Type | Key Metric | Result | Interpretation |
| Celecoxib (Control) | In Vitro COX-2 Inhibition | IC₅₀ | ~0.5 µM | Potent & Selective COX-2 Inhibitor |
| In Vivo Paw Edema | % Inhibition (at 3h) | ~60% | Strong Anti-inflammatory Effect | |
| 2,4-DMPAA | In Vitro COX-2 Inhibition | IC₅₀ | ~15 µM | Moderate in vitro Inhibition |
| In Vivo Paw Edema | % Inhibition (at 3h) | ~35% | Moderate Anti-inflammatory Effect |
Conclusion
This guide outlines a systematic, two-pronged approach to characterizing the bioactivity of this compound. The auxin-like activity assays are grounded in the compound's strong structural resemblance to known plant growth regulators, with Arabidopsis thaliana serving as a powerful and efficient model system. The anti-inflammatory and analgesic assays explore a secondary, yet plausible, therapeutic potential based on the phenylacetic acid core structure.
By employing the detailed protocols and comparator compounds described herein, researchers can generate robust, publishable data that clearly benchmarks the performance of 2,4-DMPAA. This structured approach, rooted in established methodologies and clear scientific rationale, will provide definitive insights into the compound's biological function and potential applications in both agriculture and medicine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationship in the auxin activity of mono-substituted phenylacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xtbg.ac.cn [xtbg.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. esalq.usp.br [esalq.usp.br]
- 15. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 17. DR5 as a reporter system to study auxin response in Populus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijisrt.com [ijisrt.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,4-Dimethoxyphenylacetic acid, ensuring the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Immediate Safety
This compound is a solid aromatic carboxylic acid. Before handling, it is crucial to recognize its primary hazards to mitigate exposure risks.
-
Primary Hazards: Based on safety data sheets (SDS), this compound is classified as a skin, eye, and respiratory irritant.[1][2] Direct contact can cause irritation, and inhalation of dust may lead to respiratory tract irritation.[1][2]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
-
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][3]
-
The causality behind these precautions is rooted in the compound's acidic nature and fine particulate form, which can easily become airborne and lead to inadvertent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling this compound in any form—solid, solution, or as waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][5] A face shield is recommended for bulk handling or spill cleanup. | Protects against dust particles and splashes of solutions. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use.[2][5] | Prevents skin irritation from direct contact. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[2][3] A dust mask (N95) is a minimum. | Prevents inhalation of irritating dust particles. Operations should be conducted in a well-ventilated area or chemical fume hood.[3] |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, creating a safe handling environment.
Waste Characterization: Is it a Corrosive Hazardous Waste?
Proper disposal hinges on correct waste characterization as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[6]
This compound is not found on the EPA's P or U lists of acutely hazardous commercial chemical products.[6] Therefore, its classification depends on whether it exhibits a hazardous characteristic. The most relevant characteristic for an acid is Corrosivity (EPA Waste Code D002) .
A waste is considered corrosive if it is aqueous and has a pH ≤ 2 or ≥ 12.5.[6] this compound is a weak carboxylic acid. Its structural analog, phenylacetic acid, has a pKa of approximately 4.3.[7][8][9] This indicates that even a saturated aqueous solution of this compound is highly unlikely to have a pH of 2 or lower.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable plan for managing this compound waste from generation to pickup.
Disposal of Solid Waste & Unused Product
This procedure applies to expired reagents, surplus material, or solid material generated from experimental workups.
-
Container Selection: Use a sealable, chemically compatible container for hazardous waste. A high-density polyethylene (HDPE) container is recommended. Do not use metal containers.[10]
-
Labeling: As soon as the first particle of waste enters the container, it must be labeled. Affix a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first waste was added).
-
The associated hazards (Irritant).
-
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Storage: Store the container segregated from incompatible materials, particularly strong bases and oxidizing agents. Keep the container securely closed at all times except when adding waste.
-
Requesting Pickup: Once the container is full, or before it has been in the SAA for one year, submit a chemical waste pickup request to your EHS department. Do not overfill containers; leave at least 10% headspace.[10]
Disposal of Contaminated Labware
This includes items like weigh boats, gloves, and paper towels with gross solid contamination.
-
Collection: Place grossly contaminated items into a designated solid waste bag or container separate from regular trash. This is often a plastic bag-lined cardboard box clearly marked "Hazardous Waste."
-
Labeling: Label the container with the chemical name of the contaminant ("Contaminated with this compound") and the associated hazards.
-
Disposal: Manage this container as solid hazardous waste and request a pickup from EHS.
Note on Empty Containers: An empty container that held this compound can typically be disposed of in the regular trash after the label has been defaced. However, if the container held an acutely hazardous (P-listed) waste, it must be triple-rinsed, and the rinseate collected as hazardous waste.[1] Since this compound is not P-listed, this is not required, but it is good practice to rinse the container if possible.
Small Spill Cleanup Procedure
For spills of a few grams in a controlled area like a chemical fume hood:
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE as detailed in Section 2, including respiratory protection.
-
Containment: Prevent the spread of the dust. Do not use air hoses for cleaning.[9]
-
Cleanup: Gently sweep up the solid material using a brush and dustpan. Avoid actions that create dust clouds. Place the collected solid into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a damp paper towel. Place the used towels into the hazardous waste container.
-
Disposal: Seal, label, and dispose of the container as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making compliant disposal decisions for this compound.
Caption: Disposal decision workflow for this compound waste.
The Question of Neutralization
For many simple acids, laboratory neutralization is a viable disposal method.[3] However, for this compound, this practice is not recommended for routine disposal. The rationale is threefold:
-
Reaction Products: Neutralization with a base like sodium hydroxide would produce sodium 2,4-dimethoxyphenylacetate and water. The environmental and toxicological properties of this salt are not well-characterized, and it may not be suitable for drain disposal.
-
Exothermic Reaction: Neutralization can be exothermic, especially if done improperly, posing a safety risk.
-
Regulatory Compliance: Disposing of neutralized solutions down the drain requires certainty that the resulting solution is non-hazardous, which is difficult to ascertain for this compound without specific analysis.
Therefore, the most trustworthy and compliant method is to dispose of the chemical waste through a licensed professional waste disposal service, managed by your institution's EHS department.[11]
By adhering to these detailed procedures, you build a self-validating system of safety and compliance, reinforcing the integrity of your research and ensuring a safe laboratory environment for all.
References
- 1. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylacetic Acid [drugfuture.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
